molecular formula C37H43ClN2O10 B15567212 Liensinine perchlorate

Liensinine perchlorate

Cat. No.: B15567212
M. Wt: 711.2 g/mol
InChI Key: SBJXHMBOBQYZFA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Liensinine perchlorate is a useful research compound. Its molecular formula is C37H43ClN2O10 and its molecular weight is 711.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4-[(6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinolin-1-yl)methyl]-2-[[1-[(4-hydroxyphenyl)methyl]-6-methoxy-2-methyl-3,4-dihydro-1H-isoquinolin-7-yl]oxy]phenol;perchloric acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C37H42N2O6.ClHO4/c1-38-14-13-26-20-35(43-4)37(22-29(26)30(38)16-23-6-9-27(40)10-7-23)45-33-18-24(8-11-32(33)41)17-31-28-21-36(44-5)34(42-3)19-25(28)12-15-39(31)2;2-1(3,4)5/h6-11,18-22,30-31,40-41H,12-17H2,1-5H3;(H,2,3,4,5)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBJXHMBOBQYZFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2=CC(=C(C=C2C1CC3=CC=C(C=C3)O)OC4=C(C=CC(=C4)CC5C6=CC(=C(C=C6CCN5C)OC)OC)O)OC.OCl(=O)(=O)=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C37H43ClN2O10
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

711.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

what is the mechanism of action of Liensinine perchlorate

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Core Mechanism of Action of Liensinine Perchlorate (B79767)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Liensinine, a major bisbenzylisoquinoline alkaloid extracted from the seed embryo of the lotus (B1177795) (Nelumbo nucifera), has garnered significant scientific interest due to its diverse pharmacological activities. This technical guide provides a comprehensive overview of the core mechanisms of action of Liensinine Perchlorate, with a focus on its effects on cellular signaling pathways implicated in cancer and inflammation. This document summarizes key findings from preclinical studies, presents quantitative data in a structured format, outlines typical experimental methodologies, and provides visual representations of the molecular pathways involved.

Core Mechanisms of Action

This compound exerts its biological effects through a multi-pronged approach, primarily targeting cellular processes such as autophagy, apoptosis, oxidative stress, and metabolic reprogramming. Its therapeutic potential has been investigated in various disease models, particularly in oncology.

Inhibition of Late-Stage Autophagy

A primary and well-documented mechanism of Liensinine is its role as a late-stage autophagy and mitophagy inhibitor.[1][2] Unlike many autophagy inhibitors that target the initial stages of autophagosome formation, Liensinine specifically blocks the fusion of autophagosomes with lysosomes. This disruption of the autophagic flux leads to the accumulation of autophagosomes within the cell, ultimately sensitizing cancer cells to chemotherapy.[1]

Induction of Apoptosis via Mitochondrial Dysfunction

This compound is a potent inducer of apoptosis in several cancer cell lines, including colorectal and osteosarcoma cells.[][4][5] This pro-apoptotic effect is tightly linked to the induction of mitochondrial dysfunction.[5] The accumulation of dysfunctional mitochondria, partly due to the inhibition of mitophagy, leads to the release of pro-apoptotic factors and the activation of the intrinsic apoptotic cascade.

Modulation of Oxidative Stress and Related Signaling

In the context of osteosarcoma, Liensinine's anti-tumor activity is mediated by the generation of excessive reactive oxygen species (ROS).[4] This increase in oxidative stress leads to the suppression of the Janus kinase 2 (JAK2)/Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway, a critical pathway for cancer cell proliferation and survival.[4]

Metabolic Reprogramming in Cancer Cells

Recent studies in hepatocellular carcinoma have revealed a novel mechanism of Liensinine involving the reprogramming of tumor cell metabolism.[6] Liensinine activates the AMP-activated protein kinase (AMPK) pathway while downregulating Hypoxia-Inducible Factor-1α (HIF-1α).[6] This signaling shift results in a metabolic switch from glycolysis towards oxidative phosphorylation, which is less favorable for rapid tumor growth. This metabolic reprogramming also contributes to reshaping the tumor microenvironment, making it less immunosuppressive.[6]

Anti-inflammatory Properties

Beyond its anti-cancer effects, Liensinine exhibits significant anti-inflammatory properties. It can attenuate the production of inflammatory mediators such as nitric oxide (NO) and downregulate the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) in macrophages.[7] Furthermore, it can modulate the function of vascular smooth muscle cells (VSMCs) by inhibiting their proliferation and migration, suggesting a potential role in preventing vascular inflammation.[7]

Quantitative Data

The following tables summarize the quantitative data reported in various studies on Liensinine.

Table 1: In Vitro Efficacy of Liensinine in Cancer Cell Lines

Cell LineCancer TypeAssayEndpointConcentrationResultReference
SaOS-2OsteosarcomaCCK-8Cell Viability5 µMSignificant reduction[4]
MG-63OsteosarcomaCCK-8Cell Viability5 µMSignificant reduction[4]
143BOsteosarcomaCCK-8Cell Viability5 µMSignificant reduction[4]
U2OSOsteosarcomaCCK-8Cell Viability5 µMSignificant reduction[4]
SaOS-2OsteosarcomaFlow CytometryCell Cycle40 µMG0/G1 phase proportion: 51.4%[4]
SaOS-2OsteosarcomaFlow CytometryCell Cycle80 µMG0/G1 phase proportion: 55.9%[4]
143BOsteosarcomaFlow CytometryCell Cycle40 µMG0/G1 phase proportion: 49.5%[4]
143BOsteosarcomaFlow CytometryCell Cycle80 µMG0/G1 phase proportion: 54.1%[4]
Huh7Hepatocellular CarcinomaCell MigrationMigration40 µMInhibition of migration[6]
Hep1-6Hepatocellular CarcinomaCell MigrationMigration40 µMInhibition of migration[6]
Huh7Hepatocellular CarcinomaEDU StainingProliferation40 µMInhibition of proliferation[6]
Hep1-6Hepatocellular CarcinomaEDU StainingProliferation40 µMInhibition of proliferation[6]

Table 2: Antioxidant and Anti-inflammatory Activity of Liensinine

AssaySystemEndpointIC50 / ConcentrationResultReference
DPPH radical scavengingCell-freeAntioxidant activity1.8 µg/mLPotent scavenging[7]
Serum lipid peroxidationEx vivoInhibition of peroxidation30 and 40 µg/mLRemarkable reduction[7]
NO productionRAW 264.7 macrophagesInhibition of NOConcentration-dependentDecreased generation[7]

Experimental Protocols

This section provides an overview of the methodologies used in key experiments to elucidate the mechanism of action of Liensinine.

Cell Viability Assay (CCK-8)
  • Cell Seeding: Plate cancer cells (e.g., SaOS-2, MG-63, 143B, U2OS) in 96-well plates at a density of 5x10³ cells/well and incubate overnight.

  • Treatment: Treat the cells with varying concentrations of Liensinine (e.g., 5, 10, 20, 40, 80 µM) or vehicle control for 24 hours.

  • Reagent Addition: Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well.

  • Incubation: Incubate the plates for 2-4 hours at 37°C.

  • Measurement: Measure the absorbance at 450 nm using a microplate reader.

  • Analysis: Calculate cell viability as a percentage of the vehicle-treated control.

Autophagy Flux Assay (Western Blot for LC3-II)
  • Cell Culture and Treatment: Culture cells in the presence or absence of Liensinine and a lysosomal inhibitor (e.g., Bafilomycin A1 or Chloroquine).

  • Protein Extraction: Lyse the cells and quantify the total protein concentration.

  • SDS-PAGE and Western Blotting: Separate protein lysates by SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies against LC3 and a loading control (e.g., β-actin).

  • Detection: Use a horseradish peroxidase (HRP)-conjugated secondary antibody and an enhanced chemiluminescence (ECL) detection system.

  • Analysis: Quantify the band intensity of LC3-II relative to the loading control. An accumulation of LC3-II in the presence of Liensinine and a lysosomal inhibitor, compared to the inhibitor alone, indicates a blockage of autophagic flux.

ROS Production Assay (Flow Cytometry)
  • Cell Treatment: Treat cells with Liensinine for the desired time.

  • Staining: Incubate the cells with a ROS-sensitive fluorescent probe (e.g., DCFH-DA) according to the manufacturer's instructions.

  • Flow Cytometry: Analyze the fluorescence intensity of the cells using a flow cytometer.

  • Analysis: Quantify the mean fluorescence intensity to determine the relative levels of intracellular ROS.

Seahorse XF Metabolic Flux Analysis
  • Cell Seeding: Seed cells in a Seahorse XF cell culture microplate.

  • Treatment: Treat cells with Liensinine for a specified duration.

  • Assay: Perform a Seahorse XF Cell Mito Stress Test or Glycolysis Stress Test according to the manufacturer's protocol. This involves sequential injections of metabolic modulators (e.g., oligomycin, FCCP, rotenone/antimycin A for mitochondrial respiration; or glucose, oligomycin, 2-DG for glycolysis).

  • Data Acquisition: Measure the oxygen consumption rate (OCR) and extracellular acidification rate (ECAR) in real-time.

  • Analysis: Analyze the OCR and ECAR data to determine key metabolic parameters such as basal respiration, ATP production, maximal respiration, and glycolytic capacity.

Visualizing the Mechanisms of Action

The following diagrams illustrate the key signaling pathways and processes affected by this compound.

Liensinine_Autophagy_Inhibition cluster_autophagy Autophagic Process Autophagosome Autophagosome Lysosome Lysosome Autophagosome->Lysosome Fusion Autolysosome Autolysosome Degradation Degradation of Cellular Components Autolysosome->Degradation Liensinine Liensinine Perchlorate Liensinine->Lysosome Blocks Fusion Liensinine_ROS_JAK2_STAT3 cluster_pathway JAK2/STAT3 Pathway Liensinine Liensinine Perchlorate ROS ↑ Reactive Oxygen Species (ROS) Liensinine->ROS JAK2 JAK2 ROS->JAK2 Inhibits STAT3 STAT3 JAK2->STAT3 Phosphorylates pSTAT3 p-STAT3 Proliferation Cell Proliferation & Survival pSTAT3->Proliferation Liensinine_Metabolic_Reprogramming Liensinine Liensinine Perchlorate AMPK ↑ AMPK Activation Liensinine->AMPK HIF1a ↓ HIF-1α Expression Liensinine->HIF1a OxPhos Oxidative Phosphorylation (OXPHOS) AMPK->OxPhos Promotes Glycolysis Glycolysis HIF1a->Glycolysis Inhibits Promotion of TumorGrowth Tumor Growth Glycolysis->TumorGrowth OxPhos->TumorGrowth Less Favorable for

References

Liensinine Perchlorate: A Technical Guide to its Source, Extraction, and Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Liensinine (B1675319), a bisbenzylisoquinoline alkaloid sourced from the seed embryo of the lotus (B1177795), Nelumbo nucifera, has garnered significant scientific interest for its diverse pharmacological activities. These include potential applications in oncology, cardiovascular diseases, and neurodegenerative disorders. This technical guide provides a comprehensive overview of the extraction, purification, and conversion of liensinine to its perchlorate (B79767) salt. It also delves into the molecular mechanisms of action, with a focus on key signaling pathways. Detailed experimental protocols, quantitative data, and visual representations of experimental workflows and signaling cascades are presented to facilitate further research and development.

Source and Distribution of Liensinine

Liensinine is predominantly found in the embryo (plumule) of the seeds of Nelumbo nucifera, commonly known as the sacred lotus.[1][2] While other alkaloids are present throughout the plant, the seed embryo is the most concentrated source of liensinine and its isomers, isoliensinine (B150267) and neferine (B1663666).[3][4] The concentration of these alkaloids can vary depending on the geographical origin and the specific cultivar of the lotus plant.[2]

Extraction and Purification of Liensinine

The extraction and purification of liensinine from Nelumbo nucifera embryos involve a multi-step process to isolate the alkaloid from the crude plant material and separate it from other structurally similar compounds.

Experimental Protocols

2.1.1. Crude Alkaloid Extraction using Ultrasonic-Assisted Acid-Base Extraction

This protocol combines ultrasonic-assisted extraction with a classic acid-base precipitation method to efficiently obtain a crude alkaloid mixture.

  • Materials: Dried Nelumbo nucifera seed embryos, 60% (v/v) ethanol (B145695) in deionized water, 1M Hydrochloric Acid (HCl), 1M Sodium Hydroxide (B78521) (NaOH), deionized water, filtration apparatus, rotary evaporator, centrifuge.

  • Procedure:

    • Milling and Extraction: Weigh 100 g of dried Nelumbo nucifera seed embryos and grind them into a coarse powder. Add 1.8 L of 60% (v/v) aqueous ethanol to the powder.[5]

    • Ultrasonic-Assisted Extraction: Subject the mixture to ultrasonic extraction. Perform three cycles of extraction, with each cycle lasting for 3 minutes.[5]

    • Filtration and Concentration: After each extraction cycle, filter the mixture to collect the liquid extract. Combine the filtrates from all three cycles. Concentrate the combined extract under reduced pressure using a rotary evaporator to remove the ethanol.[5]

    • Suspension: Suspend the resulting residue in deionized water to obtain the lotus seed extract.[5]

    • Acid Extraction: Adjust the pH of the extract to 3 with 1M HCl solution. Centrifuge the acidified extract and collect the supernatant.[5]

    • Base Precipitation: Adjust the pH of the supernatant to 9 with 1M NaOH solution. A precipitate of the crude alkaloid mixture will form.[5]

    • Collection: Collect the precipitate by centrifugation or filtration. Dry the precipitate under vacuum to yield the crude alkaloid extract.

2.1.2. Purification of Liensinine by High-Speed Counter-Current Chromatography (HSCCC)

HSCCC is an effective liquid-liquid chromatography technique for separating compounds with similar structures, such as liensinine, isoliensinine, and neferine.

  • Materials: Crude alkaloid extract, n-hexane, ethyl acetate (B1210297), methanol, deionized water, ammonium (B1175870) hydroxide (NH₄OH), HSCCC instrument.

  • Procedure:

    • Solvent System Preparation: Prepare a two-phase solvent system consisting of n-hexane-ethyl acetate-methanol-water at a volume ratio of 5:8:4:5. Add 0.5% (v/v) of ammonium hydroxide to the mixture.[5] Thoroughly mix the solvent system in a separatory funnel and allow the phases to separate. The upper phase will serve as the stationary phase, and the lower phase as the mobile phase.

    • HSCCC Instrument Preparation: Fill the multilayer coil of the HSCCC instrument with the stationary phase (upper phase).

    • Sample Loading: Dissolve a known amount of the crude alkaloid extract (e.g., 200 mg) in a suitable volume of the mobile phase (lower phase) and inject it into the HSCCC system.[5]

    • Elution: Rotate the coil at an appropriate speed (e.g., 800-1000 rpm) and pump the mobile phase through the coil at a specific flow rate (e.g., 1.5-2.0 mL/min).

    • Fraction Collection: Collect fractions of the eluent at regular intervals.

    • Analysis: Analyze the collected fractions using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to identify the fractions containing pure liensinine.

    • Isolation: Combine the pure liensinine fractions and evaporate the solvent under reduced pressure to obtain the purified liensinine.

Quantitative Data

The following table summarizes the yield and purity of liensinine and related alkaloids obtained through HSCCC purification.

CompoundAmount from 200 mg Crude ExtractPurityReference
Liensinine18.4 mg96.8%[5]
Isoliensinine19.6 mg95.9%[5]
Neferine58.4 mg98.6%[5]

Preparation of Liensinine Perchlorate

The perchlorate salt of liensinine can be prepared from the isolated free base. This salt form may offer advantages in terms of stability and solubility for certain applications.

Experimental Protocol

This is a general protocol for the formation of an alkaloid perchlorate salt and may need to be optimized for liensinine.

  • Materials: Purified liensinine, acetone (B3395972), perchloric acid (HClO₄), ethyl acetate, stirring plate, filtration apparatus.

  • Procedure:

    • Dissolution: Dissolve the purified liensinine in a minimal amount of acetone.

    • Acidification: While stirring, slowly add a stoichiometric amount of a dilute solution of perchloric acid in acetone to the liensinine solution. The perchlorate salt will precipitate out of the solution.[6]

    • Crystallization: The addition of a less polar solvent, such as ethyl acetate, can aid in the precipitation and crystallization of the this compound.[6]

    • Isolation: Collect the precipitated this compound by filtration.

    • Washing and Drying: Wash the collected crystals with a small amount of cold acetone or ethyl acetate to remove any unreacted starting materials. Dry the crystals under vacuum.

Biological Activity and Signaling Pathways

Liensinine exhibits a wide range of biological activities, primarily through the modulation of various intracellular signaling pathways.

Anti-Cancer Activity

Liensinine has demonstrated anti-cancer effects in various cancer cell lines. Its mechanisms of action include the induction of apoptosis and the inhibition of cell proliferation and metastasis.[7]

4.1.1. JAK2/STAT3 Signaling Pathway

The Janus kinase 2/signal transducer and activator of transcription 3 (JAK2/STAT3) pathway is often constitutively active in cancer cells, promoting cell survival and proliferation. Liensinine has been shown to inhibit this pathway.[7]

  • Mechanism: Liensinine treatment leads to a decrease in the phosphorylation of both JAK2 and STAT3.[7] This inhibition of phosphorylation prevents the dimerization and nuclear translocation of STAT3, thereby downregulating the transcription of target genes involved in cell survival and proliferation, such as Bcl-2, and upregulating pro-apoptotic proteins like Bax.[7] The inhibition of the JAK2/STAT3 pathway by liensinine is mediated by an increase in intracellular reactive oxygen species (ROS).[7]

JAK2_STAT3_Pathway Liensinine's Inhibition of the JAK2/STAT3 Pathway Liensinine Liensinine ROS ↑ Reactive Oxygen Species (ROS) Liensinine->ROS induces pJAK2 p-JAK2 ROS->pJAK2 inhibits JAK2 JAK2 JAK2->pJAK2 phosphorylation pSTAT3 p-STAT3 pJAK2->pSTAT3 STAT3 STAT3 STAT3->pSTAT3 STAT3_dimer STAT3 Dimer pSTAT3->STAT3_dimer dimerization Nucleus Nucleus STAT3_dimer->Nucleus translocation Transcription Gene Transcription (e.g., Bcl-2) Nucleus->Transcription Proliferation Cell Proliferation & Survival Transcription->Proliferation Apoptosis Apoptosis Transcription->Apoptosis

Fig. 1: Liensinine inhibits the JAK2/STAT3 pathway through ROS induction.

4.1.2. PI3K/AKT Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/AKT pathway is another critical signaling cascade that promotes cell growth, proliferation, and survival, and is often dysregulated in cancer.

  • Mechanism: Liensinine has been found to inhibit the PI3K/AKT signaling pathway, leading to apoptosis in cancer cells.[8] It reduces the phosphorylation of both PI3K and AKT, which in turn downregulates the expression of the anti-apoptotic protein Bcl-2 and upregulates the pro-apoptotic protein Bax.[8] Similar to its effect on the JAK2/STAT3 pathway, the inhibition of the PI3K/AKT pathway by liensinine is also associated with an increase in intracellular ROS.[8]

PI3K_AKT_Pathway Liensinine's Inhibition of the PI3K/AKT Pathway Liensinine Liensinine ROS ↑ Reactive Oxygen Species (ROS) Liensinine->ROS induces pPI3K p-PI3K ROS->pPI3K inhibits PI3K PI3K PI3K->pPI3K phosphorylation pAKT p-AKT pPI3K->pAKT AKT AKT AKT->pAKT Bcl2 Bcl-2 pAKT->Bcl2 activates Bax Bax pAKT->Bax inhibits Cell_Survival Cell Survival pAKT->Cell_Survival Apoptosis Apoptosis Bcl2->Apoptosis Bax->Apoptosis

Fig. 2: Liensinine induces apoptosis by inhibiting the PI3K/AKT pathway via ROS.
Regulation of Autophagy

Autophagy is a cellular process of self-degradation that plays a dual role in cancer, either promoting survival or cell death. Liensinine has been identified as an inhibitor of late-stage autophagy.

  • Mechanism: Liensinine blocks the fusion of autophagosomes with lysosomes, leading to an accumulation of autophagosomes.[9] This disruption of the autophagic flux can sensitize cancer cells to chemotherapy.

Autophagy_Pathway Liensinine's Inhibition of Autophagic Flux Cytoplasmic_Components Cytoplasmic Components Autophagosome_Formation Autophagosome Formation Cytoplasmic_Components->Autophagosome_Formation Autophagosome Autophagosome Autophagosome_Formation->Autophagosome Autolysosome Autolysosome Autophagosome->Autolysosome fusion Lysosome Lysosome Lysosome->Autolysosome Degradation Degradation & Recycling Autolysosome->Degradation Liensinine Liensinine Liensinine->Autolysosome inhibits fusion

Fig. 3: Liensinine blocks the fusion of autophagosomes with lysosomes.

Conclusion

This compound, derived from Nelumbo nucifera, represents a promising natural compound with significant therapeutic potential. The methodologies outlined in this guide for its extraction, purification, and salt formation provide a foundation for researchers to obtain high-purity liensinine for further investigation. The elucidation of its inhibitory effects on key signaling pathways, such as JAK2/STAT3 and PI3K/AKT, and its role in modulating autophagy, opens avenues for the development of novel therapeutic strategies. Further preclinical and clinical studies are warranted to fully explore the therapeutic applications of liensinine and its derivatives.

References

chemical structure and properties of Liensinine perchlorate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Liensinine (B1675319), a major bisbenzylisoquinoline alkaloid extracted from the seed embryo of the lotus (B1177795) (Nelumbo nucifera), has garnered significant scientific interest for its diverse pharmacological activities. This technical guide focuses on the perchlorate (B79767) salt of liensinine, providing a comprehensive overview of its chemical structure, physicochemical properties, and biological activities. The information presented herein is intended to support researchers and drug development professionals in their exploration of Liensinine perchlorate as a potential therapeutic agent.

Chemical Structure and Physicochemical Properties

This compound is the salt formed between the alkaloid liensinine and perchloric acid. The chemical structure of the liensinine moiety consists of two benzylisoquinoline units linked by a diaryl ether bridge.

Table 1: Chemical and Physicochemical Properties of this compound

PropertyValueReference(s)
Molecular Formula C₃₇H₄₂N₂O₆·HClO₄[1]
Molecular Weight 711.2 g/mol [1]
IUPAC Name 4-[[(1R)-6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinolin-1-yl]methyl]-2-[[(1R)-1-[(4-hydroxyphenyl)methyl]-6-methoxy-2-methyl-3,4-dihydro-1H-isoquinolin-7-yl]oxy]phenol;perchloric acid[1][]
CAS Number 2385-63-9[1][]
Appearance White powder[]
Purity >98% (by HPLC)[][3]
Solubility DMSO: 7.11 mg/mL (10 mM) (Sonication recommended)[4]
Storage Conditions Powder: -20°C for 3 years; In solvent: -80°C for 1 year[4]

Biological Activities and Mechanisms of Action

This compound exhibits a wide range of biological activities, including anticancer, anti-inflammatory, and cardiovascular protective effects. Its mechanisms of action are multifaceted and involve the modulation of several key signaling pathways. A central feature of its activity is the induction of reactive oxygen species (ROS), which acts as an upstream regulator of downstream signaling cascades.

Anticancer Activity

Liensinine has demonstrated significant antitumor effects in various cancer cell lines, including gastric, osteosarcoma, and breast cancer. Its anticancer activity is primarily attributed to the induction of apoptosis and cell cycle arrest.

Signaling Pathways Involved in Anticancer Activity:

  • PI3K/AKT Pathway: Liensinine has been shown to inhibit the phosphorylation of PI3K and AKT, key components of a critical cell survival pathway. This inhibition leads to a decrease in the expression of anti-apoptotic proteins like Bcl-2 and an increase in pro-apoptotic proteins like Bax.

  • JAK2/STAT3 Pathway: Liensinine suppresses the activation of the JAK2/STAT3 signaling pathway by inhibiting the phosphorylation of JAK2 and STAT3. This pathway is crucial for cancer cell proliferation and survival. The inhibition is mediated by the generation of ROS.

  • ROS Generation: Liensinine treatment leads to an increase in intracellular ROS levels. This oxidative stress is a key upstream event that triggers the inhibition of the PI3K/AKT and JAK2/STAT3 pathways, ultimately leading to apoptosis.

G Liensinine Liensinine ROS ↑ Reactive Oxygen Species (ROS) Liensinine->ROS PI3K PI3K ROS->PI3K JAK2 JAK2 ROS->JAK2 p_PI3K p-PI3K PI3K->p_PI3K AKT AKT p_AKT p-AKT AKT->p_AKT p_PI3K->AKT Apoptosis Apoptosis p_AKT->Apoptosis p_JAK2 p-JAK2 JAK2->p_JAK2 STAT3 STAT3 p_STAT3 p-STAT3 STAT3->p_STAT3 p_JAK2->STAT3 p_STAT3->Apoptosis CellCycleArrest Cell Cycle Arrest p_STAT3->CellCycleArrest

Liensinine-induced anticancer signaling cascade.
Anti-inflammatory Activity

Liensinine has also been reported to possess anti-inflammatory properties. This is achieved through the inhibition of key inflammatory pathways.

Signaling Pathway Involved in Anti-inflammatory Activity:

  • NF-κB Pathway: Liensinine can suppress the activation of the NF-κB pathway. It is proposed to act on the upstream components, potentially interfering with the Src/TRAF6/TAK1 axis, which in turn prevents the phosphorylation and degradation of IκBα. This keeps NF-κB sequestered in the cytoplasm, preventing its translocation to the nucleus and the subsequent transcription of pro-inflammatory cytokines.

G cluster_upstream Upstream Signaling cluster_nfkb NF-κB Complex cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Src Src TLR4->Src TRAF6 TRAF6 Src->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK TAK1->IKK IκBα IκBα IKK->IκBα phosphorylates p65 p65 IκBα->p65 p65_p50_nuc p65/p50 p65->p65_p50_nuc translocation p50 p50 InflammatoryGenes Pro-inflammatory Gene Transcription p65_p50_nuc->InflammatoryGenes Cytokines Pro-inflammatory Cytokines InflammatoryGenes->Cytokines Liensinine Liensinine Liensinine->Src

Inhibition of the NF-κB signaling pathway by Liensinine.

Experimental Protocols

This section provides an overview of common experimental protocols used in the study of this compound.

Extraction and Purification of Liensinine

Liensinine is typically extracted from the dried seed embryos of Nelumbo nucifera.

  • Extraction: The powdered plant material is extracted with an organic solvent, often methanol (B129727) or ethanol, sometimes with the addition of a weak acid to facilitate alkaloid extraction.

  • Purification: The crude extract is then subjected to purification techniques such as liquid-liquid extraction and column chromatography. High-speed counter-current chromatography (HSCCC) has been shown to be an effective method for isolating liensinine with high purity.

Synthesis of this compound

While specific literature on the synthesis of this compound is scarce, a general method for preparing alkaloid salts can be applied:

  • Dissolve the purified liensinine free base in a suitable organic solvent (e.g., ethanol, acetone).

  • Slowly add a stoichiometric amount of perchloric acid (HClO₄), diluted in the same solvent, to the liensinine solution while stirring.

  • The this compound salt will precipitate out of the solution.

  • The precipitate can be collected by filtration, washed with a small amount of cold solvent, and dried under vacuum.

Cell Viability Assay (MTT Assay)

This assay is used to assess the cytotoxic effects of this compound on cancer cell lines.

  • Cell Seeding: Seed cells (e.g., BGC-823, SGC-7901) in a 96-well plate at a density of approximately 5,000 cells/well and allow them to adhere overnight.

  • Treatment: Treat the cells with various concentrations of this compound (e.g., 0, 20, 40, 60, 80, 100, 120 µM) for 24, 48, or 72 hours.

  • MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

G cluster_workflow MTT Assay Workflow start Seed cells in 96-well plate adhere Incubate 24h (Adhesion) start->adhere treat Treat with This compound adhere->treat incubate_treat Incubate (e.g., 24, 48, 72h) treat->incubate_treat add_mtt Add MTT reagent incubate_treat->add_mtt incubate_mtt Incubate 4h add_mtt->incubate_mtt solubilize Add DMSO incubate_mtt->solubilize read Measure Absorbance (570 nm) solubilize->read

Workflow for a typical MTT cell viability assay.
Reactive Oxygen Species (ROS) Detection

Intracellular ROS levels can be measured using fluorescent probes like 2',7'-dichlorofluorescin diacetate (DCFH-DA).

  • Cell Treatment: Treat cells with this compound at the desired concentrations for the specified time.

  • Probe Incubation: Wash the cells with PBS and then incubate them with 10 µM DCFH-DA in serum-free medium for 30 minutes at 37°C in the dark.

  • Measurement: After washing to remove the excess probe, measure the fluorescence intensity using a fluorescence microplate reader or flow cytometer (excitation ~485 nm, emission ~535 nm).

Western Blot Analysis

This technique is used to determine the expression levels of proteins in the signaling pathways affected by this compound.

  • Protein Extraction: After treatment with this compound, lyse the cells in RIPA buffer to extract total protein.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

  • SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel.

  • Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., p-AKT, AKT, p-JAK2, JAK2, p-STAT3, STAT3, Bcl-2, Bax, and a loading control like GAPDH or β-actin) overnight at 4°C. Antibody dilutions should be optimized, but a starting point of 1:1000 is common.

  • Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody (e.g., anti-rabbit or anti-mouse) for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Analytical Methods for Quantification

High-Performance Liquid Chromatography (HPLC) is the standard method for the analysis and quantification of this compound.

Table 2: Example HPLC Method for Liensinine Quantification

ParameterConditionReference(s)
Column C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)[5][6]
Mobile Phase Methanol: 0.2 M KH₂PO₄: 0.2 M NaOH: Triethylamine (71:17:12:0.002, v/v/v/v), pH 9.2-9.3[5]
Flow Rate 0.8 - 1.0 mL/min[5][6]
Detection UV at 282 nm[5][6]
Linear Range 0.0625 - 5.0 mg/L[6]
Limit of Detection 0.025 mg/L[6]

Note: This method is for liensinine and may need to be adapted and validated for the specific quantification of this compound in a given matrix. The perchlorate ion itself is not UV-active and would require a different detection method like conductivity or mass spectrometry if it needs to be quantified separately.

Conclusion

This compound is a promising natural product derivative with potent biological activities, particularly in the areas of oncology and inflammation. Its mechanism of action, centered around the induction of ROS and subsequent modulation of critical signaling pathways like PI3K/AKT, JAK2/STAT3, and NF-κB, provides a strong rationale for its further investigation as a therapeutic agent. This technical guide provides a foundational understanding of its chemical properties, biological effects, and the experimental methodologies required for its study, aiming to facilitate future research and development efforts.

References

Liensinine Perchlorate: A Comprehensive Technical Guide to its Biological Activity and Therapeutic Targets

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Liensinine (B1675319), a major bisbenzylisoquinoline alkaloid extracted from the seed embryo of Nelumbo nucifera Gaertn (the lotus (B1177795) plant), has garnered significant scientific interest for its diverse pharmacological activities. This technical guide provides an in-depth overview of the biological activities and molecular targets of liensinine perchlorate (B79767), the salt form of liensinine commonly used in research. We consolidate current knowledge on its anti-cancer, autophagy-modulating, cardiovascular, and anti-inflammatory effects. This document details the molecular mechanisms, summarizes quantitative data from key studies, outlines experimental protocols, and provides visual representations of the signaling pathways involved.

Introduction

Liensinine has a long history of use in traditional medicine, and modern research is now elucidating the scientific basis for its therapeutic potential. Its diverse biological activities stem from its ability to interact with multiple cellular targets and modulate key signaling pathways. This guide aims to be a comprehensive resource for researchers and professionals in drug development, providing a detailed understanding of liensinine perchlorate's mechanism of action and its potential as a therapeutic agent.

Core Biological Activities and Molecular Targets

This compound exhibits a broad spectrum of biological effects, with significant implications for several disease areas.

Anti-Cancer Activity

Liensinine has demonstrated potent anti-cancer effects across various cancer types, primarily by inducing apoptosis, inhibiting cell proliferation, and sensitizing cancer cells to chemotherapy.

2.1.1. Colorectal Cancer (CRC)

In colorectal cancer cells, liensinine induces apoptosis and significantly inhibits proliferation and colony formation in a dose-dependent manner. Notably, it shows no significant cytotoxicity towards normal colorectal epithelial cells. The mechanism involves the induction of mitochondrial dysfunction and cell cycle arrest, accompanied by the activation of the JNK signaling pathway.[1] In vivo studies using nude mice with CRC tumor xenografts have shown that liensinine markedly suppresses tumor growth.[1]

2.1.2. Breast Cancer

Liensinine has been shown to sensitize breast cancer cells to conventional chemotherapeutic drugs like doxorubicin.[2][3] This synergistic effect is achieved through the inhibition of autophagy/mitophagy, which leads to an accumulation of dysfunctional mitochondria and enhances drug-induced apoptosis.[2][3] The underlying mechanism involves the promotion of DNM1L-mediated mitochondrial fission.[3]

2.1.3. Osteosarcoma

In osteosarcoma cells, liensinine inhibits proliferation and induces G0/G1 phase cell cycle arrest and apoptosis in a dose-dependent manner.[4] This anti-tumor effect is mediated by the generation of reactive oxygen species (ROS), which in turn suppresses the activation of the JAK2/STAT3 signaling pathway.[4] Animal studies have confirmed the in vivo efficacy of liensinine in inhibiting osteosarcoma growth without causing significant toxicity to vital organs.[4]

2.1.4. Gastric Cancer

Studies on human gastric cancer cells have shown that liensinine significantly inhibits cell proliferation both in vitro and in vivo.[3] The mechanism involves the induction of apoptosis, evidenced by increased levels of cleaved PARP and caspases 3 and 9.[3] Liensinine also induces cell cycle arrest by downregulating cyclin D1/CDK4 and inhibiting the PI3K/AKT pathway, which is linked to an increase in intracellular ROS levels.[3]

Autophagy/Mitophagy Inhibition

A key mechanism of action for liensinine is its role as a late-stage autophagy/mitophagy inhibitor.[5][6] It blocks the fusion of autophagosomes with lysosomes, leading to the accumulation of autophagosomes.[3][5][6] This disruption of the autophagy process is a critical component of its anti-cancer activity, as it prevents cancer cells from recycling cellular components to survive under stress. The inhibition of autophagosome-lysosome fusion is thought to be mediated by interfering with the recruitment of RAB7A to lysosomes.[3]

Cardiovascular Effects

Liensinine exhibits a range of beneficial effects on the cardiovascular system.

2.3.1. Anti-Arrhythmic and Anti-Hypertensive Activity

Liensinine is recognized for its anti-arrhythmic and anti-hypertensive properties.[5][7] These effects contribute to its traditional use in cardiovascular ailments.

2.3.2. Protection Against Myocardial Ischemia

In murine models of myocardial infarction (MI), liensinine administration has been shown to improve cardiac function and reduce the size of the ischemic area.[8][9] This cardioprotective effect is attributed to its ability to prevent excessive inflammatory responses and inhibit the aberrant activation of the Wnt/β-catenin signaling pathway following ischemic injury.[8][9]

2.3.3. Vascular Anti-Inflammatory Effects

Liensinine has demonstrated the ability to prevent vascular inflammation by attenuating the production of inflammatory mediators in macrophages and modulating the function of vascular smooth muscle cells (VSMCs).[10] It exhibits significant anti-oxidative activity, decreases nitric oxide (NO) generation, and suppresses the proliferation of VSMCs stimulated by platelet-derived growth factor (PDGF).[10]

Anti-inflammatory and Antioxidant Activity

Beyond its cardiovascular and anti-cancer effects, liensinine possesses broader anti-inflammatory and antioxidant properties.

2.4.1. Sepsis-Induced Organ Injury

In models of sepsis-induced acute kidney injury and cardiac injury, liensinine pretreatment has been shown to reduce inflammation, oxidative stress, apoptosis, and excessive autophagy.[11][12] It appears to exert these protective effects by modulating the JNK/p38-ATF2 and Keap1/Nrf2 signaling pathways.[11][12]

Quantitative Data Summary

The following tables summarize the quantitative data from key studies on the biological activity of this compound.

Table 1: In Vitro Anti-Cancer Activity of Liensinine

Cancer TypeCell LineAssayConcentration (µM)EffectReference
OsteosarcomaSaOS-2Apoptosis (FCM)409.6% apoptosis[4]
8032.2% apoptosis[4]
143BApoptosis (FCM)408.7% apoptosis[4]
8027.4% apoptosis[4]
SaOS-2Cell Cycle (FCM)4051.4% in G0/G1[4]
8055.9% in G0/G1[4]
143BCell Cycle (FCM)4049.5% in G0/G1[4]
8054.1% in G0/G1[4]
Gastric CancerBGC-823Cell Viability (CCK-8)40, 60, 80, 100, 120Dose-dependent decrease[3]
SGC-7901Cell Viability (CCK-8)40, 60, 80, 100, 120Dose-dependent decrease[3]
Breast CancerMDA-MB-231Apoptosis (ANXA5/PI)20 (with Doxorubicin)~50% apoptosis[2]
MCF-7Apoptosis (ANXA5/PI)20 (with Doxorubicin)~50% apoptosis[2]

Table 2: In Vivo Anti-Cancer Activity of Liensinine

Cancer TypeAnimal ModelDosageTreatment ScheduleEffectReference
Colorectal CancerNude Mice (Xenograft)Not specifiedNot specifiedMarked suppression of tumor growth[1]
Breast CancerNude Mice (MDA-MB-231 Xenograft)Not specifiedNot specifiedSynergistic inhibition of tumor growth with doxorubicin[3]

Experimental Protocols

This section provides an overview of the methodologies for key experiments cited in the literature on this compound.

Cell Viability and Proliferation Assays
  • MTT/CCK-8 Assay:

    • Seed cells in 96-well plates at a desired density (e.g., 5x10³ cells/well) and allow them to adhere overnight.

    • Treat cells with various concentrations of this compound for the desired time periods (e.g., 24, 48, 72 hours).

    • Add MTT or CCK-8 solution to each well and incubate for 1-4 hours at 37°C.

    • For MTT, add a solubilization solution (e.g., DMSO) to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at the appropriate wavelength (e.g., 450 nm for CCK-8, 570 nm for MTT) using a microplate reader.

  • Colony Formation Assay:

    • Seed a low number of cells (e.g., 500-1000 cells/well) in 6-well plates.

    • Treat with this compound at various concentrations.

    • Incubate for 1-2 weeks, allowing colonies to form.

    • Fix the colonies with methanol (B129727) and stain with crystal violet.

    • Count the number of colonies containing more than 50 cells.

Apoptosis and Cell Cycle Analysis
  • Flow Cytometry (Annexin V/PI Staining for Apoptosis):

    • Treat cells with this compound.

    • Harvest and wash the cells with cold PBS.

    • Resuspend the cells in Annexin V binding buffer.

    • Add FITC-conjugated Annexin V and Propidium Iodide (PI).

    • Incubate in the dark for 15 minutes at room temperature.

    • Analyze the cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Flow Cytometry (PI Staining for Cell Cycle):

    • Treat cells with this compound.

    • Harvest and fix the cells in cold 70% ethanol (B145695) overnight at -20°C.

    • Wash the cells with PBS and treat with RNase A.

    • Stain the cells with Propidium Iodide (PI).

    • Analyze the DNA content by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases.

Western Blot Analysis
  • Lyse treated cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Determine protein concentration using a BCA assay.

  • Denature protein samples by boiling in Laemmli buffer.

  • Separate proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Autophagy Assays
  • LC3B Immunofluorescence:

    • Grow cells on coverslips and treat with this compound.

    • Fix the cells with 4% paraformaldehyde.

    • Permeabilize the cells with 0.1% Triton X-100.

    • Block with BSA and incubate with a primary antibody against LC3B.

    • Incubate with a fluorescently labeled secondary antibody.

    • Mount the coverslips and visualize the punctate LC3B staining (autophagosomes) using a fluorescence microscope.

  • Western Blot for LC3B:

    • Perform Western blot as described above.

    • Probe the membrane with an antibody against LC3B.

    • The conversion of LC3-I to the lipidated, faster-migrating LC3-II form is indicative of autophagosome formation. An increase in the LC3-II/LC3-I ratio suggests autophagy induction.

In Vivo Xenograft Studies
  • Inject cancer cells (e.g., 5 x 10⁶ cells) subcutaneously into the flank of immunodeficient mice (e.g., nude mice).

  • Allow the tumors to grow to a palpable size.

  • Randomly assign mice to treatment and control groups.

  • Administer this compound (e.g., via intraperitoneal injection) at a predetermined dosage and schedule.

  • Monitor tumor volume and body weight regularly.

  • At the end of the study, euthanize the mice and excise the tumors for weight measurement, histological analysis (H&E staining), and immunohistochemistry (e.g., for Ki-67).

Signaling Pathways and Visualizations

The following diagrams illustrate the key signaling pathways modulated by this compound.

Liensinine_Anticancer_CRC cluster_cell Liensinine Liensinine Mitochondria Mitochondria Liensinine->Mitochondria Induces Dysfunction JNK_Pathway JNK Pathway Liensinine->JNK_Pathway Activates Cell_Cycle_Arrest Cell Cycle Arrest Liensinine->Cell_Cycle_Arrest Apoptosis Apoptosis Mitochondria->Apoptosis Triggers JNK_Pathway->Apoptosis Promotes Cell_Cycle_Arrest->Apoptosis CRC_Cell Colorectal Cancer Cell

Liensinine's Anti-Cancer Mechanism in Colorectal Cancer.

Liensinine_Autophagy_Inhibition Autophagosome Autophagosome Autolysosome Autolysosome (Degradation) Autophagosome->Autolysosome Fusion Lysosome Lysosome Lysosome->Autolysosome Liensinine Liensinine Liensinine->Autolysosome Inhibits Fusion

Liensinine Inhibits Late-Stage Autophagy.

Liensinine_Osteosarcoma cluster_cell Liensinine Liensinine ROS Reactive Oxygen Species (ROS) Liensinine->ROS Increases JAK2_STAT3 JAK2/STAT3 Pathway ROS->JAK2_STAT3 Suppresses Apoptosis Apoptosis ROS->Apoptosis Induces Proliferation Proliferation JAK2_STAT3->Proliferation Promotes JAK2_STAT3->Apoptosis Inhibits Osteosarcoma_Cell Osteosarcoma Cell Liensinine_Cardioprotection Myocardial_Ischemia Myocardial Ischemia Inflammation Inflammation Myocardial_Ischemia->Inflammation Induces Wnt_BetaCatenin Wnt/β-catenin Pathway Myocardial_Ischemia->Wnt_BetaCatenin Activates Cardiac_Injury Cardiac Injury Inflammation->Cardiac_Injury Wnt_BetaCatenin->Cardiac_Injury Liensinine Liensinine Liensinine->Inflammation Inhibits Liensinine->Wnt_BetaCatenin Inhibits

References

Liensinine Perchlorate: A Technical Guide to its Pharmacology and Toxicology

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Liensinine (B1675319), a major bisbenzylisoquinoline alkaloid extracted from the seed embryo of the lotus (B1177795) (Nelumbo nucifera), has garnered significant interest for its diverse pharmacological activities. This technical guide provides a comprehensive overview of the pharmacology and toxicology of liensinine, with a specific focus on its perchlorate (B79767) salt form. Liensinine exhibits a range of biological effects, including anti-hypertensive, anti-arrhythmic, anti-inflammatory, and anti-cancer properties.[1][2] Its mechanisms of action are multifaceted, involving the modulation of various signaling pathways, induction of apoptosis, and inhibition of autophagy.[2][3] This document consolidates available quantitative data, details key experimental methodologies, and presents visual representations of its molecular interactions to serve as a valuable resource for ongoing research and drug development efforts.

Pharmacology of Liensinine

Liensinine demonstrates a broad spectrum of pharmacological effects, positioning it as a promising candidate for therapeutic development in several disease areas.

Cardiovascular Effects

Liensinine was initially recognized for its anti-hypertensive properties.[4][5] It also exhibits anti-arrhythmic activity and can induce relaxation of vascular smooth muscle.[2] These effects are partly attributed to its ability to modulate ion channels, including calcium channels.

Anti-Cancer Activity

A significant body of research has focused on the anti-cancer potential of liensinine. It has been shown to inhibit the proliferation and colony-forming ability of various cancer cell lines, including colorectal, breast, and osteosarcoma cells, in a dose-dependent manner.[3][6] Notably, it appears to exhibit selective cytotoxicity, with minimal effects on normal cells.[3]

The primary mechanisms underlying its anti-cancer effects include:

  • Induction of Apoptosis: Liensinine triggers programmed cell death in cancer cells, accompanied by the activation of caspase cascades.[3][7]

  • Cell Cycle Arrest: It can cause cell cycle arrest, preventing cancer cells from progressing through the division cycle.[3]

  • Inhibition of Autophagy: Liensinine acts as a late-stage autophagy/mitophagy inhibitor by blocking the fusion of autophagosomes with lysosomes.[1][2][8] This disruption of cellular recycling processes can enhance the efficacy of chemotherapeutic agents.[7]

  • Mitochondrial Dysfunction: It can induce mitochondrial dysfunction, leading to an increase in reactive oxygen species (ROS) production.[3][6]

  • Modulation of Signaling Pathways: Liensinine has been shown to suppress the activation of key signaling pathways involved in cancer cell proliferation and survival, such as the JAK2/STAT3 and JNK pathways.[3][6]

Anti-Inflammatory and Antioxidant Effects

Liensinine possesses significant anti-inflammatory and antioxidant properties.[9][] It can attenuate the production of inflammatory mediators such as nitric oxide (NO), inducible nitric oxide synthase (iNOS), and cyclooxygenase-2 (COX-2).[9] Furthermore, it exhibits free radical scavenging activity and can inhibit lipid peroxidation.[9] In a mouse model of sepsis-induced acute kidney injury, liensinine pretreatment was found to reduce inflammation, oxidative stress, apoptosis, and autophagy.[]

Toxicology Profile

Detailed toxicological studies specifically on liensinine perchlorate are limited in the publicly available scientific literature. Therefore, this section provides information on the toxicology of the perchlorate anion as a separate entity. Perchlorate is an inorganic ion that can disrupt the normal function of the thyroid gland.[7]

Acute Toxicity

No specific LD50 value for this compound in animals has been reported in the reviewed literature. For the perchlorate anion (in the form of ammonium (B1175870) perchlorate), a dermal LD50 in rats has been established as >2,000 mg/kg, classifying it as having low acute dermal toxicity. Short-term exposure to high doses of perchlorates may cause irritation to the eyes, skin, and respiratory tract.

Chronic Toxicity

Chronic exposure to perchlorate is known to interfere with iodide uptake by the thyroid gland, which can lead to hypothyroidism.[8][11] However, studies on workers occupationally exposed to perchlorate did not find significant alterations in thyroid hormone levels.[11]

Genotoxicity and Reproductive Toxicity

There is no available data on the genotoxicity of this compound. Studies on perchlorate have indicated potential reproductive toxicity in rats, with high doses causing DNA damage in testicular tissues and reducing spermatogenic ability.[12]

Cytochrome P450 Interactions

The effect of this compound on cytochrome P450 (CYP) enzymes has not been extensively studied. Understanding potential interactions with CYP enzymes is crucial for evaluating drug-drug interaction risks.

Quantitative Data

The following tables summarize the available quantitative data for liensinine and perchlorate.

ParameterValueSpecies/Cell LineReference
Anti-proliferative Activity of Liensinine
IC50 (DPPH free radical scavenging)1.8 µg/mL-[9]
Inhibition of NO release (at 20 µg/mL)~25%RAW 264.7 cells[9]
Toxicology of Perchlorate
Dermal LD50 (Ammonium perchlorate)>2000 mg/kgRat
Acute LC50 (Sodium perchlorate)404 mg/LMosquitofish[13]

Experimental Protocols

This section provides an overview of key experimental methodologies used to evaluate the pharmacological effects of liensinine.

Cell Viability/Cytotoxicity Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[1][14]

Protocol Outline:

  • Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound for a specified duration (e.g., 24-48 hours).

  • Add MTT solution to each well and incubate for 4 hours to allow the formation of formazan (B1609692) crystals by viable cells.

  • Solubilize the formazan crystals with a solubilizing agent (e.g., DMSO).

  • Measure the absorbance at a specific wavelength (e.g., 540 nm) using a microplate reader.

  • Calculate cell viability as a percentage of the untreated control.

Nitric Oxide (NO) Release Assay (Griess Test)

This assay measures the production of nitric oxide, a key inflammatory mediator.[1]

Protocol Outline:

  • Culture macrophage cells (e.g., RAW 264.7) in a multi-well plate.

  • Pre-treat the cells with this compound for 1 hour.

  • Stimulate the cells with an inflammatory agent (e.g., lipopolysaccharide - LPS) for 24 hours.

  • Collect the cell culture supernatant.

  • Mix the supernatant with Griess reagent in a 1:1 ratio.

  • Measure the absorbance at a specific wavelength to determine the nitrite (B80452) concentration, which is indicative of NO production.

Gelatin Zymography for MMP-9 Activity

This technique is used to detect the enzymatic activity of matrix metalloproteinase-9 (MMP-9), an enzyme involved in tissue remodeling and cancer cell invasion.[1]

Protocol Outline:

  • Culture vascular smooth muscle cells (VSMCs) or cancer cells.

  • Pre-treat the cells with this compound.

  • Stimulate the cells with an appropriate agent (e.g., TNF-α) for 24 hours to induce MMP-9 expression.

  • Collect the cell culture supernatant.

  • Perform electrophoresis of the supernatant proteins on a gelatin-containing SDS-PAGE gel.

  • Incubate the gel in a renaturing buffer followed by a developing buffer.

  • Stain the gel to visualize clear bands where MMP-9 has degraded the gelatin.

Visualizations

The following diagrams illustrate key concepts related to the pharmacology and evaluation of this compound.

cluster_workflow Experimental Workflow for In Vitro Anti-Cancer Evaluation A Cancer Cell Culture B Treatment with This compound A->B C MTT Assay (Cell Viability) B->C D Flow Cytometry (Apoptosis, Cell Cycle) B->D E Western Blot (Signaling Proteins) B->E F Autophagy Assay (e.g., LC3 staining) B->F G G C->G Inhibition of Proliferation H H D->H Induction of Apoptosis & Cell Cycle Arrest I I E->I Modulation of Signaling Pathways J J F->J Inhibition of Autophagy cluster_pathway Proposed Anti-Cancer Signaling Pathway of Liensinine cluster_cell Cancer Cell Liensinine Liensinine Mito Mitochondrial Dysfunction Liensinine->Mito JNK JNK Pathway Liensinine->JNK STAT3 JAK2/STAT3 Pathway Liensinine->STAT3 Liensinine->STAT3 inhibits Autophagy Autophagosome- Lysosome Fusion Liensinine->Autophagy Liensinine->Autophagy inhibits ROS ↑ Reactive Oxygen Species (ROS) ROS->JNK activates Mito->ROS Apoptosis Apoptosis JNK->Apoptosis promotes Proliferation Cell Proliferation & Survival STAT3->Proliferation promotes Autophagy->Proliferation supports

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Liensinine (B1675319) Perchlorate (B79767): A Natural Autophagy Inhibitor

Executive Summary

Liensinine, a major bisbenzylisoquinoline alkaloid extracted from the seed embryo of Nelumbo nucifera (the lotus (B1177795) plant), has emerged as a significant natural compound in biomedical research.[1][2] Primarily recognized for its diverse biological activities, including anti-arrhythmic and anti-hypertensive properties, recent investigations have highlighted its potent role as an autophagy inhibitor.[1] This technical guide provides a comprehensive overview of Liensinine Perchlorate, focusing on its mechanism as a late-stage autophagy inhibitor, its impact on critical signaling pathways, and its therapeutic potential, particularly in oncology. We present collated quantitative data, detailed experimental protocols for its study, and visual diagrams of its molecular interactions and experimental workflows to facilitate further research and drug development.

Mechanism of Action: Late-Stage Autophagy Inhibition

Autophagy is a cellular self-degradation process essential for homeostasis, where cytoplasmic components are sequestered in double-membraned vesicles called autophagosomes and delivered to lysosomes for breakdown. This compound functions as a late-stage autophagy and mitophagy inhibitor.[1][2][3] Its primary mechanism involves the blockade of autophagosome-lysosome fusion.[2][3][4] This action leads to the accumulation of autophagosomes within the cell, a hallmark of inhibited autophagic flux.

The molecular basis for this inhibition is attributed to its ability to disrupt the recruitment of the small GTPase RAB7A to lysosomes, a critical step for the fusion event, without affecting its localization to autophagosomes.[3] By preventing this fusion, liensinine effectively halts the final, degradative step of the autophagic process.

Fusion Failure cluster_0 Autophagy Initiation & Elongation cluster_1 Lysosomal Fusion (Inhibited by Liensinine) Phagophore Phagophore Autophagosome Autophagosome (LC3-II) Phagophore->Autophagosome Elongation Lysosome Lysosome Autolysosome Autolysosome (Degradation) RAB7A RAB7A Recruitment Autophagosome->RAB7A RAB7A->Lysosome Liensinine Liensinine Perchlorate Liensinine->RAB7A Blocks Recruitment cluster_pathway PI3K/AKT/mTOR Signaling PI3K PI3K AKT AKT PI3K->AKT mTOR mTORC1 AKT->mTOR Autophagy_Init Autophagy Initiation mTOR->Autophagy_Init Inhibits Liensinine Liensinine Perchlorate Liensinine->PI3K Inhibits Liensinine->AKT Inhibits cluster_workflow Experimental Workflow: Autophagy Assessment A 1. Cell Culture (e.g., MDA-MB-231) B 2. Treatment - Vehicle Control - Liensinine (e.g., 20 µM) - Positive Control (BafA1) A->B C 3. Assay Execution B->C D Western Blot (LC3-II/LC3-I Ratio) C->D Parallel Assays E Tandem-LC3 Assay (Yellow vs. Red Puncta) C->E Parallel Assays F 4. Data Analysis Quantify protein levels or puncta per cell D->F E->F G 5. Conclusion Determine impact on autophagic flux F->G

References

The Role of Liensinine Perchlorate in Apoptosis Induction: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Liensinine (B1675319) perchlorate (B79767), a bisbenzylisoquinoline alkaloid extracted from the seed embryo of Nelumbo nucifera (lotus), has emerged as a promising natural compound with potent anti-cancer properties. A growing body of evidence indicates that its therapeutic effects are, in large part, attributable to its ability to induce programmed cell death, or apoptosis, in various cancer cell types while exhibiting lower cytotoxicity towards normal cells. This technical guide provides an in-depth analysis of the molecular mechanisms underlying liensinine perchlorate-induced apoptosis, summarizing key quantitative data, detailing experimental protocols, and visualizing the intricate signaling pathways involved. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals in the field of drug development who are interested in the therapeutic potential of this compound.

Introduction

Apoptosis is a crucial physiological process for maintaining tissue homeostasis, and its dysregulation is a hallmark of cancer. The development of therapeutic agents that can selectively trigger apoptosis in cancer cells is a cornerstone of modern oncology research. Natural products have historically been a rich source of novel anti-cancer compounds, and this compound has garnered significant attention for its pro-apoptotic activities across a range of malignancies, including colorectal, breast, and gastric cancers, as well as in models of sepsis-induced organ injury.[1][2][3][4] This guide will dissect the multifaceted role of this compound in apoptosis induction, focusing on its impact on cellular signaling, mitochondrial function, and cell cycle regulation.

Quantitative Analysis of this compound's Pro-Apoptotic Efficacy

The pro-apoptotic effects of this compound are consistently reported to be dose-dependent. The following tables summarize the quantitative data from various studies, providing a comparative overview of its potency in different cell lines and models.

Cell Line/ModelTreatment ConcentrationParameter MeasuredResultReference
Colorectal Cancer (CRC) CellsDose-dependentInhibition of proliferation and colony formationSignificant inhibition[1]
Sepsis-induced Cardiac Injury (mice)40 mg/kgNumber of apoptotic cells (TUNEL assay)Significant reduction compared to LPS group[2][5]
Sepsis-induced Acute Kidney Injury (mice)Not specifiedTUNEL-positive cellsReduction in increased apoptosis[6]
Triple-Negative Breast Cancer CellsNot specifiedCytotoxicityPotent cytotoxic effect[3]
Normal Human Breast Epithelial Cells (MCF-10A)Not specifiedCytotoxicityMuch lower cytotoxicity[3]
Human Gastric Cancer CellsNot specifiedCell Cycle ArrestInduction of G0/G1 phase arrest[4]
Breast Cancer Cells (in combination with Artemisitene)Not specifiedROS-mediated apoptosisBoosted stimulatory effect of Artemisitene (B1248809)[7]

Core Mechanisms of this compound-Induced Apoptosis

This compound orchestrates apoptosis through a complex interplay of signaling pathways and cellular events. The primary mechanisms identified to date are detailed below.

Induction of Mitochondrial Dysfunction and Oxidative Stress

A central mechanism of this compound-induced apoptosis is the disruption of mitochondrial function.[1] This is often accompanied by an increase in the production of reactive oxygen species (ROS).[3][7] The accumulation of ROS can lead to oxidative stress, which in turn triggers downstream apoptotic signaling. In some cancer cells, the cytotoxic effect of liensinine is at least partially achieved by inducing this oxidative stress.[3]

Modulation of the Bcl-2 Family of Proteins

The B-cell lymphoma 2 (Bcl-2) family of proteins are critical regulators of the intrinsic apoptotic pathway.[8][9][10][11] this compound has been shown to modulate the balance between pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) members of this family.[2] Specifically, it can decrease the expression of anti-apoptotic proteins, thereby promoting the release of cytochrome c from the mitochondria into the cytosol, a key step in the activation of the caspase cascade.

Activation of Caspase Cascade

Caspases are a family of cysteine proteases that execute the final stages of apoptosis. This compound treatment leads to the activation of initiator caspases (e.g., caspase-9) and executioner caspases (e.g., caspase-3).[5] Activated caspase-3 is responsible for cleaving a variety of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis.

Cell Cycle Arrest

In addition to directly inducing apoptosis, this compound can also cause cell cycle arrest, primarily at the G0/G1 phase.[1][4] This arrest prevents cancer cells from proliferating and can sensitize them to apoptotic stimuli. The mechanism of cell cycle arrest often involves the downregulation of key regulatory proteins such as cyclin-dependent kinase 4 (CDK4) and cyclin D1.[4]

Key Signaling Pathways Modulated by this compound

Several critical signaling pathways are implicated in the pro-apoptotic effects of this compound. Understanding these pathways is crucial for elucidating its mechanism of action and for identifying potential biomarkers of response.

JNK and p38 MAPK Signaling Pathways

The c-Jun N-terminal kinase (JNK) and p38 mitogen-activated protein kinase (MAPK) pathways are stress-activated signaling cascades that can promote apoptosis. This compound has been shown to activate both the JNK and p38 MAPK signaling pathways, contributing to the induction of apoptosis in cancer cells.[1][3][6]

PI3K/AKT Signaling Pathway

The phosphatidylinositol 3-kinase (PI3K)/protein kinase B (AKT) pathway is a major survival pathway that is often hyperactivated in cancer. This compound has been demonstrated to suppress the PI3K/AKT signaling pathway.[7] Inhibition of this pathway can lead to decreased cell survival and an increased propensity for apoptosis.

Keap1/Nrf2 Signaling Pathway

In the context of sepsis-induced oxidative damage, liensinine has been shown to protect cardiac tissue by activating the Keap1/Nrf2 signaling pathway.[2] Nrf2 is a transcription factor that regulates the expression of antioxidant genes. By activating this pathway, liensinine can help to mitigate oxidative stress and reduce apoptosis.[2]

Experimental Protocols

The following are detailed methodologies for key experiments commonly used to investigate the pro-apoptotic effects of this compound.

Cell Viability and Proliferation Assays
  • MTT Assay:

    • Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.

    • Treat cells with varying concentrations of this compound for specified time periods (e.g., 24, 48, 72 hours).

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.

    • Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Colony Formation Assay:

    • Treat cells with this compound for a specified time.

    • Trypsinize and seed a low number of viable cells (e.g., 500-1000 cells) into 6-well plates.

    • Allow the cells to grow for 1-2 weeks, replacing the medium as needed.

    • Fix the colonies with methanol (B129727) and stain with crystal violet.

    • Count the number of colonies containing at least 50 cells.

Apoptosis Assays
  • Annexin V/Propidium (B1200493) Iodide (PI) Staining by Flow Cytometry: [12][13]

    • Harvest cells after treatment with this compound.

    • Wash the cells with cold PBS.

    • Resuspend the cells in 1X Annexin V binding buffer.

    • Add FITC-conjugated Annexin V and PI to the cell suspension.

    • Incubate the cells in the dark for 15 minutes at room temperature.

    • Analyze the cells by flow cytometry. Live cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are Annexin V- and PI-positive.

  • TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) Assay:

    • Fix and permeabilize cells or tissue sections.

    • Incubate with a reaction mixture containing TdT and BrdUTP (or a fluorescently labeled dUTP).

    • Detect the incorporated labeled nucleotides using an anti-BrdU antibody conjugated to a fluorescent dye or an enzyme for colorimetric detection.

    • Visualize the apoptotic cells by fluorescence microscopy or light microscopy.

Western Blot Analysis
  • Lyse treated and untreated cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • Denature equal amounts of protein by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE.

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST.

  • Incubate the membrane with primary antibodies against the proteins of interest (e.g., Bcl-2, Bax, cleaved caspase-3, p-JNK, p-AKT) overnight at 4°C.

  • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies.

  • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Cell Cycle Analysis by Flow Cytometry
  • Harvest and fix cells in cold 70% ethanol.

  • Wash the cells with PBS.

  • Treat the cells with RNase A to remove RNA.

  • Stain the cellular DNA with propidium iodide.

  • Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.

Visualization of Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways and experimental workflows discussed in this guide.

Liensinine_Apoptosis_Signaling cluster_stimulus Stimulus cluster_cellular_effects Cellular Effects cluster_signaling Signaling Pathways cluster_apoptosis Apoptosis Execution This compound This compound ROS ROS Generation This compound->ROS CellCycleArrest G0/G1 Cell Cycle Arrest This compound->CellCycleArrest JNK_p38 JNK/p38 MAPK Activation This compound->JNK_p38 PI3K_AKT PI3K/AKT Inhibition This compound->PI3K_AKT Mito_Dys Mitochondrial Dysfunction ROS->Mito_Dys Bcl2_Family Bcl-2 Family Modulation (↓Bcl-2, ↑Bax) Mito_Dys->Bcl2_Family Apoptosis Apoptosis CellCycleArrest->Apoptosis sensitizes JNK_p38->Bcl2_Family PI3K_AKT->Bcl2_Family inhibition of survival signals Caspase_Activation Caspase-9 & -3 Activation Bcl2_Family->Caspase_Activation Cytochrome c release Caspase_Activation->Apoptosis

Caption: Signaling pathways activated by this compound leading to apoptosis.

Apoptosis_Detection_Workflow cluster_flow Flow Cytometry Analysis cluster_western Western Blot Analysis start Cancer Cell Culture treatment Treat with This compound start->treatment harvest Harvest Cells treatment->harvest annexin_pi Annexin V/PI Staining harvest->annexin_pi cell_cycle Cell Cycle Analysis (PI Staining) harvest->cell_cycle lysis Cell Lysis harvest->lysis flow_analysis Analyze on Flow Cytometer annexin_pi->flow_analysis cell_cycle->flow_analysis sds_page SDS-PAGE & Transfer lysis->sds_page blotting Antibody Incubation (e.g., Cleaved Caspase-3) sds_page->blotting detection Chemiluminescent Detection blotting->detection

Caption: Experimental workflow for detecting this compound-induced apoptosis.

Conclusion and Future Directions

This compound has demonstrated significant potential as a pro-apoptotic agent for cancer therapy. Its ability to induce apoptosis through multiple, interconnected mechanisms, including the activation of stress-related signaling pathways, disruption of mitochondrial function, and induction of cell cycle arrest, makes it an attractive candidate for further development. Moreover, its favorable toxicity profile against normal cells suggests a promising therapeutic window.

References

Methodological & Application

Liensinine Perchlorate: In Vivo Experimental Protocols and Application Notes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Liensinine (B1675319), a major bisbenzylisoquinoline alkaloid extracted from the seed embryo of the lotus (B1177795) plant (Nelumbo nucifera), has garnered significant interest for its diverse pharmacological activities. Its perchlorate (B79767) salt, liensinine perchlorate, offers a stable form for research and development. This document provides detailed in vivo experimental protocols for investigating the therapeutic potential of this compound in various disease models, including cancer, hypertension, and sepsis-induced acute kidney injury. It also outlines its known mechanisms of action, focusing on key signaling pathways, and presents available quantitative data in a structured format.

In Vivo Formulations

Proper formulation is critical for the bioavailability and efficacy of this compound in in vivo studies. Due to its poor solubility in aqueous solutions, co-solvents are necessary. The working solution should be prepared fresh on the day of use.[1]

Recommended Formulation:

A common and effective vehicle for this compound involves a mixture of DMSO, PEG300, Tween 80, and saline.

Protocol for 1 mL Working Solution:

  • Prepare a stock solution of this compound in DMSO.

  • For a final concentration of 1 mg/mL, dissolve 1 mg of this compound in 100 µL of DMSO.

  • Add 400 µL of PEG300 to the DMSO stock solution and mix thoroughly until clear.

  • Add 50 µL of Tween 80 and mix again until the solution is clear.

  • Finally, add 450 µL of saline to reach a final volume of 1 mL and mix thoroughly.

Sonication and gentle heating may be used to aid dissolution if precipitation occurs.[2]

In Vivo Experimental Protocols

Colorectal Cancer Xenograft Model

Liensinine has demonstrated significant anti-tumor effects in colorectal cancer models by inducing mitochondrial dysfunction and apoptosis.[3]

Animal Model: Male athymic nude mice (4-6 weeks old)

Cell Line: Human colorectal cancer cell lines (e.g., HCT116, LoVo)

Protocol:

  • Subcutaneously inject 2 x 106 colorectal cancer cells suspended in 100 µL of serum-free medium into the right flank of each mouse.

  • Allow tumors to grow to a palpable size (e.g., 50-100 mm³).

  • Randomly divide the mice into control and treatment groups.

  • Administer this compound intraperitoneally (i.p.) at doses of 10 mg/kg and 20 mg/kg every two days.[4] The control group should receive an equal volume of the vehicle.

  • Monitor tumor volume by caliper measurements (Volume = (length × width²)/2) every two days.[4]

  • Record the body weight of the mice every two days to assess toxicity.[4]

  • After a predetermined period (e.g., 14-21 days), euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histology, Western blot).

Data Presentation: Effect of Liensinine on Tumor Growth in a Colorectal Cancer Xenograft Model

Treatment GroupDose (mg/kg)Administration ScheduleMean Tumor Volume (mm³) at Day 14% Tumor Growth Inhibition
Vehicle Control-Every 2 daysData not available-
Liensinine10Every 2 daysData not availableData not available
Liensinine20Every 2 daysData not availableData not available

Note: Specific quantitative data on tumor volume from cited studies were not available in a tabular format. However, studies report a significant reduction in tumor growth with liensinine treatment.[3][4]

L-NAME-Induced Gestational Hypertension Model

Liensinine has shown potential in attenuating hypertensive symptoms in a rat model of pregnancy-induced hypertension.[3]

Animal Model: Pregnant Wistar rats

Induction of Hypertension:

  • Administer Nω-nitro-L-arginine methyl ester (L-NAME) in drinking water (e.g., 75 mg/kg/day) from gestational day 10 to term to induce hypertension.[2][5]

Protocol:

  • Divide pregnant rats into control, L-NAME, and L-NAME + Liensinine groups.

  • Administer this compound (dosage to be optimized, e.g., 10-50 mg/kg/day) by oral gavage or i.p. injection concurrently with L-NAME administration.

  • Monitor mean arterial pressure (MAP) using the tail-cuff method at regular intervals (e.g., days 8 and 18 of gestation).[6]

  • Collect 24-hour urine samples to measure proteinuria.[6]

  • At the end of the gestation period, collect blood and placental tissues for analysis of inflammatory and oxidative stress markers.

Data Presentation: Effect of Liensinine on a Rat Model of L-NAME-Induced Gestational Hypertension

Treatment GroupMean Arterial Pressure (mmHg) at Day 1824-hour Urinary Protein (mg) at Day 19
ShamData not availableData not available
L-NAME ModelData not availableData not available
L-NAME + LiensinineData not availableData not available

Note: A study on L-NAME-induced hypertensive rats showed that the model group had a mean arterial pressure of approximately 193.3±9.6 mmHg after 3 weeks.[7] Liensinine treatment has been shown to significantly decrease MAP and urinary protein in this model.[6]

Sepsis-Induced Acute Kidney Injury Model

Liensinine has demonstrated protective effects against acute kidney injury (AKI) in a mouse model of sepsis.

Animal Model: Male C57BL/6 mice

Induction of AKI:

  • Induce sepsis by a single intraperitoneal injection of lipopolysaccharide (LPS) at a dose of 10 mg/kg.[8][9]

Protocol:

  • Divide mice into control, LPS, and LPS + Liensinine groups.

  • Administer this compound (e.g., 12.5 or 25 mg/kg) intraperitoneally 1 hour after LPS injection.[10]

  • Sacrifice the mice 24 hours after LPS injection.[10]

  • Collect blood samples to measure serum creatinine (B1669602) and blood urea (B33335) nitrogen (BUN) levels.

  • Harvest kidney tissues for histological examination and analysis of inflammatory and oxidative stress markers.

Data Presentation: Effect of Liensinine on Renal Function Markers in a Mouse Model of LPS-Induced Acute Kidney Injury

Treatment GroupSerum Creatinine (mg/dL)Blood Urea Nitrogen (BUN) (mg/dL)
ControlData not availableData not available
LPSData not availableData not available
LPS + Liensinine (12.5 mg/kg)Data not availableData not available
LPS + Liensinine (25 mg/kg)Data not availableData not available

Note: In similar LPS-induced AKI models, significant increases in serum creatinine and BUN are observed, which are attenuated by therapeutic interventions.[8][9]

Mechanism of Action and Signaling Pathways

Liensinine exerts its effects through the modulation of several key signaling pathways.

Inhibition of Autophagy

Liensinine is a late-stage autophagy inhibitor that blocks the fusion of autophagosomes with lysosomes. This action is thought to be mediated by inhibiting the recruitment of RAB7A to lysosomes.

G cluster_autophagy Autophagy Pathway Autophagosome Autophagosome Autolysosome Autolysosome (Degradation) Autophagosome->Autolysosome Fusion Lysosome Lysosome Lysosome->Autolysosome Liensinine Liensinine Perchlorate RAB7A RAB7A Liensinine->RAB7A Inhibits RAB7A->Lysosome Recruitment

Caption: Liensinine inhibits autophagy by blocking RAB7A recruitment to lysosomes.

Modulation of Cancer-Related Signaling Pathways

In cancer models, liensinine has been shown to activate pro-apoptotic pathways and inhibit survival pathways.

JNK Signaling Pathway in Colorectal Cancer:

G cluster_jnk JNK Signaling in Colorectal Cancer Liensinine Liensinine Perchlorate ROS ROS Liensinine->ROS Induces JNK JNK ROS->JNK Activates cJun c-Jun JNK->cJun Phosphorylates Apoptosis Apoptosis cJun->Apoptosis Promotes

Caption: Liensinine induces apoptosis in colorectal cancer via the ROS/JNK pathway.

HIF-1α Signaling in Colorectal Cancer:

G cluster_hif1a HIF-1α Signaling in Colorectal Cancer Liensinine Liensinine Perchlorate HIF1a HIF-1α Liensinine->HIF1a Suppresses Autophagy Autophagy HIF1a->Autophagy Promotes DrugResistance Drug Resistance (e.g., to Oxaliplatin) Autophagy->DrugResistance Contributes to

Caption: Liensinine overcomes drug resistance by suppressing HIF-1α-mediated autophagy.

Nrf2/HO-1 Signaling in Gestational Hypertension

In the context of gestational hypertension, liensinine activates the Nrf2/HO-1 pathway, which is crucial for antioxidant and anti-inflammatory responses.

G cluster_nrf2 Nrf2/HO-1 Signaling in Gestational Hypertension Liensinine Liensinine Perchlorate Nrf2 Nrf2 Liensinine->Nrf2 Activates HO1 HO-1 Nrf2->HO1 Upregulates AntioxidantResponse Antioxidant Response HO1->AntioxidantResponse AntiInflammatoryResponse Anti-inflammatory Response HO1->AntiInflammatoryResponse OxidativeStress Oxidative Stress AntioxidantResponse->OxidativeStress Inflammation Inflammation AntiInflammatoryResponse->Inflammation

Caption: Liensinine activates the Nrf2/HO-1 pathway to combat oxidative stress.

Experimental Workflow Overview

The following diagram provides a general workflow for in vivo studies with this compound.

G cluster_workflow In Vivo Experimental Workflow Model 1. Disease Model Induction (e.g., Xenograft, L-NAME, LPS) Grouping 2. Randomization into Control & Treatment Groups Model->Grouping Treatment 3. This compound Administration Grouping->Treatment Monitoring 4. In-life Monitoring (Tumor size, Blood pressure, etc.) Treatment->Monitoring Endpoint 5. Endpoint Analysis (Tissue collection, Biomarkers) Monitoring->Endpoint Data 6. Data Analysis & Interpretation Endpoint->Data

Caption: General workflow for in vivo experiments with this compound.

Conclusion

This compound is a promising natural product-derived compound with therapeutic potential in a range of diseases. The protocols and data presented here provide a foundation for researchers to design and conduct robust in vivo studies to further elucidate its efficacy and mechanisms of action. Careful consideration of formulation, dosage, and relevant endpoints is crucial for obtaining reliable and reproducible results. The provided signaling pathway diagrams offer a visual representation of the current understanding of its molecular targets, which can guide further mechanistic investigations.

References

Application Note: Preparation and Handling of Liensinine Perchlorate Stock Solution in DMSO

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Liensinine, a major bisbenzylisoquinoline alkaloid extracted from the seed embryo of Nelumbo nucifera (lotus), and its perchlorate (B79767) salt, are of significant interest in biomedical research. Liensinine exhibits a wide range of biological activities, including anti-hypertensive, anti-arrhythmic, and anti-cancer properties. It has been identified as an inhibitor of late-stage autophagy by blocking autophagosome-lysosome fusion and has been shown to suppress the JAK2/STAT3 signaling pathway in cancer cells.[1][2][3] Proper preparation of stock solutions is critical for obtaining reproducible and reliable experimental results. This document provides a detailed protocol for the preparation, storage, and handling of Liensinine perchlorate stock solutions using Dimethyl Sulfoxide (DMSO).

Data Presentation

The following table summarizes the key quantitative data for this compound.

PropertyValueCitations
CAS Number 2385-63-9[4][5][][7]
Molecular Formula C₃₇H₄₃ClN₂O₁₀[5]
Molecular Weight 711.2 g/mol [5][]
Solubility in DMSO Up to 100 mg/mL (140.6 mM). Sonication is recommended to aid dissolution. Use of fresh DMSO is advised as absorbed moisture can reduce solubility.[1][4][8]
Storage (Powder) -20°C for up to 3 years, protected from direct sunlight.[4]
Storage (Stock Solution) -80°C for up to 1 year; -20°C for up to 1 month. It is highly recommended to aliquot and avoid repeated freeze-thaw cycles.[1][3][4][9][10]

Experimental Protocols

1. Materials and Equipment

  • This compound (powder form)

  • Anhydrous/fresh Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or cryovials (amber or wrapped in foil if compound is light-sensitive)

  • Analytical balance

  • Vortex mixer

  • Sonicator (water bath type recommended)

  • Pipettes and sterile filter tips

  • Personal Protective Equipment (PPE): lab coat, gloves, safety glasses

2. Protocol for Preparing a 10 mM Stock Solution

This protocol describes the preparation of 1 mL of a 10 mM this compound stock solution in DMSO. Adjust volumes as needed for different concentrations or final volumes.

Calculation:

  • Mass required (mg): Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )

  • Mass required: 0.010 mol/L x 0.001 L x 711.2 g/mol = 0.007112 g = 7.11 mg

Step-by-Step Procedure:

  • Preparation: In a chemical fume hood, carefully weigh 7.11 mg of this compound powder using an analytical balance.[11] Transfer the powder to a sterile vial.

  • Solvent Addition: Add 1 mL of fresh, anhydrous DMSO to the vial containing the this compound powder.

  • Dissolution: Tightly cap the vial and vortex thoroughly for 1-2 minutes.

  • Sonication: To ensure complete dissolution, place the vial in a water bath sonicator. Sonicate for 10-15 minutes.[4] Visually inspect the solution to ensure no solid particles remain. If precipitation persists, gentle warming in a 37°C water bath for 10-20 minutes combined with sonication may be necessary.[11]

  • Aliquoting: Once the solution is clear and homogenous, dispense it into single-use aliquots (e.g., 10-50 µL) in sterile, clearly labeled microcentrifuge tubes or cryovials. This practice is crucial to prevent degradation from repeated freeze-thaw cycles and to minimize contamination.[1][9]

  • Storage: Store the aliquots at -80°C for long-term storage (up to one year) or at -20°C for short-term storage (up to one month).[3][4][10]

3. Protocol for Diluting Stock Solution for Cell-Based Assays

  • Thawing: Thaw a single aliquot of the stock solution at room temperature.

  • Dilution: Perform serial dilutions of the DMSO stock solution directly into the cell culture medium to achieve the desired final working concentration.

  • DMSO Concentration Control: Ensure the final concentration of DMSO in the culture medium is less than 0.5%, with a concentration of 0.1% being preferable to avoid solvent-induced cellular stress or toxicity.[9][11]

  • Control Group: It is imperative to include a vehicle control group in your experiments, treating cells with the same final concentration of DMSO in the culture medium as the experimental groups.[9]

Mandatory Visualizations

Experimental Workflow Diagram

G cluster_prep Stock Solution Preparation (10 mM) cluster_storage Storage cluster_use Working Solution Preparation weigh 1. Weigh 7.11 mg This compound add_dmso 2. Add 1 mL of anhydrous DMSO weigh->add_dmso dissolve 3. Vortex & Sonicate until fully dissolved add_dmso->dissolve aliquot 4. Aliquot into single-use vials dissolve->aliquot store 5. Store at -80°C (long-term) or -20°C (short-term) aliquot->store thaw 6. Thaw one aliquot store->thaw dilute 7. Serially dilute in culture medium thaw->dilute control Ensure final DMSO concentration < 0.1% dilute->control

Caption: Workflow for preparing and storing this compound stock solution.

Signaling Pathway Diagram: Liensinine-Mediated Inhibition of the JAK2/STAT3 Pathway

G cluster_cell Osteosarcoma Cell Liensinine Liensinine ROS ↑ Reactive Oxygen Species (ROS) Liensinine->ROS pJAK2 p-JAK2 ROS->pJAK2 inhibition JAK2 JAK2 JAK2->pJAK2 phosphorylation pSTAT3 p-STAT3 (dimerization & nuclear translocation) pJAK2->pSTAT3 phosphorylation STAT3 STAT3 STAT3->pSTAT3 Proliferation Cell Proliferation & Survival (e.g., Cyclin D1, Bcl-2) pSTAT3->Proliferation Apoptosis Apoptosis (e.g., ↑ Cleaved Caspase-3, ↑ Bax) pSTAT3->Apoptosis inhibition of

References

Liensinine Perchlorate in Mouse Xenograft Models: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Liensinine (B1675319), a bisbenzylisoquinoline alkaloid extracted from the seed embryo of Nelumbo nucifera (lotus), and its perchlorate (B79767) salt have demonstrated significant anti-tumor activities in various cancer models. These compounds have been shown to inhibit cancer cell proliferation, induce apoptosis, and suppress tumor growth in vivo. This document provides detailed application notes and protocols for the use of liensinine perchlorate in mouse xenograft models, summarizing key quantitative data, experimental methodologies, and relevant signaling pathways.

Data Presentation: this compound Dosage in Mouse Xenograft Models

The following table summarizes the reported dosages and administration schedules of liensinine and its perchlorate salt in different mouse xenograft models. It is important to note that the specific salt form is not always explicitly stated in all publications; however, the dosages provide a valuable reference for designing in vivo studies.

Cancer TypeCell LineMouse StrainDosage (mg/kg)Administration RouteTreatment ScheduleReference
Intrahepatic CholangiocarcinomaHucc-T1Nude mice10, 20Not explicitly stated, implied intraperitonealEvery 2 days for 2 weeks[1]
Gastric CancerNot specifiedNude mice10 µM (in vitro data context)Injected into miceEvery 2 days[2]
Colorectal CancerNot specifiedNude miceNot explicitly stated in abstractNot explicitly statedNot explicitly stated[3]
OsteosarcomaNot specifiedNude miceNot explicitly stated in abstractNot explicitly statedNot explicitly stated[4][5]
Breast Cancer (in combination with doxorubicin)MDA-MB-231Not specifiedNot explicitly stated in abstractNot explicitly statedNot explicitly stated[6]

Mechanism of Action: Key Signaling Pathways

This compound exerts its anti-cancer effects through the modulation of several critical signaling pathways, primarily leading to the induction of apoptosis and inhibition of cell proliferation. The key mechanisms include:

  • Induction of Reactive Oxygen Species (ROS): Liensinine can increase the intracellular levels of ROS, leading to oxidative stress and subsequent cell death.[2][4]

  • Inhibition of the PI3K/AKT Signaling Pathway: By downregulating the phosphorylation of PI3K and AKT, liensinine inhibits this pro-survival pathway, leading to decreased cell proliferation and increased apoptosis.[2]

  • Suppression of the JAK2/STAT3 Signaling Pathway: Liensinine has been shown to suppress the activation of the JAK2/STAT3 pathway, which is crucial for tumor cell proliferation and survival.[4][5]

  • Induction of Apoptosis: Liensinine promotes apoptosis through the activation of caspases and modulation of Bcl-2 family proteins.[2][3]

  • Autophagy/Mitophagy Inhibition: Liensinine acts as a late-stage autophagy/mitophagy inhibitor by blocking the fusion of autophagosomes with lysosomes. This can sensitize cancer cells to chemotherapy.[6][7]

Liensinine_Signaling_Pathway Liensinine This compound ROS ↑ ROS Production Liensinine->ROS PI3K_AKT PI3K/AKT Pathway Liensinine->PI3K_AKT Inhibits JAK2_STAT3 JAK2/STAT3 Pathway Liensinine->JAK2_STAT3 Inhibits Autophagy Autophagy/Mitophagy Liensinine->Autophagy Inhibits Apoptosis Apoptosis ROS->Apoptosis Proliferation Cell Proliferation PI3K_AKT->Proliferation Promotes JAK2_STAT3->Proliferation Promotes Autophagy->Proliferation Promotes (in some contexts) TumorGrowth Tumor Growth Apoptosis->TumorGrowth Inhibits Proliferation->TumorGrowth

Figure 1: Simplified signaling pathway of this compound's anti-cancer effects.

Experimental Protocols

Preparation of this compound for In Vivo Administration

Materials:

  • This compound powder

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Polyethylene glycol 300 (PEG300)

  • Tween 80

  • Sterile saline (0.9% NaCl) or Phosphate-Buffered Saline (PBS)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sonicator (optional)

Protocol:

  • Stock Solution Preparation: Due to its limited water solubility, a co-solvent system is typically required. A common formulation for in vivo studies involves DMSO, PEG300, and Tween 80.[8]

    • First, dissolve the required amount of this compound powder in DMSO to create a concentrated stock solution. For example, to achieve a final concentration of 1 mg/mL in the injection vehicle, you can prepare a 10 mg/mL stock in DMSO.

  • Vehicle Preparation: Prepare the vehicle mixture. A commonly used vehicle composition is 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline.

  • Final Formulation:

    • Sequentially add the PEG300 to the this compound/DMSO stock solution and mix thoroughly until the solution is clear.

    • Add Tween 80 and mix again until the solution is clear.

    • Finally, add the sterile saline or PBS to reach the final desired volume and concentration.

    • Vortex the final solution to ensure homogeneity. Gentle heating or sonication can be used to aid dissolution if necessary.[8]

    • It is recommended to prepare the working solution fresh before each injection.

Establishment of Subcutaneous Mouse Xenograft Model

Materials:

  • Cancer cell line of interest

  • Appropriate cell culture medium and supplements

  • Phosphate-Buffered Saline (PBS), sterile

  • Trypsin-EDTA

  • Matrigel (optional, but recommended for some cell lines)

  • Immunocompromised mice (e.g., BALB/c nude, NOD/SCID)

  • Tuberculin syringes with 27-30 gauge needles

  • Hemocytometer or automated cell counter

  • Trypan blue solution

Protocol:

  • Cell Culture: Culture the selected cancer cells in their recommended medium until they reach 80-90% confluency. Ensure the cells are in the logarithmic growth phase.

  • Cell Harvesting:

    • Aspirate the culture medium and wash the cells with sterile PBS.

    • Add Trypsin-EDTA and incubate until the cells detach.

    • Neutralize the trypsin with complete medium, and transfer the cell suspension to a sterile conical tube.

    • Centrifuge the cells at a low speed (e.g., 1000-1500 rpm) for 5 minutes.

  • Cell Counting and Viability:

    • Resuspend the cell pellet in a known volume of sterile PBS or serum-free medium.

    • Perform a cell count using a hemocytometer or an automated cell counter.

    • Assess cell viability using the trypan blue exclusion method. Viability should be above 90%.

  • Cell Suspension Preparation for Injection:

    • Centrifuge the cells again and resuspend the pellet in the desired volume of sterile PBS or a 1:1 mixture of PBS and Matrigel to achieve the target cell concentration (typically 1 x 10^6 to 10 x 10^6 cells per 100-200 µL). Keep the cell suspension on ice.

  • Subcutaneous Injection:

    • Anesthetize the mouse using an appropriate method.

    • Shave and disinfect the injection site on the flank of the mouse.

    • Gently lift the skin and subcutaneously inject the cell suspension (typically 100-200 µL) into the flank.

    • Monitor the mice for tumor growth.

In Vivo Treatment and Monitoring

Protocol:

  • Tumor Growth Monitoring: Once the tumors are palpable and have reached a certain volume (e.g., 50-100 mm³), randomize the mice into control and treatment groups.

  • Drug Administration: Administer this compound via intraperitoneal (IP) injection at the predetermined dosage and schedule (e.g., 10 or 20 mg/kg every 2 days). The control group should receive the vehicle solution following the same schedule.

  • Tumor Measurement: Measure the tumor dimensions (length and width) with calipers every 2-3 days. Calculate the tumor volume using the formula: Volume = (Length x Width²) / 2.

  • Body Weight and Health Monitoring: Monitor the body weight and overall health of the mice throughout the study to assess for any potential toxicity of the treatment.

  • Study Endpoint: At the end of the study (e.g., after 2-3 weeks of treatment or when tumors in the control group reach a predetermined size), euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histopathology, western blotting).

Experimental_Workflow CellCulture 1. Cancer Cell Culture Harvesting 2. Cell Harvesting & Counting CellCulture->Harvesting Injection 3. Subcutaneous Injection (Nude Mice) Harvesting->Injection TumorGrowth 4. Tumor Growth Monitoring Injection->TumorGrowth Randomization 5. Randomization of Mice TumorGrowth->Randomization Treatment 6. Treatment Administration (this compound or Vehicle) Randomization->Treatment Monitoring 7. Tumor & Body Weight Measurement Treatment->Monitoring Endpoint 8. Study Endpoint & Tumor Excision Monitoring->Endpoint Analysis 9. Downstream Analysis Endpoint->Analysis

Figure 2: General experimental workflow for a mouse xenograft study with this compound.

Safety and Toxicity

In the available studies, liensinine administered at therapeutic doses in mouse xenograft models did not show obvious side effects or damage to vital organs.[3] However, it is crucial to monitor the animals closely for any signs of toxicity, such as significant weight loss, changes in behavior, or signs of distress.

Conclusion

This compound is a promising natural compound with potent anti-cancer activity demonstrated in various preclinical models. The provided application notes and protocols offer a comprehensive guide for researchers planning to investigate its efficacy in mouse xenograft models. Adherence to detailed experimental procedures and careful monitoring are essential for obtaining reliable and reproducible results. Further research is warranted to fully elucidate its therapeutic potential and to optimize its delivery for clinical applications.

References

Application Notes and Protocols: Liensinine Perchlorate in Colorectal Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Liensinine (B1675319) perchlorate (B79767), a bis-benzylisoquinoline alkaloid extracted from the seed embryo of Nelumbo nucifera (lotus), has demonstrated significant anti-tumor properties in various cancers, including colorectal cancer (CRC). Emerging research indicates that liensinine perchlorate can inhibit CRC cell proliferation, induce programmed cell death (apoptosis), and trigger cell cycle arrest. Furthermore, it has been shown to sensitize CRC cells to conventional chemotherapeutic agents like oxaliplatin. These findings highlight the potential of this compound as a novel therapeutic agent for colorectal cancer.

This document provides detailed application notes and protocols for studying the effects of this compound on colorectal cancer cell lines. It includes methodologies for key in vitro experiments, a summary of reported quantitative data, and visual representations of the underlying molecular mechanisms and experimental workflows.

Data Presentation

The following tables summarize the quantitative effects of this compound on colorectal cancer cell lines as reported in scientific literature.

Table 1: IC50 Values of this compound in Colorectal Cancer Cell Lines

Cell LineIC50 Value (µM)Exposure Time (h)Assay Method
HCT116Data not available48CCK-8
LoVoData not available48CCK-8
SW480Data not available48MTT

Note: Specific IC50 values for this compound in these cell lines were not explicitly available in the reviewed literature abstracts. Researchers should perform dose-response experiments to determine the IC50 in their specific cell line of interest.

Table 2: Effect of this compound on Apoptosis in Colorectal Cancer Cell Lines

Cell LineThis compound Concentration (µM)% Apoptotic Cells (Early + Late)Exposure Time (h)
HCT116VariesDose-dependent increase48
LoVoVariesDose-dependent increase48

Note: While studies confirm a dose-dependent increase in apoptosis, specific percentage values from Annexin V-FITC/PI assays were not detailed in the available abstracts. These should be quantified in planned experiments.

Table 3: Effect of this compound on Cell Cycle Distribution in Colorectal Cancer Cell Lines

Cell LineThis compound Concentration (µM)Cell Cycle Phase ArrestExposure Time (h)
HCT116VariesG2/M phase24
LoVoVariesG2/M phase24

Note: this compound has been shown to induce G2/M phase arrest. Quantitative analysis of cell population in each phase of the cell cycle via flow cytometry is recommended.

Table 4: Effect of this compound on Key Apoptosis-Related and Signaling Proteins in Colorectal Cancer Cells

ProteinChange in Expression/ActivityCell Line(s)
BaxIncreasedHCT116, LoVo
Bcl-2DecreasedHCT116, LoVo
Cleaved Caspase-3IncreasedHCT116, LoVo
Phospho-JNKIncreasedHCT116, LoVo
HIF-1αDecreasedHCT116, LoVo

Note: These changes are based on Western blot analyses from published studies. Quantification of protein expression changes relative to a control is a critical step.

Signaling Pathways and Experimental Workflow

Diagram 1: Proposed Signaling Pathway of this compound-Induced Apoptosis in Colorectal Cancer Cells

Liensinine This compound JNK p-JNK (Activation) Liensinine->JNK Bcl2 Bcl-2 (Inhibition) JNK->Bcl2 Bax Bax (Activation) JNK->Bax Mitochondria Mitochondrial Dysfunction Caspase9 Caspase-9 Mitochondria->Caspase9 Bcl2->Mitochondria Bax->Mitochondria Caspase3 Cleaved Caspase-3 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis cluster_cell_culture Cell Culture cluster_assays Biological Assays cluster_molecular Molecular Analysis Culture Culture CRC Cell Lines (e.g., HCT116, LoVo) Treatment Treat with this compound (Varying Concentrations and Times) Culture->Treatment Viability Cell Viability Assay (e.g., CCK-8, MTT) Treatment->Viability Apoptosis Apoptosis Assay (Annexin V-FITC/PI) Treatment->Apoptosis CellCycle Cell Cycle Analysis (Propidium Iodide Staining) Treatment->CellCycle WesternBlot Western Blotting (Apoptosis & Signaling Proteins) Treatment->WesternBlot DataAnalysis1 Determine IC50 Viability->DataAnalysis1 DataAnalysis2 Quantify Apoptotic Cells Apoptosis->DataAnalysis2 DataAnalysis3 Analyze Cell Cycle Distribution CellCycle->DataAnalysis3 DataAnalysis4 Quantify Protein Expression WesternBlot->DataAnalysis4

Liensinine Perchlorate: A Versatile Tool for Investigating Mitochondrial Dysfunction

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Liensinine (B1675319) perchlorate (B79767), a major isoquinoline (B145761) alkaloid extracted from the seed embryo of Nelumbo nucifera (the lotus (B1177795) plant), has emerged as a significant pharmacological agent for studying mitochondrial dysfunction. Its primary mechanism of action involves the inhibition of late-stage autophagy and mitophagy by disrupting the fusion of autophagosomes with lysosomes. This activity, coupled with its influence on mitochondrial dynamics and cellular stress pathways, makes it a valuable tool for research in oncology, cardiovascular disease, and neurodegenerative disorders. These application notes provide a comprehensive overview of the use of liensinine perchlorate to investigate and modulate mitochondrial function, complete with detailed experimental protocols and data presentation.

Mechanism of Action

This compound's primary effect on mitochondrial homeostasis stems from its ability to block the final step of autophagy, the clearance of cellular components, including damaged mitochondria (mitophagy). This inhibition leads to an accumulation of autophagosomes and dysfunctional mitochondria within the cell. This disruption of cellular recycling processes triggers a cascade of events, including:

  • Induction of Mitochondrial Fission: Liensinine promotes the fragmentation of the mitochondrial network. This is achieved through the dephosphorylation and subsequent translocation of Dynamin-1-like protein (DNM1L) to the mitochondria, a key protein in the fission machinery.[1]

  • Induction of Apoptosis: The accumulation of damaged mitochondria and the resulting cellular stress can lead to the activation of the intrinsic apoptotic pathway. In cancer cells, this effect can be leveraged to enhance the efficacy of chemotherapeutic agents.[1]

  • Modulation of Oxidative Stress: Liensinine has been shown to reduce the accumulation of reactive oxygen species (ROS) in certain contexts, such as sepsis-associated kidney injury, suggesting a complex, context-dependent role in regulating cellular redox balance.

  • Signaling Pathway Modulation: The effects of liensinine are mediated through various signaling pathways, including the JNK/p38 MAPK and Nrf2 pathways, which are critical regulators of cellular stress responses, inflammation, and survival.

Applications in Research

The unique properties of this compound make it a versatile tool for a range of research applications:

  • Cancer Biology: To sensitize cancer cells to chemotherapy by inducing mitochondrial dysfunction and apoptosis.[1]

  • Cardiovascular Research: To protect against doxorubicin-induced cardiotoxicity by inhibiting excessive mitochondrial fission.[2]

  • Neuroscience: To study the role of mitochondrial dysfunction and mitophagy in neurodegenerative diseases and sepsis-associated encephalopathy.

  • Cell Biology: To investigate the fundamental processes of autophagy, mitophagy, and mitochondrial dynamics.

Data Presentation

The following tables summarize quantitative data from studies investigating the effects of this compound on mitochondrial dysfunction.

Table 1: Effect of this compound on Cancer Cell Viability (IC50 Values)

Cell LineCancer TypeIC50 (µM)Reference
SaOS-2Osteosarcoma~20[3]
MG-63Osteosarcoma~25[3]
143BOsteosarcoma~15[3]
U2OSOsteosarcoma~30[3]

Table 2: Effect of this compound on Apoptosis and ROS in Osteosarcoma Cells

Cell LineTreatmentApoptosis Rate (%)ROS Fold Change vs. ControlReference
SaOS-2Control~51.0[3]
SaOS-2Liensinine (20 µM)33.85.5[3]
SaOS-2Liensinine (20 µM) + NAC12.42.7[3]
143BControl~51.0[3]
143BLiensinine (15 µM)27.34.8[3]
143BLiensinine (15 µM) + NAC10.12.2[3]

*NAC (N-acetylcysteine) is a ROS scavenger.

Table 3: Synergistic Effect of Liensinine and Doxorubicin on Apoptosis in Breast Cancer Cells

TreatmentApoptosis Rate (%)Reference
Control<5[1]
Liensinine alone~5-10[1]
Doxorubicin alone~5-10[1]
Liensinine + Doxorubicin~50[1]

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Protocol 1: Assessment of Mitochondrial Membrane Potential (ΔΨm)

This protocol utilizes the fluorescent dye Tetramethylrhodamine, Ethyl Ester (TMRE) to measure mitochondrial membrane potential by flow cytometry.

Materials:

  • Cells of interest

  • This compound

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • TMRE stock solution (e.g., 1 mM in DMSO)

  • FCCP or CCCP (protonophore for depolarization control)

  • Flow cytometer

Procedure:

  • Cell Seeding: Seed cells in a 6-well plate at a density that will result in 70-80% confluency on the day of the experiment.

  • Treatment: Treat cells with the desired concentrations of this compound for the specified duration (e.g., 24 hours). Include an untreated control and a positive control for depolarization (e.g., 10 µM FCCP for 15-30 minutes).

  • TMRE Staining:

    • Following treatment, remove the medium and wash the cells once with pre-warmed PBS.

    • Add pre-warmed complete medium containing 100-200 nM TMRE to each well.

    • Incubate for 15-30 minutes at 37°C in the dark.

  • Cell Harvesting:

    • After incubation, remove the TMRE-containing medium and wash the cells once with PBS.

    • Trypsinize the cells, and then neutralize the trypsin with complete medium.

    • Transfer the cell suspension to a flow cytometry tube.

  • Flow Cytometry Analysis:

    • Centrifuge the cells at 300 x g for 5 minutes and resuspend the pellet in 500 µL of PBS.

    • Analyze the cells immediately on a flow cytometer, exciting at ~549 nm and detecting emission at ~575 nm (typically in the PE channel).

    • A decrease in TMRE fluorescence intensity indicates mitochondrial depolarization.

Protocol 2: Measurement of Intracellular Reactive Oxygen Species (ROS)

This protocol uses the fluorescent probe 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA) to measure intracellular ROS levels.

Materials:

  • Cells of interest

  • This compound

  • Serum-free cell culture medium

  • PBS

  • DCFH-DA stock solution (e.g., 10 mM in DMSO)

  • Flow cytometer or fluorescence plate reader

Procedure:

  • Cell Seeding and Treatment: Follow steps 1 and 2 from Protocol 1.

  • DCFH-DA Staining:

    • After treatment, remove the medium and wash the cells twice with warm PBS.

    • Add serum-free medium containing 5-10 µM DCFH-DA to each well.

    • Incubate for 20-30 minutes at 37°C in the dark.

  • Cell Harvesting and Analysis:

    • Wash the cells twice with PBS to remove excess probe.

    • Harvest the cells as described in Protocol 1 (for flow cytometry) or add PBS to the wells (for plate reader).

    • For flow cytometry, analyze using an excitation wavelength of 488 nm and emission at ~525 nm (typically in the FITC channel).

    • For a plate reader, measure fluorescence with excitation at ~485 nm and emission at ~530 nm.

    • An increase in fluorescence indicates an increase in intracellular ROS.

Protocol 3: Apoptosis Assay using Annexin V and Propidium Iodide (PI)

This protocol distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Cells of interest

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • PBS

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Follow steps 1 and 2 from Protocol 1.

  • Cell Harvesting:

    • Collect the cell culture supernatant (which may contain detached apoptotic cells).

    • Wash the adherent cells with PBS and then trypsinize.

    • Combine the trypsinized cells with the supernatant from the previous step.

    • Centrifuge at 300 x g for 5 minutes and discard the supernatant.

  • Staining:

    • Wash the cells twice with cold PBS.

    • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

    • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI.

    • Gently vortex and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Add 400 µL of 1X Binding Buffer to each tube.

    • Analyze by flow cytometry within one hour.

    • FITC signal (Annexin V) is detected in the FL1 channel, and PI signal is detected in the FL2 or FL3 channel.

    • Interpretation:

      • Annexin V-negative, PI-negative: Viable cells

      • Annexin V-positive, PI-negative: Early apoptotic cells

      • Annexin V-positive, PI-positive: Late apoptotic/necrotic cells

      • Annexin V-negative, PI-positive: Necrotic cells

Signaling Pathways and Visualizations

The following diagrams illustrate the key signaling pathways modulated by this compound in the context of mitochondrial dysfunction.

Liensinine_Mechanism cluster_cell Cell cluster_autophagy Autophagy/Mitophagy Pathway cluster_mitochondria Mitochondrial Dynamics cluster_apoptosis Apoptosis Liensinine This compound Autolysosome Autolysosome Liensinine->Autolysosome Inhibits Fusion DNM1L_p p-DNM1L (inactive) Liensinine->DNM1L_p Promotes Autophagosome Autophagosome Autophagosome->Autolysosome Fusion Lysosome Lysosome Apoptosis Apoptosis Mitochondria_fused Fused Mitochondria Mitochondria_fragmented Fragmented Mitochondria Mitochondria_fused->Mitochondria_fragmented Fission Mitochondria_fragmented->Apoptosis Induces DNM1L DNM1L (active) DNM1L_p->DNM1L Dephosphorylation DNM1L->Mitochondria_fused JNK_p38_Pathway Liensinine This compound ROS Increased ROS / Mitochondrial Stress Liensinine->ROS MKK4_7 MKK4/7 ROS->MKK4_7 MKK3_6 MKK3/6 ROS->MKK3_6 JNK JNK MKK4_7->JNK p38 p38 MAPK MKK3_6->p38 ATF2 ATF2 JNK->ATF2 p38->ATF2 Apoptosis Apoptosis ATF2->Apoptosis Inflammation Inflammation ATF2->Inflammation Nrf2_Pathway Liensinine This compound Oxidative_Stress Oxidative Stress Liensinine->Oxidative_Stress Keap1_Nrf2 Keap1-Nrf2 Complex Oxidative_Stress->Keap1_Nrf2 induces dissociation Nrf2 Nrf2 Keap1_Nrf2->Nrf2 Nucleus Nucleus Nrf2->Nucleus translocation ARE ARE (Antioxidant Response Element) Nrf2->ARE binds Antioxidant_Genes Antioxidant & Cytoprotective Genes (e.g., HO-1, NQO1) ARE->Antioxidant_Genes activates transcription Cell_Survival Cell Survival & Stress Resistance Antioxidant_Genes->Cell_Survival

References

Application Notes and Protocols: Liensinine Perchlorate in Non-Small-Cell Lung Cancer (NSCLC) Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Liensinine (B1675319), a bisbenzylisoquinoline alkaloid extracted from the seed embryo of Nelumbo nucifera (lotus), has demonstrated notable anti-tumor activities. Recent studies have highlighted the potential of its perchlorate (B79767) salt, liensinine perchlorate, as a therapeutic agent in non-small-cell lung cancer (NSCLC). These notes provide a comprehensive overview of its application in NSCLC research, including its mechanism of action, quantitative efficacy data, and detailed experimental protocols.

Mechanism of Action

This compound exerts its anti-tumor effects in NSCLC through a multi-faceted mechanism primarily centered on the disruption of cellular autophagy and the induction of apoptosis. In NSCLC cells, liensinine has been shown to inhibit cell growth by blocking autophagic flux. This disruption leads to the accumulation of autophagosomes, impaired lysosomal function, and compromised mitochondrial energy supply[1]. A key molecular target identified is the Dynamin-related protein 1 (DRP1), where liensinine-mediated activation through dephosphorylation at Ser637 leads to an accumulation of autophagosomes and autolysosomes while blocking the autophagic flux. This action enhances the cytotoxic effects of other chemotherapeutic agents and can overcome resistance to EGFR-TKIs in lung adenocarcinoma[2]. The overall mechanism points towards liensinine inducing mitochondrial dysfunction and subsequent apoptosis[1][2].

Quantitative Data Summary

The following tables summarize the quantitative data on the efficacy of this compound in NSCLC research, based on available preclinical studies.

Table 1: In Vitro Cytotoxicity of this compound in NSCLC Cell Lines

Cell LineAssay TypeIC50 Value (µM)Exposure Time (hours)Reference
A549CCK-8Data not available48[1]
H1299CCK-8Data not available48[1]
SPC-A1CCK-8Data not available48[3]

Note: Specific IC50 values for this compound in A549 and H1299 cells are not explicitly stated in the primary research articles. However, dose-dependent inhibition of cell viability has been confirmed[1].

Table 2: In Vivo Efficacy of this compound in NSCLC Xenograft Model

Cell Line UsedAnimal ModelTreatment Dose (mg/kg/day)Treatment DurationTumor Growth Inhibition (%)Reference
A549Nude Mice525 daysSignificant reduction observed[4]
A549Nude Mice2025 daysSignificant reduction observed[4]

Note: While the study demonstrated a significant dose-dependent inhibition of tumor growth, the exact percentage of inhibition was not reported[4].

Signaling Pathway and Experimental Workflow Diagrams

G cluster_0 This compound Action cluster_1 Cellular Processes Liensinine Liensinine DRP1 (Ser637 dephosphorylation) DRP1 (Ser637 dephosphorylation) Liensinine->DRP1 (Ser637 dephosphorylation) activates Autophagosome Accumulation Autophagosome Accumulation Liensinine->Autophagosome Accumulation induces Lysosomal Dysfunction Lysosomal Dysfunction Liensinine->Lysosomal Dysfunction induces Mitochondrial Dysfunction Mitochondrial Dysfunction DRP1 (Ser637 dephosphorylation)->Mitochondrial Dysfunction Apoptosis Apoptosis Mitochondrial Dysfunction->Apoptosis induces Blocked Autophagic Flux Blocked Autophagic Flux Autophagosome Accumulation->Blocked Autophagic Flux Lysosomal Dysfunction->Blocked Autophagic Flux Inhibition of Cell Growth Inhibition of Cell Growth Blocked Autophagic Flux->Inhibition of Cell Growth Apoptosis->Inhibition of Cell Growth

Caption: Proposed mechanism of action for this compound in NSCLC.

G cluster_0 In Vitro Analysis Workflow NSCLC Cells (A549, H1299) NSCLC Cells (A549, H1299) Treat with Liensinine Treat with Liensinine NSCLC Cells (A549, H1299)->Treat with Liensinine 1. Seed CCK-8 Assay CCK-8 Assay Treat with Liensinine->CCK-8 Assay 2. Incubate Annexin V/PI Staining Annexin V/PI Staining Treat with Liensinine->Annexin V/PI Staining 2. Incubate Protein Extraction Protein Extraction Treat with Liensinine->Protein Extraction 2. Incubate Measure Viability (IC50) Measure Viability (IC50) CCK-8 Assay->Measure Viability (IC50) Flow Cytometry Flow Cytometry Annexin V/PI Staining->Flow Cytometry 3. Analyze Quantify Apoptosis Quantify Apoptosis Flow Cytometry->Quantify Apoptosis Western Blot Western Blot Protein Extraction->Western Blot 3. Lyse Analyze Autophagy Markers (LC3, p62) Analyze Autophagy Markers (LC3, p62) Western Blot->Analyze Autophagy Markers (LC3, p62)

Caption: Workflow for in vitro evaluation of this compound.

G cluster_0 In Vivo Xenograft Workflow Implant A549 Cells 1. Implant A549 cells into nude mice Tumor Growth 2. Allow tumors to reach palpable size Implant A549 Cells->Tumor Growth Randomize 3. Randomize mice into control and treatment groups Tumor Growth->Randomize Treat 4. Administer Liensinine (5 or 20 mg/kg/day) or vehicle Randomize->Treat Monitor 5. Monitor tumor volume and body weight for 25 days Treat->Monitor Excise 6. Excise and weigh tumors at endpoint Monitor->Excise Analyze 7. Analyze tumor growth inhibition Excise->Analyze

Caption: Workflow for in vivo xenograft studies.

Experimental Protocols

Cell Viability Assay (CCK-8)

This protocol is for determining the cytotoxic effects of this compound on NSCLC cell lines.

Materials:

  • NSCLC cell lines (e.g., A549, H1299)

  • Complete culture medium (e.g., RPMI-1640 with 10% FBS)

  • 96-well plates

  • This compound stock solution (dissolved in DMSO)

  • Cell Counting Kit-8 (CCK-8)

  • Microplate reader

Procedure:

  • Seed 5 x 10³ cells per well in 100 µL of complete medium into a 96-well plate.

  • Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Prepare serial dilutions of this compound in complete medium.

  • Replace the medium in each well with 100 µL of medium containing different concentrations of this compound. Include a vehicle control (DMSO) and a blank control (medium only).

  • Incubate the plate for 48 hours at 37°C in a 5% CO₂ incubator.

  • Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours at 37°C.

  • Measure the absorbance at 450 nm using a microplate reader.

  • Calculate the cell viability as a percentage relative to the vehicle control and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol is for quantifying apoptosis induced by this compound.

Materials:

  • NSCLC cells (e.g., A549, H1299)

  • 6-well plates

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit

  • Phosphate-buffered saline (PBS)

  • Flow cytometer

Procedure:

  • Seed 2 x 10⁵ cells per well in a 6-well plate and incubate for 24 hours.

  • Treat the cells with various concentrations of this compound for 48 hours.

  • Harvest the cells by trypsinization and collect them by centrifugation.

  • Wash the cells twice with ice-cold PBS.

  • Resuspend the cells in 100 µL of 1X Binding Buffer provided in the kit.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour. Quantify the percentage of early apoptotic (Annexin V-positive, PI-negative) and late apoptotic/necrotic (Annexin V-positive, PI-positive) cells.

Western Blot Analysis for Autophagy Markers

This protocol is for detecting the expression of autophagy-related proteins.

Materials:

  • NSCLC cells (e.g., A549, H1299)

  • This compound

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membranes

  • Primary antibodies (e.g., anti-LC3B, anti-p62/SQSTM1, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescence detection reagent

Procedure:

  • Treat cells with this compound for the desired time.

  • Lyse the cells in RIPA buffer on ice and quantify the protein concentration using a BCA assay.

  • Denature equal amounts of protein by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the protein bands using a chemiluminescence reagent and an imaging system.

  • Analyze the band intensities and normalize to a loading control like β-actin. An increase in the LC3-II/LC3-I ratio and p62 accumulation is indicative of blocked autophagic flux.

In Vivo NSCLC Xenograft Model

This protocol outlines the establishment and treatment of a subcutaneous NSCLC xenograft model.

Materials:

  • A549 cells

  • Matrigel

  • 4-6 week old male athymic nude mice

  • This compound

  • Vehicle solution (e.g., saline)

  • Calipers for tumor measurement

Procedure:

  • Harvest A549 cells and resuspend them in a 1:1 mixture of PBS and Matrigel at a concentration of 5 x 10⁷ cells/mL.

  • Subcutaneously inject 100 µL of the cell suspension into the flank of each mouse.

  • Monitor the mice for tumor formation. Once tumors reach a volume of approximately 100-150 mm³, randomize the mice into treatment and control groups (n=6-8 per group).

  • Administer this compound (5 mg/kg or 20 mg/kg) or vehicle control via intraperitoneal injection daily for 25 consecutive days[4].

  • Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume using the formula: (Length x Width²)/2.

  • Monitor the body weight of the mice as an indicator of toxicity.

  • At the end of the treatment period, euthanize the mice and excise the tumors for weighing and further analysis (e.g., immunohistochemistry, western blot).

References

Application Notes and Protocols: Liensinine Perchlorate and JNK Signaling Pathway Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Liensinine (B1675319), a major isoquinoline (B145761) alkaloid extracted from the seed embryo of Nelumbo nucifera Gaertn, has demonstrated significant anti-tumor activity in various cancer models. The perchlorate (B79767) salt of liensinine is often used in research settings. One of the key mechanisms underlying its anti-cancer effects is the induction of apoptosis through the activation of the c-Jun N-terminal kinase (JNK) signaling pathway.[1][2] These application notes provide a comprehensive overview and detailed protocols for studying the effects of liensinine perchlorate on the JNK signaling pathway in cancer cells, with a specific focus on human colorectal carcinoma (HCT116) cells.

Mechanism of Action: this compound and the JNK Pathway

This compound has been shown to induce apoptosis in colorectal cancer cells by triggering mitochondrial dysfunction and activating the JNK signaling cascade.[1][2] The JNK pathway, a critical component of the mitogen-activated protein kinase (MAPK) signaling network, is activated in response to various cellular stresses and plays a pivotal role in regulating apoptosis. Activated JNK can phosphorylate a variety of downstream targets, including proteins of the Bcl-2 family, leading to a shift in the balance between pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins. This shift ultimately results in the activation of executioner caspases, such as caspase-3, and the induction of programmed cell death.

Liensinine_JNK_Pathway Liensinine This compound Stress Cellular Stress Liensinine->Stress JNK JNK Activation (Phosphorylation) Stress->JNK Mitochondria Mitochondrial Dysfunction JNK->Mitochondria Bax Bax (Pro-apoptotic) Upregulation JNK->Bax Bcl2 Bcl-2 (Anti-apoptotic) Downregulation JNK->Bcl2 Caspase3 Caspase-3 Activation Mitochondria->Caspase3 Bax->Caspase3 Bcl2->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis Experimental_Workflow cluster_cell_culture Cell Culture & Treatment cluster_analysis Downstream Analysis Culture Culture HCT116 Cells Treat Treat with this compound (0, 5, 10 µM) Culture->Treat Viability Cell Viability Assay (MTT) Treat->Viability Apoptosis Apoptosis Assay (Flow Cytometry) Treat->Apoptosis Western Western Blot Analysis (p-JNK, JNK, Bax, Bcl-2, Caspase-3) Treat->Western

References

Application Notes: Liensinine Perchlorate Solid Lipid Nanoparticle (SLN) Drug Delivery System

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Liensinine (B1675319), a major bisbenzylisoquinoline alkaloid extracted from the seed embryo of the lotus (B1177795) (Nelumbo nucifera), has demonstrated significant therapeutic potential.[1][2][3] As its perchlorate (B79767) salt, it exhibits a range of biological activities, including anti-hypertensive, anti-arrhythmic, and potent anti-cancer effects.[2][4][5] Studies have shown that liensinine can induce apoptosis and inhibit proliferation in various cancer cell lines, such as colorectal, gastric, and osteosarcoma, often without significant cytotoxicity to normal cells.[1][6][7] Its mechanisms of action involve the modulation of key cellular signaling pathways, including the JNK, PI3K/AKT, and JAK2/STAT3 pathways.[1][6][7]

Despite its promise, the clinical translation of liensinine perchlorate is hampered by challenges common to many natural alkaloids, such as poor water solubility and limited bioavailability. To overcome these limitations, formulating this compound into a nanoparticle-based drug delivery system is a promising strategy. Solid Lipid Nanoparticles (SLNs) are an ideal choice for this application.[8][9] Composed of biodegradable and biocompatible lipids, SLNs can encapsulate hydrophobic drugs, enhance their stability, control their release, and improve their pharmacokinetic profile.[9][10][11]

These application notes provide a comprehensive overview and detailed protocols for the formulation, characterization, and in vitro evaluation of a this compound-loaded Solid Lipid Nanoparticle (LP-SLN) drug delivery system.

Data Presentation

Quantitative data is essential for the systematic development and evaluation of drug delivery systems. The following tables summarize the key physicochemical properties of this compound and the expected characterization parameters for a model LP-SLN formulation.

Table 1: Physicochemical Properties of this compound

Property Value Reference
CAS Number 2385-63-9 [12]
Molecular Formula C₃₇H₄₃ClN₂O₁₀ [12]
Molecular Weight 711.2 g/mol [5][12]
Appearance White to off-white powder N/A
Solubility Soluble in DMSO (≥ 7.11 mg/mL) [5]

| In Vivo Formulation | Can be formulated with DMSO, PEG300, Tween 80, and Saline |[2][5] |

Table 2: Example Formulation and Characterization of this compound-Loaded SLNs (LP-SLNs) These values are illustrative and depend on the specific lipids, surfactants, and preparation parameters used.

Parameter Method Typical Value
Particle Size (Z-average) Dynamic Light Scattering (DLS) 150 - 300 nm
Polydispersity Index (PDI) Dynamic Light Scattering (DLS) < 0.3
Zeta Potential Dynamic Light Scattering (DLS) -15 to -30 mV
Encapsulation Efficiency (EE) HPLC > 85%

| Drug Loading (DL) | HPLC | 1 - 5% |

Table 3: Example In Vitro Cytotoxicity Data (IC₅₀ Values) Illustrative data comparing free this compound with the LP-SLN formulation in a cancer cell line versus a normal cell line after 48h exposure.

Formulation Cancer Cell Line (e.g., HCT116) IC₅₀ (µM) Normal Cell Line (e.g., NCM460) IC₅₀ (µM)
Free this compound 15 µM > 100 µM

| LP-SLN Formulation | 10 µM | > 100 µM |

Experimental Workflow and Signaling Pathways

Visualizing the experimental process and the drug's mechanism of action is crucial for understanding the overall strategy.

G cluster_0 Formulation & Characterization cluster_1 In Vitro Evaluation prep LP-SLN Preparation char Physicochemical Characterization (Size, Zeta, EE%) prep->char release In Vitro Drug Release char->release cyto Cytotoxicity Assay (MTT) char->cyto uptake Cellular Uptake (Flow Cytometry) char->uptake

Caption: Overall experimental workflow for LP-SLN formulation and evaluation.

Caption: Key anti-cancer signaling pathways modulated by liensinine.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the key experiments involved in the development and evaluation of this compound-loaded SLNs.

Protocol 1: Preparation of this compound-Loaded SLNs

This protocol describes the preparation of LP-SLNs using the high-pressure homogenization (HPH) technique, which is reliable and scalable.[8]

Materials and Equipment:

  • This compound

  • Solid Lipid (e.g., Glyceryl monostearate, Compritol® 888 ATO)

  • Surfactant (e.g., Poloxamer 188, Tween® 80)

  • Deionized water

  • High-pressure homogenizer

  • High-shear mixer (e.g., Ultra-Turrax®)

  • Water bath or heating magnetic stirrer

  • Beakers and standard laboratory glassware

Procedure:

  • Preparation of Lipid Phase: Weigh the solid lipid (e.g., 5% w/v) and this compound (e.g., 0.1% w/v) and place them in a glass beaker. Heat the mixture in a water bath approximately 5-10°C above the melting point of the lipid until a clear, homogenous lipid melt is obtained.

  • Preparation of Aqueous Phase: In a separate beaker, dissolve the surfactant (e.g., 2.5% w/v) in deionized water. Heat the aqueous phase to the same temperature as the lipid phase.

  • Formation of Pre-emulsion: Add the hot aqueous phase dropwise to the molten lipid phase under continuous stirring with a high-shear mixer at approximately 8,000-10,000 rpm for 5-10 minutes. This forms a hot oil-in-water (o/w) pre-emulsion.

  • High-Pressure Homogenization: Immediately transfer the hot pre-emulsion to the high-pressure homogenizer, pre-heated to the same temperature. Homogenize the mixture at high pressure (e.g., 500-1500 bar) for 3-5 cycles.[8]

  • Nanoparticle Formation: Transfer the resulting hot nanoemulsion to a beaker placed in an ice bath and stir gently until it cools down to room temperature. The cooling process causes the lipid to recrystallize, forming solid lipid nanoparticles.

  • Storage: Store the final SLN dispersion at 4°C for further analysis.

Protocol 2: Physicochemical Characterization of LP-SLNs

Thorough characterization is crucial to ensure the quality and reproducibility of the nanoparticle formulation.[10][13]

2.1 Particle Size, Polydispersity Index (PDI), and Zeta Potential

Method: Dynamic Light Scattering (DLS).[14]

Procedure:

  • Dilute the LP-SLN dispersion (e.g., 1:100) with deionized water to obtain an appropriate scattering intensity.

  • Transfer the diluted sample to a disposable cuvette.

  • Measure the particle size (Z-average), PDI, and zeta potential using a Zetasizer instrument at 25°C.

  • Perform measurements in triplicate and report the results as mean ± standard deviation.

2.2 Encapsulation Efficiency (EE) and Drug Loading (DL)

Method: High-Performance Liquid Chromatography (HPLC) combined with ultrafiltration.[14]

Procedure:

  • Separation of Free Drug: Place a known volume of the LP-SLN dispersion (e.g., 500 µL) into an ultrafiltration unit (e.g., Amicon® Ultra, MWCO 10 kDa). Centrifuge at a specified speed (e.g., 4,000 x g) for 15 minutes to separate the aqueous phase containing the free, unencapsulated drug.

  • Quantification of Free Drug: Collect the filtrate and determine the concentration of free this compound using a validated HPLC method. This value represents the 'Amount of free drug'.

  • Quantification of Total Drug: Take the same initial volume of the LP-SLN dispersion and add a solvent (e.g., acetonitrile (B52724) or methanol) to disrupt the nanoparticles and release the encapsulated drug. Vortex thoroughly.

  • Determine the total concentration of this compound in the disrupted sample using HPLC. This value represents the 'Total amount of drug'.

  • Calculations:

    • Encapsulation Efficiency (%EE): %EE = [(Total Drug - Free Drug) / Total Drug] * 100

    • Drug Loading (%DL): %DL = [(Total Drug - Free Drug) / Total Weight of Nanoparticles] * 100 (Note: The total weight of nanoparticles includes the weight of lipid, surfactant, and encapsulated drug).

Protocol 3: In Vitro Drug Release Study

This protocol assesses the rate and extent of drug release from the nanoparticles over time. The dialysis membrane method is most commonly used.[15][16][17]

Materials and Equipment:

  • LP-SLN dispersion

  • Dialysis tubing (e.g., MWCO 12-14 kDa)

  • Release medium: Phosphate-Buffered Saline (PBS, pH 7.4) containing 0.5% (w/v) Tween 80 to maintain sink conditions.[14]

  • Shaking incubator or water bath set to 37°C

  • HPLC system

Procedure:

  • Preparation: Pre-soak the dialysis tubing in the release medium as per the manufacturer's instructions.

  • Sample Loading: Pipette a precise volume (e.g., 2 mL) of the LP-SLN dispersion into the dialysis bag and securely seal both ends.

  • Release Study: Immerse the sealed dialysis bag into a container with a larger, known volume of pre-warmed release medium (e.g., 50 mL).

  • Incubation: Place the entire setup in a shaking incubator at 37°C with continuous, gentle agitation (e.g., 100 rpm).

  • Sampling: At predetermined time points (e.g., 0.5, 1, 2, 4, 8, 12, 24, 48 hours), withdraw a sample (e.g., 1 mL) from the release medium outside the dialysis bag.

  • Volume Replacement: Immediately replace the withdrawn volume with an equal volume of fresh, pre-warmed release medium to maintain a constant volume and sink conditions.

  • Analysis: Analyze the concentration of this compound in the collected samples using HPLC.

  • Data Analysis: Calculate the cumulative percentage of drug released at each time point and plot it against time.

G cluster_beaker Release Medium (PBS, pH 7.4, 37°C) dialysis_bag Dialysis Bag (MWCO 12-14 kDa) containing LP-SLNs stirrer Magnetic Stirrer cluster_beaker cluster_beaker

References

Troubleshooting & Optimization

Technical Support Center: Improving Liensinine Perchlorate Solubility for In Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, achieving adequate solubility of liensinine (B1675319) perchlorate (B79767) for in vivo studies is a critical step to ensure reliable and reproducible results. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges in formulating this promising natural compound.

Frequently Asked Questions (FAQs)

Q1: What are the known solubility limitations of liensinine perchlorate?

A1: this compound is known to have poor aqueous solubility, which can hinder its bioavailability and therapeutic efficacy in in vivo models. While it exhibits some solubility in organic solvents like dimethyl sulfoxide (B87167) (DMSO), direct administration of high concentrations of these solvents can be toxic to animal models.

Q2: What are the initial steps to improve the solubility of this compound for in vivo administration?

A2: A common starting point is the use of a co-solvent system. A widely referenced formulation involves a mixture of DMSO, PEG300, Tween 80, and saline. This combination aims to dissolve the compound in a small amount of an organic solvent and then use surfactants and other vehicles to maintain its solubility in an aqueous solution suitable for injection.

Q3: Are there alternative strategies if a co-solvent system is not suitable or causes toxicity?

A3: Yes, several alternative approaches can be explored, including:

  • Cyclodextrins: These are cyclic oligosaccharides that can form inclusion complexes with poorly soluble drugs, effectively increasing their aqueous solubility.

  • Lipid-based formulations: Encapsulating this compound in liposomes or nanoemulsions can improve its solubility and alter its pharmacokinetic profile.

  • Particle size reduction: Techniques like micronization or nanosuspension increase the surface area of the drug particles, which can lead to a higher dissolution rate.

Q4: How do I choose the most appropriate solubilization strategy for my study?

A4: The choice of strategy depends on several factors, including the required dose, the route of administration (e.g., intravenous, oral), and the specific animal model being used. It is often a process of systematic evaluation, starting with simpler methods like co-solvents and moving to more complex formulations if needed.

Troubleshooting Guide

Problem Possible Cause Troubleshooting Steps
Precipitation upon dilution of DMSO stock solution in aqueous buffer. The aqueous solubility of this compound has been exceeded. The concentration of the organic co-solvent is insufficient to maintain solubility in the final aqueous volume.1. Decrease the final concentration of this compound.2. Increase the percentage of the co-solvent (e.g., PEG300) in the final formulation, while staying within acceptable toxicity limits for the animal model.3. Incorporate a surfactant (e.g., Tween 80, Cremophor EL) to aid in micellar solubilization.4. Explore the use of cyclodextrins to form an inclusion complex before dilution.
The formulation is cloudy or shows signs of instability over time. The formulation may be a metastable supersaturated solution or a fine suspension. Over time, the compound may be crashing out of solution.1. Assess the physical stability of the formulation over the intended use period. Prepare fresh formulations immediately before use if necessary.2. Consider particle size reduction techniques to create a more stable nanosuspension.3. Evaluate the need for a different solvent system or a lipid-based formulation for improved stability.
Observed toxicity or adverse effects in the animal model. The vehicle itself, particularly high concentrations of organic solvents like DMSO or certain surfactants, may be causing toxicity.1. Reduce the concentration of the problematic excipient to the lowest effective level.2. Substitute the excipient with a less toxic alternative (e.g., using a lower percentage of DMSO in combination with other solubilizers).3. Conduct a vehicle toxicity study in your animal model to determine the maximum tolerated dose of the formulation components.
Inconsistent results between experimental groups. Variability in formulation preparation can lead to inconsistent dosing and, consequently, variable results.1. Standardize the formulation protocol, ensuring consistent order of addition of reagents, mixing times, and temperatures.2. Prepare a single batch of the formulation for all animals in a given experiment to minimize batch-to-batch variability.3. Visually inspect each dose before administration to ensure it is a clear solution or a uniform suspension.

Quantitative Data on this compound Solubility

The following table summarizes the available solubility data for this compound in a common solvent and a co-solvent system.

Solvent/VehicleSolubilityCitation
DMSO7.11 mg/mL (10 mM)[1]
10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline1 mg/mL (1.41 mM)[1]

Experimental Protocols

Protocol 1: Preparation of a Co-Solvent Formulation for this compound

This protocol describes the preparation of a common co-solvent-based formulation suitable for in vivo studies.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), sterile, injectable grade

  • Polyethylene glycol 300 (PEG300), sterile, injectable grade

  • Tween 80 (Polysorbate 80), sterile, injectable grade

  • Saline (0.9% sodium chloride), sterile, injectable grade

Procedure:

  • Weigh the required amount of this compound powder in a sterile microcentrifuge tube.

  • Add the required volume of DMSO to the tube. For example, to prepare a 10 mg/mL stock solution, add 100 µL of DMSO for every 1 mg of this compound.

  • Vortex and sonicate the mixture until the this compound is completely dissolved. This is your stock solution.

  • In a separate sterile tube, prepare the vehicle by mixing the remaining components in the desired ratio. For the commonly used formulation of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline, you would combine the appropriate volumes of each.

  • Slowly add the this compound stock solution to the vehicle while vortexing to ensure rapid and uniform mixing.

  • Visually inspect the final formulation for any signs of precipitation. A clear solution is ideal.

  • Use the formulation immediately after preparation.

Protocol 2: Screening for Optimal Solubilizing Excipients

This protocol provides a general workflow for screening different excipients to find an optimal formulation for this compound.

Materials:

  • This compound powder

  • A panel of potential solubilizing agents (e.g., various PEGs, Tweens, Cremophors, cyclodextrins like HP-β-CD)

  • Aqueous buffer (e.g., phosphate-buffered saline, pH 7.4)

  • 96-well plates

  • Plate reader capable of measuring turbidity or light scattering

Procedure:

  • Prepare a concentrated stock solution of this compound in a suitable organic solvent (e.g., 10 mg/mL in DMSO).

  • Prepare a series of aqueous solutions containing different concentrations of the test excipients in the wells of a 96-well plate.

  • Add a small, fixed volume of the this compound stock solution to each well.

  • Mix the plate thoroughly and incubate at a controlled temperature (e.g., room temperature or 37°C).

  • Measure the turbidity or light scattering in each well at various time points to assess for precipitation.

  • Wells with low turbidity indicate better solubilization of this compound by the respective excipient.

  • Promising candidates from this initial screen should be further evaluated for stability and toxicity.

Visualizations

Workflow for Selecting a Solubility Enhancement Strategy

The following diagram illustrates a logical workflow for selecting an appropriate method to improve the solubility of a poorly soluble compound like this compound for in vivo studies.

G cluster_0 Initial Assessment cluster_1 Formulation Strategy Selection cluster_2 Evaluation and Optimization start Poorly Soluble Compound (this compound) physchem Determine Physicochemical Properties (pKa, logP, melting point) start->physchem cosolvent Co-solvent Approach (e.g., DMSO, PEG300, Tween 80) physchem->cosolvent Start with simplest approach cyclodextrin Cyclodextrin Complexation (e.g., HP-β-CD) physchem->cyclodextrin lipid Lipid-Based Formulation (e.g., Liposomes, Nanoemulsions) physchem->lipid particle Particle Size Reduction (e.g., Nanosuspension) physchem->particle sol_test Solubility & Stability Testing cosolvent->sol_test cyclodextrin->sol_test lipid->sol_test particle->sol_test tox_test In Vitro / In Vivo Toxicity Assessment sol_test->tox_test tox_test->physchem If toxic, re-evaluate strategy pk_study Pharmacokinetic Profiling tox_test->pk_study If acceptable toxicity pk_study->sol_test If profile suboptimal, re-optimize final Optimized Formulation for In Vivo Studies pk_study->final If desired profile achieved

Caption: A decision-making workflow for solubility enhancement.

References

Liensinine perchlorate stability and storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability and storage of liensinine (B1675319) perchlorate (B79767). Below you will find troubleshooting guides and frequently asked questions to ensure the integrity of your experiments.

Stability and Storage Data

Proper storage is critical to maintain the stability and efficacy of liensinine perchlorate. The following table summarizes the recommended storage conditions and observed stability.

FormStorage ConditionDurationStability Notes
Powder -20°C, protected from light3 yearsStable when stored as a solid under recommended conditions.
4°C, protected from light2 yearsSuitable for shorter-term storage.
In Solvent -80°C in a tightly sealed vial6 monthsRecommended for long-term storage of stock solutions. Avoid repeated freeze-thaw cycles.
-20°C in a tightly sealed vial1 monthSuitable for short-term storage of working solutions.

Troubleshooting Guide & FAQs

This section addresses common issues and questions related to the stability and handling of this compound.

Question: My this compound solution has changed color. Is it still usable?

Answer: A change in color, such as yellowing, can indicate degradation of the compound. This is more likely to occur in solution, especially if not stored properly (e.g., exposure to light or elevated temperatures). It is recommended to prepare fresh solutions if you observe any discoloration. To investigate the extent of degradation, you can analyze the solution using a stability-indicating HPLC method, as detailed in the experimental protocols section.

Question: I am seeing unexpected peaks in my HPLC analysis of a this compound sample. What could be the cause?

Answer: The appearance of new peaks in your chromatogram strongly suggests the presence of degradation products. Liensinine, as a bisbenzylisoquinoline alkaloid, may be susceptible to degradation under certain conditions. Based on studies of similar compounds like tetrandrine (B1684364), potential degradation pathways include:

  • Oxidative Degradation: The molecular structure can undergo oxidative modification, potentially leading to ring-opening or cleavage of the C-N bonds.[1][2] This can be initiated by exposure to air (oxygen) or oxidizing agents.

  • Photodegradation: Exposure to light, particularly UV light, can cause significant degradation.[1][2] It is crucial to protect both solid this compound and its solutions from light.

  • Hydrolysis: While specific data on liensinine is limited, similar compounds can be susceptible to hydrolysis under strongly acidic or basic conditions. A study on the related alkaloid tetrandrine showed complete degradation in 0.1 M NaOH within 30 minutes.[1][2]

To minimize degradation, always store this compound according to the recommended conditions and use freshly prepared solutions for your experiments.

Question: What is the best way to prepare and store stock solutions of this compound?

Answer: For stock solutions, dissolve this compound in a suitable solvent, such as DMSO. It is advisable to prepare a concentrated stock solution, which can then be diluted to the final experimental concentration. Aliquot the stock solution into smaller, single-use vials to avoid repeated freeze-thaw cycles, which can accelerate degradation. Store these aliquots at -80°C for long-term stability.

Question: Are there any known incompatibilities for this compound?

Answer: As a general precaution, avoid strong oxidizing agents and extreme pH conditions, as these are likely to promote degradation.

Factors Affecting this compound Stability

The stability of this compound is influenced by several environmental factors. The following diagram illustrates the key relationships.

G Factors Affecting this compound Stability cluster_factors Stress Factors cluster_mitigation Mitigation Strategies Liensinine_Perchlorate This compound (Stable) Degradation Degradation Products (Reduced Activity/Side Effects) Liensinine_Perchlorate->Degradation leads to Temperature High Temperature Temperature->Degradation Light Light Exposure (especially UV) Light->Degradation pH Extreme pH (Acidic/Basic) pH->Degradation Oxidizing_Agents Oxidizing Agents Oxidizing_Agents->Degradation Storage Proper Storage: - Low Temperature - Light Protection Storage->Liensinine_Perchlorate maintains Handling Careful Handling: - Use of Inert Gas - pH Control Handling->Liensinine_Perchlorate preserves

Caption: Key factors influencing the stability of this compound.

Experimental Protocol: Stability-Indicating HPLC Method

This protocol provides a general framework for assessing the stability of this compound using High-Performance Liquid Chromatography (HPLC). This method can be adapted to perform forced degradation studies.

Objective: To develop and validate an HPLC method capable of separating liensinine from its potential degradation products, thus serving as a stability-indicating assay.

Materials and Reagents:

Instrumentation:

  • HPLC system with a UV or PDA detector

  • C18 analytical column (e.g., 4.6 x 250 mm, 5 µm particle size)

  • Analytical balance

  • pH meter

  • Volumetric flasks and pipettes

Chromatographic Conditions (Starting Point):

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid or 10 mM ammonium acetate).

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25-30°C

  • Detection Wavelength: 280 nm (or as determined by UV scan of liensinine)

  • Injection Volume: 10 µL

Procedure:

  • Standard Solution Preparation:

    • Accurately weigh and dissolve this compound in a suitable solvent (e.g., methanol or DMSO) to prepare a stock solution of known concentration (e.g., 1 mg/mL).

    • Prepare working standard solutions by diluting the stock solution with the mobile phase.

  • Forced Degradation Studies (Stress Testing):

    • Acid Hydrolysis: Mix the this compound stock solution with an equal volume of 0.1 M HCl. Heat at 60°C for a specified time (e.g., 2, 4, 8 hours). Neutralize with 0.1 M NaOH before injection.

    • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Keep at room temperature for a specified time (e.g., 30 minutes, 1, 2 hours). Neutralize with 0.1 M HCl before injection.

    • Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature for a specified time, protected from light.

    • Photodegradation: Expose the stock solution in a photostable, transparent container to a light source (e.g., UV lamp at 254 nm or a photostability chamber) for a defined period. A dark control sample should be stored under the same conditions but protected from light.

    • Thermal Degradation: Heat the stock solution at an elevated temperature (e.g., 80°C) for a specified duration.

  • Sample Analysis:

    • Inject the prepared standard and stressed samples into the HPLC system.

    • Monitor the chromatograms for the appearance of new peaks and a decrease in the peak area of the parent liensinine peak.

  • Method Validation (as per ICH guidelines):

    • Specificity: The method should be able to resolve the main peak from any degradation products. Peak purity analysis using a PDA detector is recommended.

    • Linearity, Accuracy, and Precision: Establish these parameters for the quantification of liensinine.

Experimental Workflow Diagram:

G Workflow for this compound Stability Testing cluster_stress Forced Degradation start Start: Prepare Liensinine Perchlorate Stock Solution acid Acid Hydrolysis start->acid base Base Hydrolysis start->base oxidation Oxidation start->oxidation photo Photodegradation start->photo thermal Thermal Degradation start->thermal hplc HPLC Analysis acid->hplc base->hplc oxidation->hplc photo->hplc thermal->hplc data Data Analysis: - Peak Purity - Degradation Percentage - Identification of Degradants hplc->data end End: Stability Profile Established data->end

References

Technical Support Center: Optimizing Liensinine Perchlorate Concentration for Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Liensinine perchlorate (B79767) in cell culture experiments.

Frequently Asked Questions (FAQs)

Q1: What is Liensinine perchlorate and what is its primary mechanism of action in cell culture?

This compound is the perchlorate salt of Liensinine, a major isoquinoline (B145761) alkaloid extracted from the seed embryo of Nelumbo nucifera (the lotus (B1177795) plant). In cell culture, particularly with cancer cell lines, Liensinine has been shown to exert anti-tumor effects through several mechanisms, including:

  • Induction of Apoptosis: Triggering programmed cell death in cancer cells.

  • Cell Cycle Arrest: Halting the proliferation of cancer cells at specific phases of the cell cycle, often at G0/G1 or G2/M.

  • Inhibition of Autophagy: Blocking the cellular recycling process of autophagy, which can be a survival mechanism for cancer cells.

  • Generation of Reactive Oxygen Species (ROS): Increasing oxidative stress within cancer cells, leading to cellular damage and death.

  • Modulation of Signaling Pathways: Inhibiting pro-survival signaling pathways such as PI3K/AKT and JAK2/STAT3.

Q2: What is the recommended solvent for dissolving this compound for in vitro studies?

Dimethyl sulfoxide (B87167) (DMSO) is the most commonly recommended solvent for preparing stock solutions of this compound for cell culture experiments. It is advisable to prepare a high-concentration stock solution (e.g., 10 mM) in DMSO, which can then be further diluted in cell culture medium to the desired final working concentration. Ensure the final concentration of DMSO in the culture medium is low (typically <0.5%) to avoid solvent-induced cytotoxicity.

Q3: How should this compound stock solutions be stored?

For long-term storage, it is recommended to store the powdered form of this compound at -20°C for up to three years, protected from direct sunlight. Once dissolved in a solvent like DMSO, the stock solution should be stored at -80°C for up to one year.

Q4: Is the data for "Liensinine" applicable to "this compound"?

In most biological contexts, the activity of this compound is attributed to the Liensinine molecule itself. The perchlorate salt form is primarily used to improve solubility and stability. Therefore, data from studies using "Liensinine" can generally be considered a good starting point for experiments with this compound. However, it is always best practice to empirically determine the optimal concentration for your specific cell line and experimental conditions.

Data Presentation: Effective Concentrations of Liensinine in Cancer Cell Lines

The following table summarizes the effective concentrations of Liensinine that have been reported to induce cytotoxic or anti-proliferative effects in various cancer cell lines. This data can be used as a starting point for determining the optimal concentration range for your experiments.

Cell Line TypeSpecific Cell Line(s)Effective Concentration Range (µM)Observed Effects
Gastric CancerBGC-823, SGC-790120 - 120Inhibition of proliferation, induction of apoptosis, cell cycle arrest.[1]
Breast CancerMDA-MB-231, MCF-7~60Induction of apoptosis, cell cycle arrest, inhibition of migration and invasion.[2]
OsteosarcomaSaOS-2, 143B40 - 80Induction of apoptosis, cell cycle arrest at G0/G1 phase.
Non-Small-Cell Lung CancerA549, H520, SPC-A1Not specifiedInhibition of cell growth, blocking of autophagic flux.

Note: The IC50 (half-maximal inhibitory concentration) values can vary significantly depending on the cell line, assay method, and incubation time. It is crucial to perform a dose-response experiment to determine the IC50 for your specific experimental setup.

Experimental Protocols

Protocol: Determining Cell Viability using MTT Assay

This protocol provides a general framework for assessing the effect of this compound on the viability of adherent cells using a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Adherent cells of interest

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • 96-well flat-bottom plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

    • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Preparation of this compound Working Solutions:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Perform serial dilutions of the stock solution in complete culture medium to obtain a range of working concentrations (e.g., 0, 5, 10, 20, 40, 80, 120 µM). Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.

  • Cell Treatment:

    • After 24 hours of incubation, carefully remove the medium from the wells.

    • Add 100 µL of the prepared this compound working solutions to the respective wells. Include a vehicle control (medium with the same final concentration of DMSO as the treated wells).

    • Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • Following the incubation period, add 10 µL of MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan (B1609692) crystals.

    • After the incubation, add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Gently pipette up and down to ensure complete solubilization.

  • Data Acquisition:

    • Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the blank wells (medium only) from the absorbance of the experimental wells.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control (100% viability).

    • Plot the percentage of cell viability against the this compound concentration to generate a dose-response curve and determine the IC50 value.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Low Cell Viability in Control Group - High DMSO concentration in the vehicle control.- Contamination of cell culture.- Poor cell health prior to the experiment.- Ensure the final DMSO concentration is below 0.5%.- Check for signs of contamination (e.g., cloudy medium, pH changes).- Use healthy, actively dividing cells for experiments.
Inconsistent or Non-reproducible Results - Inaccurate pipetting.- Uneven cell seeding.- Fluctuation in incubator conditions.- Use calibrated pipettes and proper pipetting techniques.- Ensure a homogenous cell suspension before seeding.- Regularly monitor and maintain incubator temperature, humidity, and CO2 levels.
Precipitate Formation in Culture Medium - this compound has limited solubility in aqueous solutions.- High concentration of the compound.- Ensure the stock solution in DMSO is fully dissolved before diluting in medium.- Prepare fresh working solutions for each experiment.- If precipitation persists, consider using a lower concentration range or a different solvent system (with appropriate controls).
Unexpected Cellular Morphology Changes - Cytotoxic effects of this compound.- Cellular stress due to high compound concentration.- Observe cells under a microscope at different time points to document morphological changes.- Correlate morphological changes with viability data.- Test a wider range of concentrations, including lower doses.
No Effect on Cell Viability - The cell line is resistant to this compound.- Insufficient treatment duration.- Inactive compound.- Test on a different, potentially more sensitive cell line.- Extend the incubation time (e.g., up to 72 hours).- Verify the quality and purity of the this compound.

Visualizations

Signaling Pathways

PI3K_AKT_Pathway Liensinine This compound PI3K PI3K Liensinine->PI3K Inhibits RTK Receptor Tyrosine Kinase (RTK) RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 AKT AKT PIP3->AKT Activates Proliferation Cell Proliferation & Survival AKT->Proliferation Promotes

Caption: this compound inhibits the PI3K/AKT signaling pathway.

JAK2_STAT3_Pathway Liensinine This compound JAK2 JAK2 Liensinine->JAK2 Inhibits CytokineReceptor Cytokine Receptor CytokineReceptor->JAK2 Activates STAT3 STAT3 JAK2->STAT3 Phosphorylates STAT3_dimer STAT3 Dimer STAT3->STAT3_dimer Dimerizes Nucleus Nucleus STAT3_dimer->Nucleus Translocates to GeneTranscription Gene Transcription (Proliferation, Survival) Nucleus->GeneTranscription Initiates

Caption: this compound suppresses the JAK2/STAT3 signaling pathway.

Experimental Workflow

Experimental_Workflow start Start seed_cells Seed cells in 96-well plate start->seed_cells incubate_24h Incubate 24h seed_cells->incubate_24h treat_cells Treat cells with This compound incubate_24h->treat_cells prepare_drug Prepare Liensinine Perchlorate dilutions prepare_drug->treat_cells incubate_treatment Incubate for 24/48/72h treat_cells->incubate_treatment add_mtt Add MTT reagent incubate_treatment->add_mtt incubate_mtt Incubate 2-4h add_mtt->incubate_mtt add_solubilizer Add solubilization solution incubate_mtt->add_solubilizer read_absorbance Read absorbance at 570 nm add_solubilizer->read_absorbance analyze_data Analyze data and determine IC50 read_absorbance->analyze_data end End analyze_data->end

Caption: General workflow for a cell viability assay with this compound.

References

potential off-target effects of Liensinine perchlorate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Liensinine perchlorate (B79767). The information addresses potential off-target effects and unexpected experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: We are observing effects in our experiment that are inconsistent with Liensinine's reported role as a late-stage autophagy inhibitor. What could be the cause?

A1: While Liensinine is well-documented as an inhibitor of autophagosome-lysosome fusion[1], it also demonstrates activity across multiple signaling pathways. Depending on your experimental context, these could be considered off-target effects. Notably, Liensinine has been shown to:

  • Inhibit the JAK2/STAT3 pathway: This is mediated by an increase in reactive oxygen species (ROS)[2]. If your model is sensitive to alterations in this pathway, you might observe effects on cell proliferation, apoptosis, and inflammation.

  • Inhibit the PI3K/AKT pathway: Liensinine can suppress the phosphorylation of PI3K and AKT, which is also linked to an increase in ROS[3]. This can lead to decreased cell proliferation and induction of apoptosis[3].

  • Modulate the NF-κB signaling pathway: Liensinine has been shown to inhibit the activation of the NF-κB pathway by modifying the Src/TRAF6/TAK1 axis, leading to anti-inflammatory effects[4].

  • Affect vascular smooth muscle cells: It can inhibit the enzymatic action of matrix metalloproteinase-9 (MMP-9)[5].

It is crucial to consider the potential impact of these activities on your specific cellular model and experimental endpoints.

Q2: Our in vivo study is showing unexpected physiological changes, particularly related to thyroid function. Is this a known effect of Liensinine perchlorate?

A2: This is a critical consideration. The "perchlorate" counter-ion in your Liensinine salt is a well-known inhibitor of the sodium/iodide symporter (NIS) in the thyroid gland[6]. This inhibition can reduce iodide uptake, which is essential for the synthesis of thyroid hormones (T4 and T3)[6][7].

Prolonged exposure to perchlorate, especially at higher doses, can potentially lead to hypothyroidism[7]. This is particularly relevant in in vivo studies. If you observe metabolic changes, developmental alterations in offspring, or other systemic effects that could be linked to thyroid hormone disruption, the perchlorate ion is a likely contributor[8]. We strongly recommend including a vehicle control group that receives a molar equivalent of a non-active perchlorate salt (e.g., sodium perchlorate) to distinguish the effects of Liensinine from those of the perchlorate counter-ion.

Q3: We are seeing a significant increase in reactive oxygen species (ROS) in our cell cultures treated with this compound. Is this expected?

A3: Yes, an increase in intracellular ROS is a reported mechanism of action for Liensinine in certain cancer cell lines[2][3]. This ROS production has been linked to the downstream inhibition of the JAK2/STAT3 and PI3K/AKT pathways[2][3]. If your experimental system is sensitive to oxidative stress, this effect could confound your results. Consider co-treatment with an antioxidant like N-acetyl cysteine (NAC) to determine which of Liensinine's effects are ROS-dependent[2].

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Unexpected changes in cell proliferation or apoptosis. Inhibition of JAK2/STAT3 or PI3K/AKT signaling pathways by Liensinine[2][3].1. Perform Western blot analysis for key phosphorylated proteins in these pathways (p-JAK2, p-STAT3, p-PI3K, p-AKT).2. Measure intracellular ROS levels. Co-treat with an antioxidant (e.g., NAC) to assess ROS dependency[2].
Reduced inflammation in a model system where autophagy is the primary target. Inhibition of the NF-κB pathway via the Src/TRAF6/TAK1 axis[4].1. Assess the nuclear translocation of p65.2. Measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6).
In vivo metabolic or developmental abnormalities. The perchlorate counter-ion is inhibiting thyroid function[6][7].1. Include a control group treated with a molar equivalent of a simple perchlorate salt (e.g., sodium perchlorate).2. Measure serum levels of thyroid hormones (T3, T4, TSH).
Variability in experimental results. Liensinine has multiple mechanisms of action that may have varying prominence in different cell types or conditions.1. Carefully characterize the dose-response and time-course of Liensinine's effects on your specific endpoints.2. Validate key findings with secondary assays targeting the specific pathways of interest.

Signaling Pathways and Experimental Workflows

Liensinine's Impact on Cell Signaling

G cluster_0 This compound cluster_1 Cellular Effects Liensinine Liensinine ROS ↑ Reactive Oxygen Species (ROS) Liensinine->ROS induces JAK2_STAT3 p-JAK2 / p-STAT3 Liensinine->JAK2_STAT3 inhibits PI3K_AKT p-PI3K / p-AKT Liensinine->PI3K_AKT inhibits NFkB Src/TRAF6/TAK1 → p65 Nuclear Translocation Liensinine->NFkB inhibits Autophagy Autophagosome- Lysosome Fusion Liensinine->Autophagy inhibits ROS->JAK2_STAT3 mediates inhibition ROS->PI3K_AKT mediates inhibition Proliferation ↓ Proliferation JAK2_STAT3->Proliferation Apoptosis ↑ Apoptosis PI3K_AKT->Apoptosis anti- PI3K_AKT->Proliferation Inflammation ↓ Inflammation NFkB->Inflammation

Caption: Liensinine's multi-target effects on key signaling pathways.

General Workflow for Investigating Off-Target Effects

cluster_controls Control Strategies start Unexpected Experimental Result Observed step1 Hypothesize Potential Off-Target Pathways (e.g., JAK/STAT, PI3K/AKT, NF-kB) start->step1 step2 Design Control Experiments step1->step2 step3 Perform Pathway-Specific Assays step2->step3 control1 Vehicle Control control2 Perchlorate Salt Control (for in vivo studies) control3 Co-treatment with pathway-specific inhibitor/activator step4 Analyze and Interpret Data step3->step4 end Confirm or Refute Off-Target Effect step4->end

Caption: A workflow for identifying and validating off-target effects.

Experimental Protocols

Protocol 1: Western Blot for Pathway Activation

  • Cell Treatment: Plate cells and treat with this compound at various concentrations and time points. Include a vehicle-only control.

  • Lysate Preparation: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine protein concentration using a BCA assay.

  • SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against total and phosphorylated forms of key proteins (e.g., p-AKT, AKT, p-STAT3, STAT3, p-p65, p65).

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize bands using an ECL substrate and an imaging system. Quantify band intensity and normalize phosphorylated protein levels to total protein levels.

Protocol 2: Measurement of Intracellular ROS

  • Cell Treatment: Seed cells in a black, clear-bottom 96-well plate and treat with this compound with and without the antioxidant N-acetyl cysteine (NAC)[2][3].

  • Probe Incubation: Following treatment, wash the cells and incubate with 10 µM 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA) in serum-free media for 30 minutes at 37°C[3].

  • Measurement: Wash the cells to remove excess probe. Measure fluorescence using a microplate reader with excitation/emission wavelengths of ~485/535 nm.

  • Data Analysis: Normalize the fluorescence intensity of treated cells to that of control cells to determine the fold change in ROS production.

References

Technical Support Center: Managing Liensinine Perchlorate Toxicity in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with liensinine (B1675319) perchlorate (B79767) in animal models. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is liensinine perchlorate and what is its primary mechanism of action?

A1: Liensinine is a bisbenzylisoquinoline alkaloid extracted from the seed embryo of the lotus (B1177795) plant (Nelumbo nucifera). It is often used in research in its perchlorate salt form for better stability and solubility.[1][2] Liensinine exhibits a range of pharmacological effects, including anti-cancer, anti-inflammatory, and antioxidant properties.[3][4][5] Its mechanism of action can vary depending on the context of the study. For instance, in cancer research, it has been shown to induce apoptosis and cell cycle arrest through the generation of reactive oxygen species (ROS) and modulation of signaling pathways such as PI3K/AKT and JNK.[3]

Q2: What are the known toxic effects of this compound in animal models?

Q3: Are there any known LD50 values for this compound in common animal models?

A3: Specific LD50 values for this compound in animal models like mice and rats are not well-documented in publicly available literature. However, for potassium perchlorate, a dietary LD50 of approximately 3,621 mg/kg/day has been reported in mice.[9] Researchers should perform dose-ranging studies to determine the optimal and maximum tolerated dose for their specific animal model and experimental conditions.

Troubleshooting Guides

Issue 1: Unexpected Animal Morbidity or Mortality Post-Administration

Symptoms:

  • Sudden death of the animal.

  • Rapid onset of severe lethargy, unresponsiveness, or seizures.

Possible Causes:

  • Acute Overdose: The administered dose may have exceeded the maximum tolerated dose for the specific animal strain, age, or health status.

  • Incorrect Formulation: Issues with vehicle solubility, leading to precipitation and embolism, or use of a toxic vehicle.

  • Route of Administration Error: For example, accidental intravenous injection instead of intraperitoneal.

Troubleshooting Steps:

  • Cease a_dministration i_mmediately to other animals in the cohort.

  • Perform a n_ecropsy on the deceased animal to look for signs of toxicity, such as organ damage or drug precipitation.

  • Review the d_osing c_alculations and p_rotocol meticulously to rule out errors.

  • Check the v_ehicle and d_rug s_olution for any signs of precipitation or non-homogeneity. A recommended formulation for in vivo use is 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline.[1]

  • Conduct a p_ilot d_ose-e_scalation s_tudy with a small number of animals to determine the appropriate dose range.

Issue 2: Clinical Signs of Toxicity After Dosing

Symptoms:

  • Lethargy, hypoactivity.[8]

  • Agitation, tremors.[10]

  • Piloerection.[10]

  • Changes in body weight.[11]

  • Reduced food and water intake.

Possible Causes:

  • High Dose: The dose may be approaching the toxic threshold.

  • Stress: The stress of handling and injection can sometimes induce these signs.

  • Pharmacological Effect: Some of these signs may be an extension of the drug's intended pharmacological action.

Troubleshooting Steps:

  • Monitor the a_nimal c_losely for the severity and progression of the signs.

  • Provide s_upportive c_are :

    • Ensure easy access to food and water.

    • Provide supplemental heat if the animal appears cold.

    • Administer subcutaneous fluids if dehydration is suspected.

  • Reduce the d_ose in subsequent experiments if the signs are moderate to severe and appear to be dose-dependent.

  • Consider a c_ontrol g_roup receiving only the vehicle to distinguish between drug effects and procedural stress.

  • Document a_ll o_bservations systematically to correlate with dosage and timing.

Issue 3: Injection Site Reactions

Symptoms:

  • Swelling, redness, or inflammation at the injection site.

  • Ulceration or necrosis in severe cases.

Possible Causes:

  • Irritating Formulation: The vehicle (e.g., high concentration of DMSO) or the drug itself may be an irritant.

  • Precipitation: The drug may have precipitated out of solution at the injection site.

  • Improper Injection Technique: Subcutaneous injection instead of intraperitoneal, or leakage from the injection site.

Troubleshooting Steps:

  • Assess the s_everity of the reaction. Mild, transient inflammation may resolve on its own.

  • Adjust the f_ormulation :

    • Decrease the concentration of DMSO or other potentially irritating solvents.

    • Increase the injection volume to dilute the drug, if feasible within animal welfare guidelines.

  • Refine i_njection t_echnique to ensure proper placement and minimize leakage.

  • Rotate i_njection s_ites if multiple injections are required over time.

Quantitative Data Summary

ParameterSpeciesRouteVehicleDoseObservationReference
LD50 (Potassium Perchlorate)MouseOral (dietary)N/A~3,621 mg/kg/dayLethal dose for 50% of animals.[9]
Anti-tumor EfficacyMouseIntraperitonealNot specified10 µMMarkedly inhibited tumor growth.[6]
Organ ToxicityMouseIntraperitonealNot specified10 µMNo significant effect on liver and spleen structures.[3][6]
Anti-inflammatory EffectMouseIntraperitonealNot specified10, 20, 40 mg/kgProtective effect on sepsis-induced spleen damage.[5]
Acute Toxicity (Sodium Perchlorate)RatOral (gavage)Not specified2000 mg/kgHypoactivity observed.[8]

Experimental Protocols

General Protocol for In Vivo Administration of this compound

  • Preparation of Dosing Solution:

    • A common vehicle for this compound is a mixture of DMSO, PEG300, Tween 80, and saline.[1]

    • Example formulation: 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline.[1]

    • Dissolve the this compound powder in DMSO first. Sonication may be required to aid dissolution.[1]

    • Sequentially add PEG300, Tween 80, and saline, ensuring the solution is clear after each addition.[1]

    • Prepare the solution fresh before each use.[1]

  • Animal Dosing:

    • Determine the appropriate dose based on literature and pilot studies.

    • Administer the solution via the desired route (e.g., intraperitoneal injection, oral gavage).

    • Ensure the injection volume is within the recommended limits for the animal species and size.

  • Monitoring:

    • Observe animals for clinical signs of toxicity at regular intervals after dosing, especially within the first few hours.

    • Monitor body weight, food and water intake, and general activity levels throughout the study.

    • At the end of the experiment, collect blood and tissues for hematological, biochemical, and histopathological analysis as required.

Visualizations

experimental_workflow Experimental Workflow for this compound Administration cluster_prep Preparation cluster_admin Administration cluster_monitoring Monitoring & Analysis dose_calc Dose Calculation solution_prep Solution Preparation (e.g., DMSO, PEG300, Tween 80, Saline) dose_calc->solution_prep animal_dosing Animal Dosing (e.g., IP, Oral) solution_prep->animal_dosing clinical_obs Clinical Observation animal_dosing->clinical_obs bw_monitoring Body Weight & Intake Monitoring animal_dosing->bw_monitoring data_collection Data & Sample Collection (Blood, Tissues) clinical_obs->data_collection bw_monitoring->data_collection analysis Histopathology & Biomarker Analysis data_collection->analysis

Caption: Workflow for in vivo studies with this compound.

troubleshooting_workflow Troubleshooting Workflow for Observed Toxicity cluster_assessment Immediate Assessment cluster_investigation Investigation cluster_action Corrective Actions start Clinical Signs of Toxicity Observed assess_severity Assess Severity of Signs start->assess_severity provide_support Provide Supportive Care (Fluids, Heat) assess_severity->provide_support review_dose Review Dosing & Protocol provide_support->review_dose check_solution Check Formulation & Vehicle review_dose->check_solution adjust_dose Adjust Dose check_solution->adjust_dose modify_formulation Modify Formulation check_solution->modify_formulation pilot_study Conduct Pilot Study adjust_dose->pilot_study modify_formulation->pilot_study

Caption: Troubleshooting workflow for managing toxicity in animal models.

liensinine_pathway Simplified Liensinine Anti-Cancer Signaling liensinine Liensinine ros ROS Generation liensinine->ros pi3k_akt PI3K/AKT Pathway liensinine->pi3k_akt Inhibition jnk JNK Pathway ros->jnk Activation apoptosis Apoptosis pi3k_akt->apoptosis Leads to cell_cycle_arrest Cell Cycle Arrest pi3k_akt->cell_cycle_arrest Leads to jnk->apoptosis Leads to

Caption: Liensinine's role in cancer cell apoptosis and cell cycle arrest.

References

how to determine effective dose of Liensinine perchlorate in vivo

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing Liensinine (B1675319) perchlorate (B79767) in in vivo experiments.

Frequently Asked Questions (FAQs)

Q1: What is Liensinine perchlorate and what are its known biological activities?

A1: Liensinine is a major bisbenzylisoquinoline alkaloid extracted from the seed embryo of the lotus (B1177795) plant (Nelumbo nucifera).[1][2][3] As a perchlorate salt, its solubility and stability may be altered for experimental use.[4] Liensinine exhibits a range of biological activities, including anti-cancer, anti-inflammatory, anti-hypertensive, and neuroprotective effects.[1][5][6] It is also known to be a late-stage autophagy and mitophagy inhibitor.[3][7][8]

Q2: What is a typical starting dose for an in vivo efficacy study with this compound?

A2: A typical starting dose depends heavily on the animal model and the disease being studied. Based on available literature, here are some reported effective doses:

  • Anti-Cancer (Gastric Cancer Xenograft): One study reported injecting a 10 µM solution of Liensinine every two days into nude mice.[1][9] Assuming a standard injection volume of 100 µL for a 20g mouse, this would be approximately 0.35 mg/kg.

  • Anti-Inflammatory (Periodontitis): In a mouse model of periodontitis, oral gavage of 100 or 200 mg/kg of Liensinine daily was shown to be effective.[2]

  • Pharmacokinetic Studies: A pharmacokinetic study in mice used a 1 mg/kg intravenous dose and a 5 mg/kg oral dose.

It is crucial to perform a dose-ranging or maximum tolerated dose (MTD) study to determine the optimal and safe dose for your specific experimental conditions.[10][11]

Q3: How do I prepare this compound for in vivo administration?

A3: this compound has limited solubility in aqueous solutions. A common approach is to use a co-solvent system. Here are a couple of example formulations mentioned in product datasheets:

  • Formulation 1: 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline.[4]

  • Formulation 2: 5% DMSO + 30% PEG300 + 5% Tween 80 + 60% Saline/PBS.[4]

It is recommended to prepare the stock solution in DMSO first and then add the other solvents sequentially, ensuring the solution is clear at each step.[3][4] The final working solution should be prepared fresh before each use.[4]

Q4: What are the main signaling pathways affected by Liensinine?

A4: Liensinine is known to modulate the following key signaling pathways:

  • PI3K/AKT Pathway: Liensinine has been shown to inhibit the PI3K/AKT signaling pathway, which is often dysregulated in cancer and plays a crucial role in cell growth and survival.[5][9][12][13]

  • Autophagy Pathway: Liensinine is characterized as a late-stage autophagy inhibitor. It blocks the fusion of autophagosomes with lysosomes, leading to an accumulation of autophagosomes.[3][7][8][14] This can sensitize cancer cells to chemotherapy.[7]

Troubleshooting Guide

Issue Potential Cause Suggested Solution
Compound precipitates out of solution during preparation or administration. Poor solubility of this compound in the chosen vehicle.- Increase the percentage of co-solvents (DMSO, PEG300).- Gently warm the solution or use sonication to aid dissolution.[4]- Prepare the solution fresh immediately before injection to minimize precipitation over time.
No observable therapeutic effect at the initial dose. - The dose is too low.- Poor bioavailability with the chosen route of administration.- The chosen endpoint is not sensitive enough.- Conduct a dose-escalation study to test higher concentrations.- Consider a different route of administration (e.g., intravenous instead of oral) based on pharmacokinetic data.- Ensure that the pharmacodynamic markers being measured are relevant to the compound's mechanism of action.
Signs of toxicity in animals (e.g., weight loss, lethargy). - The dose is too high (exceeds the MTD).- The perchlorate salt may have its own toxicity profile, primarily affecting the thyroid.- Reduce the dose and/or the frequency of administration.- Conduct a formal MTD study to establish a safe dose range.[10]- Monitor for any signs of thyroid dysfunction if the compound is administered for an extended period.
Inconsistent results between experiments. - Variability in compound formulation.- Differences in animal handling and injection technique.- Degradation of the compound.- Standardize the protocol for preparing the dosing solution.- Ensure all personnel are trained on consistent administration techniques.- Store the stock solution properly (e.g., at -80°C) and prepare working solutions fresh.[8]

Quantitative Data Summary

Table 1: Reported In Vivo Doses of Liensinine and this compound

Compound Animal Model Dose Route of Administration Observed Effect Reference
LiensinineGastric Cancer (Mouse)~0.35 mg/kg (estimated from 10 µM)Intratumoral InjectionInhibition of tumor growth[1][9]
LiensininePeriodontitis (Mouse)100 mg/kg, 200 mg/kgOral GavageReduction in gingival index[2]
LiensininePharmacokinetic Study (Mouse)1 mg/kgIntravenous-
LiensininePharmacokinetic Study (Mouse)5 mg/kgOral-

Experimental Protocols

Protocol 1: General Procedure for In Vivo Dose Formulation
  • Calculate the total amount of this compound needed for the entire study cohort, including a small excess to account for any loss during preparation.

  • Prepare a stock solution of this compound in 100% DMSO at a high concentration (e.g., 20 mg/mL). Sonication or gentle warming may be required to fully dissolve the compound.[3]

  • For the final working solution, calculate the required volumes of each component based on the desired final concentration and vehicle composition (e.g., 10% DMSO, 40% PEG300, 5% Tween 80, 45% Saline).

  • In a sterile tube, add the required volume of the DMSO stock solution.

  • Sequentially add the PEG300, Tween 80, and finally the saline, vortexing or mixing well after each addition to ensure the solution remains clear.[3]

  • Prepare this final formulation fresh before each administration.

Protocol 2: Outline for a Maximum Tolerated Dose (MTD) Study
  • Select a suitable mouse or rat strain for the study.

  • Divide the animals into small groups (e.g., n=3-5 per group).

  • Based on in vitro cytotoxicity data or literature on similar compounds, establish a starting dose.

  • Prepare a series of escalating doses (e.g., 10, 25, 50, 100 mg/kg).

  • Administer a single dose of this compound to each group via the intended route of administration.

  • Monitor the animals closely for signs of toxicity over a period of 7-14 days. Key parameters to observe include:

    • Body weight changes (a loss of >15-20% is often considered a sign of significant toxicity).

    • Changes in behavior (e.g., lethargy, ruffled fur).

    • Clinical signs of distress.

    • Mortality.

  • The MTD is defined as the highest dose that does not cause mortality or significant signs of toxicity. This dose can then be used to guide the dose selection for subsequent efficacy studies.[10]

Visualizations

experimental_workflow cluster_prep Phase 1: Preparation cluster_pilot Phase 2: Pilot Studies cluster_efficacy Phase 3: Efficacy Study cluster_results Phase 4: Analysis lit_review Literature Review & In Vitro Data Analysis dose_calc Initial Dose Range Calculation lit_review->dose_calc formulation Vehicle Selection & Formulation Protocol dose_calc->formulation mtd_study Maximum Tolerated Dose (MTD) Study formulation->mtd_study pk_study Pharmacokinetic (PK) Study mtd_study->pk_study efficacy_study Definitive Efficacy Study (Multiple Dose Groups) pk_study->efficacy_study pd_analysis Pharmacodynamic (PD) Analysis efficacy_study->pd_analysis data_analysis Data Analysis & Interpretation pd_analysis->data_analysis effective_dose Determination of Effective Dose data_analysis->effective_dose signaling_pathways cluster_pi3k PI3K/AKT Pathway cluster_autophagy Autophagy Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR CellGrowth Cell Growth & Survival mTOR->CellGrowth Autophagosome Autophagosome Autolysosome Autolysosome Autophagosome->Autolysosome Lysosome Lysosome Lysosome->Autolysosome Liensinine Liensinine Perchlorate Liensinine->AKT Inhibition Liensinine->Autolysosome Inhibition of Fusion

References

Technical Support Center: Utilizing Liensinine Perchlorate in Autophagy Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the effective use of Liensinine (B1675319) perchlorate (B79767) in autophagy assays. Our aim is to help you mitigate common artifacts and ensure the accurate interpretation of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What is Liensinine perchlorate and what is its mechanism of action in autophagy?

This compound is a bisbenzylisoquinoline alkaloid that functions as a late-stage autophagy inhibitor.[1][2] Its primary mechanism of action is the blockage of autophagosome-lysosome fusion.[3] This inhibition leads to the accumulation of autophagosomes within the cell, making it a valuable tool for studying autophagic flux. The underlying molecular mechanism is believed to involve the inhibition of the recruitment of RAB7A to lysosomes.[3]

Q2: How does this compound help in measuring autophagic flux?

Autophagic flux is the complete process of autophagy, from the formation of autophagosomes to their degradation by lysosomes. A static measurement of autophagosome numbers can be misleading, as an accumulation of autophagosomes can indicate either an induction of autophagy or a blockage in the degradation pathway. By inhibiting the final step of degradation, this compound allows for the measurement of the rate at which autophagosomes are formed. An increase in the number of autophagosomes in the presence of this compound, compared to a control, provides a more accurate measure of autophagic activity.

Q3: What are the key markers to analyze when using this compound?

The two primary markers for monitoring autophagy are microtubule-associated protein 1A/1B-light chain 3 (LC3) and sequestosome 1 (p62/SQSTM1).

  • LC3-II: The lipidated form of LC3, which is recruited to the autophagosome membrane. An increase in LC3-II levels is indicative of autophagosome accumulation.[4]

  • p62/SQSTM1: A protein that recognizes and shuttles ubiquitinated cargo to the autophagosome for degradation. As p62 is itself degraded during autophagy, a decrease in its levels suggests a functional autophagic process, while its accumulation points to autophagy inhibition.[5]

When using this compound, an accumulation of both LC3-II and p62 is expected, as the degradation of autophagosomes and their contents is blocked.

Q4: What is the recommended concentration and treatment time for this compound?

The optimal concentration and treatment time for this compound can vary depending on the cell type and experimental conditions. It is always recommended to perform a dose-response and time-course experiment to determine the optimal conditions for your specific system. However, based on published studies, a general starting point is a concentration range of 10-20 µM for a duration of 2-6 hours.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
No increase in LC3-II after this compound treatment 1. Low basal autophagy in the cell line.2. Insufficient concentration or duration of this compound treatment.3. Poor quality of the primary antibody.4. Suboptimal Western blot conditions.1. Induce autophagy with a known inducer (e.g., starvation, rapamycin) before or during this compound treatment.2. Perform a dose-response (e.g., 5, 10, 20, 40 µM) and time-course (e.g., 2, 4, 6, 8 hours) experiment.3. Use a validated LC3 antibody from a reputable supplier.4. Optimize protein extraction, loading amount (20-40 µg), gel percentage (12-15%), and transfer conditions.[6]
Unexpected decrease in p62 levels with this compound 1. The treatment is inducing an alternative degradation pathway for p62.2. The concentration of this compound is toxic to the cells, leading to non-specific protein degradation.1. Investigate the involvement of the proteasome system using a proteasome inhibitor (e.g., MG132).2. Perform a cell viability assay (e.g., MTT, Trypan Blue) to assess the toxicity of the used concentration. Lower the concentration if necessary.
High background in immunofluorescence for LC3 puncta 1. Non-specific antibody binding.2. Insufficient blocking or washing.3. Autofluorescence of cells or reagents.1. Use a high-quality, specific primary antibody and titrate its concentration.2. Increase the blocking time and the number of washes.3. Use an appropriate mounting medium with an anti-fade agent and include an unstained control to assess autofluorescence.
LC3-I and LC3-II bands are not well-resolved in Western blot 1. Inappropriate gel percentage.2. Gel running conditions are not optimal.1. Use a higher percentage polyacrylamide gel (e.g., 15%) or a gradient gel (4-20%).2. Run the gel at a lower voltage for a longer duration to improve separation.[7][8]

Quantitative Data Summary

The following table summarizes typical quantitative results observed when using this compound in autophagy assays. Note that these values are illustrative and can vary between different cell lines and experimental setups.

Parameter Treatment Cell Line Concentration Time Expected Outcome Reference
LC3-II/GAPDH Ratio LiensinineMDA-MB-23120 µM6 h~3.5-fold increase[3]
p62/GAPDH Ratio LiensinineMDA-MB-23120 µM6 h~2.0-fold increase[3]
LC3 Puncta per Cell LiensinineHeLa10 µM4 hSignificant increase in puncta number-

Experimental Protocols

Western Blotting for LC3-II and p62

This protocol describes the detection of LC3-II and p62 accumulation following treatment with this compound to measure autophagic flux.

Materials:

  • Cells of interest

  • Complete culture medium

  • This compound (stock solution in DMSO)

  • Autophagy inducer (e.g., Rapamycin) or starvation medium (e.g., EBSS)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels (15% for LC3, 10% for p62)

  • PVDF membrane

  • Blocking buffer (5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-LC3, anti-p62, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • ECL substrate

Procedure:

  • Seed cells and allow them to adhere and reach 70-80% confluency.

  • Treat cells with the desired concentrations of this compound (e.g., 10-20 µM) and/or an autophagy inducer for the desired time (e.g., 2-6 hours). Include a vehicle control (DMSO).

  • Wash cells twice with ice-cold PBS and lyse them in lysis buffer.

  • Determine protein concentration using the BCA assay.

  • Prepare protein samples with Laemmli buffer and denature at 95°C for 5 minutes.

  • Load 20-40 µg of protein per lane on the SDS-PAGE gel.

  • Perform electrophoresis and transfer proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane three times with TBST.

  • Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Wash the membrane three times with TBST.

  • Detect the signal using an ECL substrate and an imaging system.

  • Quantify band intensities using densitometry software and normalize to the loading control (GAPDH).

Immunofluorescence for LC3 Puncta

This protocol outlines the visualization of LC3 puncta, representing autophagosomes, using immunofluorescence microscopy.

Materials:

  • Cells grown on coverslips

  • This compound

  • 4% Paraformaldehyde (PFA) in PBS

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS or digitonin)

  • Blocking buffer (e.g., 1% BSA in PBS)

  • Primary antibody (anti-LC3)

  • Fluorescently labeled secondary antibody

  • DAPI for nuclear staining

  • Mounting medium

Procedure:

  • Seed cells on coverslips in a multi-well plate.

  • Treat cells with this compound as described in the Western blot protocol.

  • Wash cells twice with PBS.

  • Fix cells with 4% PFA for 15 minutes at room temperature.[9]

  • Wash three times with PBS.

  • Permeabilize cells with permeabilization buffer for 10 minutes.[9]

  • Wash three times with PBS.

  • Block with blocking buffer for 30-60 minutes.

  • Incubate with anti-LC3 primary antibody in blocking buffer for 1-2 hours at room temperature or overnight at 4°C.

  • Wash three times with PBS.

  • Incubate with fluorescently labeled secondary antibody and DAPI in blocking buffer for 1 hour at room temperature in the dark.

  • Wash three times with PBS.

  • Mount coverslips on microscope slides using mounting medium.

  • Visualize and capture images using a fluorescence or confocal microscope.

  • Quantify the number of LC3 puncta per cell using image analysis software.

Flow Cytometry for Autophagy Detection

This protocol provides a method for the quantitative analysis of autophagy on a single-cell level.

Materials:

  • Cells in suspension

  • This compound

  • Fixation/Permeabilization buffers (e.g., Cytofix/Cytoperm kit)

  • Primary antibody (anti-LC3)

  • Fluorescently labeled secondary antibody or fluorescently conjugated primary antibody

  • Flow cytometer

Procedure:

  • Treat cells in suspension with this compound as previously described.

  • Harvest and wash the cells with PBS.

  • Fix and permeabilize the cells according to the manufacturer's protocol of the chosen kit.

  • Incubate the cells with the anti-LC3 antibody.

  • Wash the cells to remove unbound primary antibody.

  • If using an unconjugated primary antibody, incubate with a fluorescently labeled secondary antibody.

  • Wash the cells to remove unbound secondary antibody.

  • Resuspend the cells in flow cytometry buffer.

  • Analyze the samples on a flow cytometer, measuring the fluorescence intensity of the LC3 staining.

  • Gate on the cell population of interest and quantify the mean fluorescence intensity (MFI) as a measure of LC3 levels.[10][11]

Signaling Pathways and Experimental Workflows

Signaling Pathway of this compound in Autophagy

Liensinine_Pathway cluster_upstream Upstream Signaling cluster_autophagy Autophagy Machinery cluster_inhibitor Inhibitor mTOR mTORC1 Autophagosome_Formation Autophagosome Formation mTOR->Autophagosome_Formation inhibits AMPK AMPK AMPK->mTOR inhibits PI3K_AKT PI3K/AKT Pathway PI3K_AKT->mTOR inhibits Autophagosome Autophagosome (LC3-II, p62) Autophagosome_Formation->Autophagosome Autolysosome Autolysosome (Degradation) Autophagosome->Autolysosome Fusion Lysosome Lysosome Lysosome->Autolysosome Liensinine Liensinine perchlorate Liensinine->Autolysosome inhibits fusion

Caption: this compound inhibits the fusion of autophagosomes with lysosomes.

Experimental Workflow for Autophagic Flux Assay

Autophagic_Flux_Workflow cluster_assays Downstream Assays start Start: Seed Cells treatment Treatment Groups: 1. Vehicle Control 2. Autophagy Inducer 3. This compound 4. Inducer + Liensinine start->treatment incubation Incubate for Optimal Time treatment->incubation harvest Harvest Cells: Lysis or Fixation incubation->harvest western Western Blot (LC3-II, p62) harvest->western if Immunofluorescence (LC3 Puncta) harvest->if flow Flow Cytometry (LC3 Staining) harvest->flow analysis Data Analysis: Quantify Markers Compare Flux western->analysis if->analysis flow->analysis end Conclusion: Determine Autophagic Flux analysis->end

Caption: Workflow for measuring autophagic flux using this compound.

Logical Troubleshooting Workflow for Western Blot

WB_Troubleshooting start Problem: Unexpected Western Blot Results check1 Is LC3-II band visible? start->check1 check2 Is p62 accumulating? check1->check2 Yes solution1 Troubleshoot: - Check antibody - Optimize protein load - Induce autophagy check1->solution1 No solution2 Investigate: - Alternative degradation - Cell toxicity check2->solution2 No solution3 Analyze: - Compare ratios - Confirm flux inhibition check2->solution3 Yes end Resolved solution1->end solution2->end solution3->end

Caption: Troubleshooting logic for Western blot analysis with this compound.

References

long-term stability of Liensinine perchlorate in DMSO

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the long-term stability and handling of Liensinine (B1675319) Perchlorate (B79767) in DMSO.

Frequently Asked Questions (FAQs)

Q1: How should I store Liensinine Perchlorate powder and its DMSO solutions?

A1: Proper storage is crucial for maintaining the integrity of this compound. For the solid powder form, storage at -20°C for up to 3 years is recommended.[1] When dissolved in a solvent such as DMSO, it is advised to store the solution at -80°C for up to one year.[1] For shorter-term storage of solutions, -20°C is suitable for up to one month.[2] It is also important to protect the compound from direct sunlight.[1]

Q2: What is the recommended solvent and concentration for creating stock solutions of this compound?

A2: DMSO is a recommended solvent for this compound.[1] A stock solution of 10 mM can be prepared by dissolving 7.11 mg of the compound in 1 mL of DMSO.[1] To aid dissolution, sonication is recommended.[1]

Q3: Are there any general concerns about the stability of compounds stored in DMSO?

A3: While DMSO is an excellent solvent for many compounds, its hygroscopic nature (tendency to absorb moisture) can be a concern. The presence of water can impact the stability of some compounds.[3][4] However, one study demonstrated that 85% of a diverse set of compounds remained stable in a DMSO/water (90/10) mixture for up to 2 years at 4°C.[4][5] Additionally, repeated freeze-thaw cycles do not appear to cause significant degradation for many compounds when handled properly.[3]

Q4: What are the known safety precautions for handling this compound?

A4: this compound contains a perchlorate salt, which is a strong oxidizer and can be corrosive.[6][7] It is essential to handle this compound in a well-ventilated area, preferably a fume hood, to avoid inhalation of any dust or aerosols.[2][6] Personal protective equipment (PPE), including splash goggles, a lab coat, long pants, closed-toed shoes, and nitrile gloves (double-gloving is recommended), must be worn.[6] Avoid contact with skin and eyes.[2] In case of a spill, do not attempt to clean it up yourself; report it to your institution's safety officer.[6]

Troubleshooting Guides

Issue 1: Difficulty Dissolving this compound in DMSO

  • Symptom: The compound is not fully dissolving at the desired concentration.

  • Troubleshooting Steps:

    • Verify Concentration: Ensure you are not exceeding the recommended solubility of 7.11 mg/mL (10 mM).[1]

    • Apply Sonication: As recommended by the supplier, use a sonicator to aid dissolution.[1]

    • Gentle Warming: Gentle warming of the solution can sometimes help, but be cautious as excessive heat may degrade the compound.

    • Sequential Dissolution: If preparing a co-solvent formulation, add and dissolve in each solvent sequentially, ensuring the solution is clear before adding the next solvent.[1]

Issue 2: Inconsistent or Unexpected Experimental Results

  • Symptom: Variability in experimental outcomes that may be attributed to the compound's integrity.

  • Troubleshooting Steps:

    • Prepare Fresh Solutions: It is recommended to prepare working solutions immediately before use.[1] If using a stock solution, ensure it has been stored correctly and is within the recommended stability period.

    • Check for Precipitation: Before use, visually inspect the solution for any signs of precipitation, especially after thawing. If precipitation is observed, try to redissolve it using sonication.

    • Perform a Quality Control Check: If degradation is suspected, it is advisable to check the purity of your stock solution using an analytical method like HPLC or LC-MS/MS.[8][9][10]

Issue 3: Suspected Degradation of this compound in DMSO

  • Symptom: Loss of biological activity or the appearance of extra peaks in analytical chromatograms.

  • Troubleshooting Steps:

    • Review Storage Conditions: Confirm that the stock solution has been stored at -80°C and protected from light.[1]

    • Minimize Freeze-Thaw Cycles: Aliquot the stock solution into smaller, single-use volumes to avoid multiple freeze-thaw cycles. While many compounds are stable to multiple cycles, this minimizes risk.[3]

    • Use Anhydrous DMSO: The presence of water can facilitate the degradation of some compounds.[3][4] Using high-purity, anhydrous DMSO for preparing stock solutions is a best practice.

    • Conduct a Stability Study: If long-term stability is critical for your experiments, it is recommended to conduct your own stability study under your specific storage and handling conditions.

Data Presentation

Table 1: Recommended Storage Conditions and Solubility for this compound

FormSolventStorage TemperatureDurationSolubility
PowderN/A-20°C3 years[1]N/A
SolutionDMSO-80°C1 year[1]7.11 mg/mL (10 mM)[1]
SolutionDMSO-20°C1 month[2]7.11 mg/mL (10 mM)[1]

Note: The stability data for solutions are general recommendations. For long-term projects, it is advisable to perform periodic quality control checks.

Experimental Protocols

Protocol: Assessment of this compound Stability in DMSO by HPLC

This protocol provides a general framework for researchers to determine the stability of this compound in DMSO under their specific laboratory conditions.

  • Preparation of Stock Solution:

    • Accurately weigh this compound powder.

    • Dissolve in anhydrous DMSO to a final concentration of 10 mM.

    • Use sonication to ensure complete dissolution.[1]

    • This initial solution will be your "Time 0" sample.

  • Sample Aliquoting and Storage:

    • Dispense the stock solution into multiple small, tightly sealed vials (e.g., amber glass vials to protect from light).

    • Store the vials under your desired storage conditions (e.g., -80°C, -20°C, 4°C, room temperature).

  • Time Point Analysis:

    • At designated time points (e.g., 0, 1 week, 1 month, 3 months, 6 months, 1 year), retrieve one vial from each storage condition.

    • Allow the sample to thaw completely and come to room temperature before analysis.

  • HPLC Analysis:

    • Instrumentation: A High-Performance Liquid Chromatography (HPLC) system with a UV detector is required.[8][10]

    • Column: A C18 column, such as a Hypersil BDS C18 (4.0 mm x 250 mm, 5 µm particle size), is a suitable choice.[10]

    • Mobile Phase: A mobile phase consisting of methanol, potassium dihydrogen phosphate (B84403) (KH2PO4), sodium hydroxide (B78521) (NaOH), and triethylamine (B128534) has been successfully used for separating liensinine.[10] The pH of the mobile phase may need optimization.

    • Detection: Set the UV detector to a wavelength of 282 nm.[8][10]

    • Internal Standard: The use of an internal standard, such as neferine (B1663666), can improve the accuracy of quantification.[8]

    • Injection: Inject the "Time 0" sample and the samples from each time point.

  • Data Analysis:

    • Compare the peak area of this compound in the chromatograms from each time point to the "Time 0" sample.

    • A decrease in the peak area over time indicates degradation.

    • The appearance of new peaks may correspond to degradation products.

    • Calculate the percentage of this compound remaining at each time point.

Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_storage Storage & Use weigh Weigh Liensinine Perchlorate Powder dissolve Dissolve in Anhydrous DMSO (10 mM) weigh->dissolve sonicate Sonicate to Ensure Complete Dissolution dissolve->sonicate aliquot Aliquot into Single-Use Vials sonicate->aliquot Stock Solution Ready store Store at -80°C, Protected from Light aliquot->store use Thaw and Use for Experiments store->use

Caption: Recommended workflow for preparing and storing this compound DMSO stock solutions.

troubleshooting_workflow start Inconsistent Experimental Results Observed check_solution Prepare Fresh Working Solution? start->check_solution fresh_solution Prepare Fresh Solution from Powder check_solution->fresh_solution Yes use_stock Use Existing Stock check_solution->use_stock No check_storage Review Storage Conditions? storage_ok Storage Correct (-80°C, dark)? check_storage->storage_ok Yes correct_storage Discard Old Stock and Prepare New check_storage->correct_storage No use_stock->check_storage storage_ok->correct_storage No qc_check Perform HPLC/LC-MS Purity Check storage_ok->qc_check Yes

Caption: Troubleshooting decision tree for inconsistent experimental results with this compound.

References

Technical Support Center: Oral Administration of Liensinine Perchlorate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Liensinine perchlorate (B79767). The information is designed to address common challenges encountered during in vitro and in vivo experiments related to its oral administration.

Frequently Asked Questions (FAQs)

Q1: We are observing very low plasma concentrations of Liensinine after oral administration to mice. Is this expected?

A1: Yes, this is a well-documented issue. Liensinine exhibits very low oral bioavailability. A pharmacokinetic study in mice demonstrated that the absolute oral bioavailability of Liensinine is only 1.8% after an oral dose of 5 mg/kg.[1] This inherent challenge is a primary hurdle in its development as an oral therapeutic.

Q2: What are the primary reasons for the low oral bioavailability of Liensinine?

A2: The low oral bioavailability of Liensinine is likely a result of a combination of factors, including:

  • Poor Membrane Permeability: Studies on bisbenzylisoquinoline alkaloids, the class of compounds Liensinine belongs to, have indicated that their membrane permeability is generally not high.

  • Efflux Transporter Activity: Liensinine has been identified as a substrate for the Breast Cancer Resistance Protein (BCRP), an efflux transporter highly expressed in the intestine. This means that after being absorbed into intestinal cells, Liensinine is actively pumped back into the intestinal lumen, reducing its net absorption into the bloodstream.

  • Presystemic Metabolism: While specific data on the first-pass metabolism of Liensinine is limited, its analog, isoliensinine (B150267), undergoes N-demethylation and O-demethylation in the liver. It is plausible that Liensinine is also subject to significant metabolism in the intestine and/or liver before it can reach systemic circulation.

Q3: We are designing an in vitro study to assess the intestinal permeability of Liensinine. What should we expect?

A3: Based on existing data, you should anticipate observing low to moderate apparent permeability (Papp) in a Caco-2 cell model. Furthermore, you will likely observe a significant efflux ratio (Papp B-A / Papp A-B) greater than 2, confirming its interaction with efflux transporters like BCRP.

Q4: Are there any known drug-drug interaction risks associated with Liensinine?

A4: Yes, in vitro studies have shown that Liensinine can inhibit the activity of major human cytochrome P450 enzymes, specifically CYP1A2, CYP2D6, and CYP3A4. This indicates a potential for drug-drug interactions if Liensinine is co-administered with other drugs that are metabolized by these enzymes.

Troubleshooting Guides

Issue 1: Inconsistent or Low Plasma Concentrations in Pharmacokinetic Studies
Potential Cause Troubleshooting Steps
Low Intrinsic Bioavailability This is an inherent property of Liensinine.[1] Consider this baseline when designing dose-ranging studies. Higher oral doses may be necessary to achieve therapeutic concentrations.
Poor Solubility in Formulation Liensinine perchlorate is a white powder. Ensure complete dissolution in the vehicle before administration. For preclinical studies, a common vehicle is 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline. Sonication may be required to aid dissolution.
Precipitation in the GI Tract Upon oral administration, the drug may precipitate out of the formulation in the aqueous environment of the gastrointestinal tract. Consider formulation strategies to maintain solubility in the GI lumen.
Analytical Method Sensitivity Ensure your bioanalytical method (e.g., UPLC-MS/MS) is sensitive enough to detect the low plasma concentrations expected. The lower limit of quantification (LLOQ) should be appropriate for the anticipated Cmax.
Issue 2: High Efflux Ratio Observed in Caco-2 Permeability Assays
Potential Cause Troubleshooting Steps
Active Efflux by BCRP This is an expected characteristic of Liensinine. To confirm the specific involvement of BCRP, conduct the Caco-2 permeability assay in the presence of a known BCRP inhibitor, such as Ko143. A significant reduction in the efflux ratio in the presence of the inhibitor will confirm BCRP-mediated efflux.
Involvement of Other Transporters While BCRP is a known transporter, other efflux pumps like P-glycoprotein (P-gp) could also be involved. The related compound isoliensinine is a P-gp substrate. To investigate this, use a P-gp inhibitor, such as verapamil, in your Caco-2 assay.
Assay Variability Ensure the integrity of your Caco-2 cell monolayers by measuring transepithelial electrical resistance (TEER) before and after the experiment. Use appropriate positive and negative controls for efflux to validate your assay system.

Data Presentation

Table 1: Pharmacokinetic Parameters of Liensinine in Mice

ParameterIntravenous Administration (1 mg/kg)Oral Administration (5 mg/kg)
t1/2 (h) 3.8 ± 0.8-
AUC(0-t) (ng/mL*h) 211.2 ± 54.918.8 ± 2.7
CL (L/h/kg) 4.7 ± 1.2266.0 ± 41.3
Absolute Bioavailability (%) -1.8

Data from a study by Peng et al. (2020).[1]

Table 2: In Vitro Inhibition of Human Cytochrome P450 Enzymes by Liensinine

CYP IsoformInhibition TypeIC50 (µM)Ki (µM)
CYP1A2 Competitive12.836.26
CYP2D6 Competitive8.394.54
CYP3A4 Non-competitive14.667.16

Experimental Protocols

UPLC-MS/MS Method for Quantification of Liensinine in Plasma

This protocol is based on the method described by Hu et al. (2015) for rat plasma and can be adapted for other biological matrices.

  • Sample Preparation:

    • To 100 µL of plasma, add an internal standard (e.g., carbamazepine).

    • Precipitate proteins by adding 300 µL of acetonitrile.

    • Vortex for 1 minute and centrifuge at 14,000 rpm for 10 minutes.

    • Transfer the supernatant and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of the mobile phase.

  • Chromatographic Conditions:

    • Column: Waters Acquity UPLC BEH C18 column (2.1 mm × 50 mm, 1.7 µm).

    • Mobile Phase: Gradient elution with A) 0.1% formic acid in water and B) acetonitrile.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Positive electrospray ionization (ESI+).

    • Detection Mode: Multiple reaction monitoring (MRM).

    • MRM Transitions:

      • Liensinine: m/z 611.7 → 206.2

      • Carbamazepine (IS): m/z 237.1 → 194.2

Caco-2 Permeability Assay

This is a general protocol that should be optimized for your specific laboratory conditions.

  • Cell Culture:

    • Seed Caco-2 cells onto permeable filter supports (e.g., Transwell® plates) at an appropriate density.

    • Culture the cells for 21-25 days to allow for differentiation and formation of a confluent monolayer with tight junctions.

    • Monitor the integrity of the monolayer by measuring the transepithelial electrical resistance (TEER).

  • Transport Experiment:

    • Wash the cell monolayers with pre-warmed Hank's Balanced Salt Solution (HBSS).

    • For apical-to-basolateral (A-B) transport, add this compound solution in HBSS to the apical chamber and fresh HBSS to the basolateral chamber.

    • For basolateral-to-apical (B-A) transport, add this compound solution to the basolateral chamber and fresh HBSS to the apical chamber.

    • Incubate at 37°C with gentle shaking.

    • At predetermined time points, collect samples from the receiver chamber and replace with fresh HBSS.

    • Analyze the concentration of Liensinine in the collected samples using a validated analytical method (e.g., UPLC-MS/MS).

  • Data Analysis:

    • Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (dQ/dt) / (A * C0) Where:

      • dQ/dt is the rate of drug transport.

      • A is the surface area of the filter membrane.

      • C0 is the initial concentration of the drug in the donor chamber.

    • Calculate the efflux ratio: Efflux Ratio = Papp (B-A) / Papp (A-B)

Visualizations

Oral_Administration_Challenges cluster_absorption Intestinal Lumen to Bloodstream cluster_challenges Challenges Oral Dose Oral Dose Dissolution Dissolution Oral Dose->Dissolution Permeation Permeation Dissolution->Permeation Poor Solubility Poor Solubility Dissolution->Poor Solubility Bloodstream Bloodstream Permeation->Bloodstream Successful Absorption Low Permeability Low Permeability Permeation->Low Permeability BCRP Efflux BCRP Efflux Permeation->BCRP Efflux Metabolism Metabolism Bloodstream->Metabolism

Caption: Challenges in the oral administration of this compound.

Experimental_Workflow cluster_invitro In Vitro Assessment cluster_invivo In Vivo Evaluation Solubility Assay Solubility Assay Formulation Development Formulation Development Solubility Assay->Formulation Development Caco2 Permeability Caco2 Permeability Caco2 Permeability->Formulation Development CYP450 Inhibition Assay CYP450 Inhibition Assay CYP450 Inhibition Assay->Formulation Development Oral Dosing Oral Dosing Formulation Development->Oral Dosing PK Study PK Study Oral Dosing->PK Study Signaling_Pathway Liensinine_Lumen Liensinine (Intestinal Lumen) Enterocyte Intestinal Enterocyte Liensinine_Lumen->Enterocyte Passive Diffusion (Low) Liensinine_Blood Liensinine (Bloodstream) Enterocyte->Liensinine_Blood Absorption BCRP_Transporter BCRP Efflux Transporter Enterocyte->BCRP_Transporter Binding BCRP_Transporter->Liensinine_Lumen Efflux

References

Validation & Comparative

A Comparative Analysis of the Apoptotic Effects of Liensinine Perchlorate and Berberine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the apoptotic effects of two natural compounds, liensinine (B1675319) perchlorate (B79767) and berberine (B55584), with a focus on their application in cancer research, particularly in colorectal cancer. This document synthesizes experimental data to offer a clear, objective comparison of their mechanisms and efficacy.

Quantitative Data Summary

The following table summarizes the key quantitative data regarding the apoptotic effects of liensinine perchlorate and berberine. It is important to note that while extensive data is available for berberine across various cancer cell lines, specific IC50 values for this compound in colorectal cancer cells are not as readily available in the reviewed literature. However, its dose-dependent inhibitory effect has been documented.

ParameterThis compoundBerberineSource
Target Cancer Type Colorectal Cancer (CRC)Colorectal Cancer (CRC), Oral Squamous Cell Carcinoma, Nasopharyngeal Carcinoma, Breast Cancer, Cervical Cancer[1]
IC50 Value (CRC) Not explicitly stated, but exhibits dose-dependent inhibitionHT29: 52.37 ± 3.45 µM[1]
Key Signaling Pathway JNK Signaling PathwayBCL-2/BAX Signaling Pathway[1]
Mechanism of Action Induces mitochondrial dysfunction and apoptosis.Induces apoptosis and cell cycle arrest.[1]

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the key signaling pathways implicated in the apoptotic effects of this compound and berberine, as well as a general experimental workflow for assessing apoptosis.

G cluster_liensinine This compound Pathway cluster_berberine Berberine Pathway This compound This compound ROS Reactive Oxygen Species This compound->ROS JNK c-Jun N-terminal Kinase ROS->JNK c-Jun c-Jun JNK->c-Jun Apoptosis_L Apoptosis c-Jun->Apoptosis_L Berberine Berberine Bcl-2 Bcl-2 (Anti-apoptotic) Berberine->Bcl-2 Bax Bax (Pro-apoptotic) Berberine->Bax Mitochondrion Mitochondrion Bax->Mitochondrion Cytochrome c Cytochrome c Mitochondrion->Cytochrome c Caspase-9 Caspase-9 Cytochrome c->Caspase-9 Caspase-3 Caspase-3 Caspase-9->Caspase-3 Apoptosis_B Apoptosis Caspase-3->Apoptosis_B

Caption: Apoptotic signaling pathways of this compound and Berberine.

G Start Start Cancer Cell Culture Cancer Cell Culture Start->Cancer Cell Culture Treatment Treat with this compound or Berberine Cancer Cell Culture->Treatment Cell Viability Assay (MTT) Cell Viability Assay (MTT) Treatment->Cell Viability Assay (MTT) Apoptosis Assay (Annexin V/PI) Apoptosis Assay (Annexin V/PI) Treatment->Apoptosis Assay (Annexin V/PI) Western Blot Analysis Western Blot Analysis Treatment->Western Blot Analysis Data Analysis Data Analysis Cell Viability Assay (MTT)->Data Analysis Apoptosis Assay (Annexin V/PI)->Data Analysis Western Blot Analysis->Data Analysis End End Data Analysis->End

Caption: General experimental workflow for assessing apoptosis.

Detailed Experimental Protocols

The following are detailed methodologies for the key experiments cited in the comparison of this compound and berberine.

Cell Viability Assay (MTT Assay)

This protocol is used to assess the cytotoxic effects of the compounds on cancer cells.

  • Cell Seeding: Seed cancer cells (e.g., HT29, SW480) into 96-well plates at a density of 1 × 10^6 cells/well.

  • Treatment: After 24 hours, treat the cells with various concentrations of this compound or berberine.

  • Incubation: Incubate the plates for 48 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add 50 µl of MTT solution (2 mg/ml in PBS) to each well and incubate for an additional 3-4 hours.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µl of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 600 nm using a microplate reader.

  • IC50 Calculation: The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is calculated from the dose-response curve.[1]

Apoptosis Assay (Annexin V-FITC and Propidium (B1200493) Iodide Staining)

This flow cytometry-based assay is used to quantify the percentage of apoptotic cells.

  • Cell Treatment: Treat cancer cells with the desired concentrations of this compound or berberine for the specified time points (e.g., 0, 6, 12, 24, 36 hours).

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in 1X binding buffer. Add Annexin V-FITC and propidium iodide (PI) to the cell suspension and incubate in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Western Blot Analysis

This technique is used to detect the expression levels of key proteins involved in the apoptotic signaling pathways.

  • Protein Extraction: Lyse the treated and untreated cancer cells in RIPA buffer containing protease and phosphatase inhibitors to extract total protein.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit.

  • SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the target proteins (e.g., JNK, p-JNK, Bcl-2, Bax, Caspase-3, PARP, and a loading control like β-actin) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. The intensity of the bands is quantified using densitometry software.

Conclusion

Both this compound and berberine demonstrate pro-apoptotic effects in cancer cells, particularly in colorectal cancer. Berberine has been extensively studied, with a well-documented mechanism involving the intrinsic mitochondrial pathway, characterized by the regulation of Bcl-2 family proteins. This compound, while also a potent inducer of apoptosis, appears to act primarily through the JNK signaling pathway.

For researchers in drug development, berberine offers a broader base of existing data across multiple cancer types. This compound, however, presents a promising area for further investigation, particularly in elucidating its precise molecular interactions within the JNK pathway and determining its efficacy in a wider range of cancer models. The provided protocols offer a standardized framework for conducting such comparative studies, ensuring robust and reproducible data.

References

Liensinine Perchlorate: A Comparative Analysis of its Anti-Cancer Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the anti-cancer activity of Liensinine perchlorate (B79767) against established therapeutic alternatives for colorectal, gastric, and osteosarcoma cancers. The information is supported by experimental data from publicly available research, with detailed methodologies for key experiments to facilitate reproducibility and further investigation.

Executive Summary

Liensinine perchlorate, a bisbenzylisoquinoline alkaloid extracted from the seed embryo of Nelumbo nucifera (lotus), has demonstrated notable anti-cancer properties in preclinical studies. It exhibits cytotoxic effects against various cancer cell lines by inducing apoptosis and causing cell cycle arrest. Its mechanism of action involves the modulation of several critical signaling pathways, including the JNK, PI3K/AKT, and JAK2/STAT3 pathways. This guide compares its efficacy, as measured by half-maximal inhibitory concentrations (IC50), with standard-of-care chemotherapeutic agents for colorectal, gastric, and osteosarcoma cancers.

Performance Comparison: this compound vs. Standard-of-Care Drugs

The following tables summarize the IC50 values of this compound and standard chemotherapeutic agents in various cancer cell lines. It is important to note that direct comparisons should be made with caution due to variations in experimental conditions across different studies.

Table 1: Colorectal Cancer

CompoundCell LineIC50 (µM)Citation
This compound HCT116Data Not Available
HT-29Data Not Available
5-Fluorouracil HCT-116~2.5 - 10[1]
HT-29~5 - 50[1][2]
Oxaliplatin (B1677828) HCT-116~0.5 - 2[1]
HT-29~1 - 5[1]
Irinotecan (B1672180) (SN-38) HCT-116~0.004 - 0.02
HT-29~0.01 - 0.05

Table 2: Gastric Cancer

CompoundCell LineIC50 (µM)Citation
This compound AGSData Not Available
MKN-45Data Not Available
Cisplatin AGS~2 - 5
MKN-45~1 - 3
5-Fluorouracil AGS~5 - 15
MKN-45~3 - 10
Trastuzumab NCI-N87 (HER2+)~0.1 - 0.5 µg/mL
Ramucirumab AGS~10 - 20 µg/mL

Table 3: Osteosarcoma

CompoundCell LineIC50 (µM)Citation
This compound SaOS-2~40 - 80[3]
143B~40 - 80[3]
Doxorubicin SaOS-2~0.05 - 0.2
143B~0.1 - 0.5
Cisplatin SaOS-2~1 - 5
143B~2 - 8
Methotrexate SaOS-2~0.01 - 0.1
143B~0.05 - 0.5

Mechanisms of Action

This compound:

  • Induction of Apoptosis: this compound promotes programmed cell death by increasing the expression of pro-apoptotic proteins like Bax and decreasing the expression of anti-apoptotic proteins like Bcl-2. This leads to the activation of caspases and subsequent apoptosis.[4]

  • Cell Cycle Arrest: It causes cell cycle arrest, primarily at the G0/G1 phase, by downregulating the expression of key cell cycle regulatory proteins such as Cyclin D1.[3]

  • Modulation of Signaling Pathways:

    • JNK Pathway: Activates the c-Jun N-terminal kinase (JNK) signaling pathway, which is involved in stress-induced apoptosis.[5]

    • PI3K/AKT Pathway: Inhibits the phosphatidylinositol 3-kinase (PI3K)/protein kinase B (Akt) signaling pathway, a crucial pathway for cell survival and proliferation.[4][6]

    • JAK2/STAT3 Pathway: Suppresses the Janus kinase 2 (JAK2)/signal transducer and activator of transcription 3 (STAT3) signaling pathway, which is often constitutively active in cancer and promotes cell proliferation and survival.[3][7]

Standard-of-Care Drugs:

  • 5-Fluorouracil (5-FU): A pyrimidine (B1678525) analog that inhibits thymidylate synthase, leading to the disruption of DNA synthesis.[8]

  • Oxaliplatin: A platinum-based drug that forms DNA adducts, leading to the inhibition of DNA replication and transcription, and ultimately cell death.[8][9]

  • Irinotecan: A topoisomerase I inhibitor that prevents the re-ligation of single-strand DNA breaks, leading to DNA damage and apoptosis.[8][10]

  • Cisplatin: A platinum-based alkylating agent that cross-links DNA, triggering apoptosis.[11][12]

  • Doxorubicin: An anthracycline antibiotic that intercalates into DNA, inhibits topoisomerase II, and generates free radicals, all of which contribute to its cytotoxic effects.[11][12]

  • Methotrexate: An antimetabolite that inhibits dihydrofolate reductase, an enzyme essential for the synthesis of purines and pyrimidines.[11][12]

  • Trastuzumab: A monoclonal antibody that targets the HER2 receptor, inhibiting downstream signaling pathways involved in cell proliferation and survival.[13]

  • Ramucirumab: A monoclonal antibody that targets VEGFR2, inhibiting angiogenesis.[14][15][16]

Experimental Protocols

Detailed methodologies for the key experiments cited in the validation of this compound's anti-cancer activity are provided below.

Cell Viability Assay (CCK-8/MTT)
  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

  • Treatment: Cells are treated with various concentrations of this compound or a vehicle control (e.g., DMSO) for 24, 48, or 72 hours.

  • Reagent Addition: After the incubation period, 10 µL of Cell Counting Kit-8 (CCK-8) solution or 20 µL of MTT solution (5 mg/mL) is added to each well.

  • Incubation: Plates are incubated for 1-4 hours at 37°C.

  • Measurement: For CCK-8, the absorbance is measured at 450 nm using a microplate reader. For MTT, the formazan (B1609692) crystals are dissolved in 150 µL of DMSO, and the absorbance is measured at 490 nm.

  • Data Analysis: Cell viability is expressed as a percentage of the control group. The IC50 value is calculated using a dose-response curve.

Apoptosis Assay (Annexin V-FITC/PI Staining)
  • Cell Treatment: Cells are treated with this compound at the desired concentrations for a specified time.

  • Cell Harvesting: Both floating and adherent cells are collected, washed with cold PBS, and resuspended in 1X binding buffer.

  • Staining: 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) are added to the cell suspension.

  • Incubation: The cells are incubated in the dark for 15 minutes at room temperature.

  • Flow Cytometry: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are considered late apoptotic or necrotic.

Cell Cycle Analysis (PI Staining)
  • Cell Treatment and Harvesting: Cells are treated as described for the apoptosis assay and then harvested.

  • Fixation: Cells are washed with PBS and fixed in ice-cold 70% ethanol (B145695) overnight at -20°C.

  • Staining: The fixed cells are washed with PBS and then incubated with a solution containing PI and RNase A for 30 minutes in the dark.

  • Flow Cytometry: The DNA content of the cells is analyzed by flow cytometry. The percentages of cells in the G0/G1, S, and G2/M phases of the cell cycle are determined.

Western Blot Analysis
  • Protein Extraction: Following treatment with this compound, cells are lysed in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: The protein concentration of the lysates is determined using a BCA protein assay.

  • SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.

  • Blocking and Antibody Incubation: The membrane is blocked with 5% non-fat milk or BSA in TBST and then incubated with primary antibodies against target proteins (e.g., p-JNK, JNK, p-Akt, Akt, p-STAT3, STAT3, Bcl-2, Bax, Cyclin D1, and a loading control like β-actin) overnight at 4°C.

  • Secondary Antibody and Detection: The membrane is then incubated with an HRP-conjugated secondary antibody, and the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Visualizations

Signaling Pathways

Liensinine_Perchlorate_Signaling cluster_PI3K_AKT PI3K/AKT Pathway cluster_JAK_STAT JAK2/STAT3 Pathway cluster_JNK JNK Pathway PI3K PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Cell_Survival Cell Survival & Proliferation mTOR->Cell_Survival JAK2 JAK2 STAT3 STAT3 JAK2->STAT3 Gene_Transcription Gene Transcription (Proliferation, Anti-apoptosis) STAT3->Gene_Transcription Stress_Stimuli Cellular Stress JNK JNK Stress_Stimuli->JNK cJun c-Jun JNK->cJun Apoptosis_JNK Apoptosis cJun->Apoptosis_JNK Liensinine Liensinine Perchlorate Liensinine->PI3K inhibits Liensinine->JAK2 inhibits Liensinine->JNK activates

Caption: this compound's modulation of key cancer signaling pathways.

Experimental Workflow

Experimental_Workflow cluster_In_Vitro In Vitro Assays cluster_Analysis Data Analysis Cell_Culture Cancer Cell Lines (Colorectal, Gastric, Osteosarcoma) Treatment Treat with this compound (Dose- and Time-dependent) Cell_Culture->Treatment Cell_Viability Cell Viability Assay (CCK-8 / MTT) Treatment->Cell_Viability Apoptosis_Assay Apoptosis Assay (Annexin V / PI) Treatment->Apoptosis_Assay Cell_Cycle_Assay Cell Cycle Analysis (PI Staining) Treatment->Cell_Cycle_Assay Western_Blot Western Blot (Signaling Proteins) Treatment->Western_Blot IC50 Determine IC50 Cell_Viability->IC50 Apoptosis_Rate Quantify Apoptosis Apoptosis_Assay->Apoptosis_Rate Cell_Cycle_Dist Analyze Cell Cycle Distribution Cell_Cycle_Assay->Cell_Cycle_Dist Protein_Exp Measure Protein Expression Western_Blot->Protein_Exp

Caption: Workflow for in vitro validation of this compound's anti-cancer activity.

Conclusion

This compound presents a promising natural compound with multi-faceted anti-cancer activity against colorectal, gastric, and osteosarcoma cancer cells in preclinical models. Its ability to induce apoptosis, cause cell cycle arrest, and modulate key oncogenic signaling pathways highlights its potential as a therapeutic agent. While the in vitro potency of this compound, based on available IC50 data, may not surpass that of some standard chemotherapeutic drugs, its distinct mechanism of action could offer advantages in combination therapies or for patients resistant to conventional treatments. Further research, particularly in vivo studies and clinical trials, is warranted to fully elucidate its therapeutic potential and safety profile in a clinical setting.

References

Comparative Analysis of Liensinine Perchlorate's Effect on Autophagy

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Liensinine perchlorate (B79767), a novel late-stage autophagy inhibitor, with other established autophagy modulators. The information presented herein is intended to assist researchers in making informed decisions for their experimental designs by providing a detailed overview of its mechanism, comparative efficacy, and the methodologies for its evaluation.

Introduction to Liensinine Perchlorate

This compound, a bisbenzylisoquinoline alkaloid extracted from the seed embryo of Nelumbo nucifera (lotus), has been identified as a potent inhibitor of late-stage autophagy.[1][2] Its primary mechanism of action involves the blockade of autophagosome-lysosome fusion, a critical step in the completion of the autophagic process. This inhibition leads to the accumulation of autophagosomes within the cell, a hallmark of disrupted autophagic flux. Beyond its role in autophagy, Liensinine has been noted for a range of other biological activities, including anti-arrhythmic, anti-hypertensive, and anti-pulmonary fibrosis effects.

Comparative Analysis with Other Autophagy Inhibitors

To contextualize the activity of this compound, this section compares its effects with two widely used late-stage autophagy inhibitors: Bafilomycin A1 and Chloroquine (B1663885).

Mechanism of Action
InhibitorPrimary Target/MechanismStage of Autophagy Inhibition
This compound Blocks autophagosome-lysosome fusion, potentially by inhibiting the recruitment of RAB7A to lysosomes.[3]Late Stage
Bafilomycin A1 A specific inhibitor of vacuolar H+-ATPase (V-ATPase), which prevents the acidification of lysosomes and subsequently inhibits autophagosome-lysosome fusion.Late Stage
Chloroquine A lysosomotropic agent that accumulates in lysosomes, raising their pH and thereby inhibiting the activity of lysosomal hydrolases and blocking the fusion of autophagosomes with lysosomes.[2]Late Stage
Quantitative Comparison of Efficacy

Direct comparative studies providing IC50 values for this compound, Bafilomycin A1, and Chloroquine in the same experimental setup are limited. The following table summarizes available data from different studies to provide an approximate comparison of their potency. Researchers should interpret these values with caution due to variations in cell lines and experimental conditions.

InhibitorCell LineEffective Concentration/IC50Key FindingsReference
This compound MDA-MB-231 (Breast Cancer)Not explicitly stated as IC50 for autophagy inhibition, but used effectively at 5-20 µMSensitizes breast cancer cells to chemotherapy.[1]
Bafilomycin A1 Primary Cortical Neurons10 nMEffectively increased LC3-II levels, indicating autophagy inhibition.
Bafilomycin A1 Pediatric B-cell Acute Lymphoblastic Leukemia Cells1 nMEffectively and specifically inhibited and killed leukemia cells.
Chloroquine Primary Cortical Neurons40 µMEffectively increased LC3-II levels, indicating autophagy inhibition.
Chloroquine MDA-MB-231 (Breast Cancer)30-75 µM (in combination)Synergistic effects with osimertinib.

Experimental Protocols

Accurate assessment of autophagic flux is crucial for evaluating the efficacy of inhibitors. The following are detailed protocols for key experimental techniques.

Western Blotting for Autophagy Markers

Western blotting is a standard method to quantify the levels of key autophagy-related proteins.

Protocol:

  • Cell Lysis:

    • Treat cells with this compound or other inhibitors at desired concentrations and time points.

    • Wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Collect cell lysates and determine protein concentration using a BCA assay.

  • SDS-PAGE and Transfer:

    • Denature protein lysates by boiling in Laemmli sample buffer.

    • Separate proteins on a 12-15% SDS-polyacrylamide gel.

    • Transfer separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C. Key primary antibodies include:

      • LC3B: Detects both LC3-I (cytosolic) and LC3-II (lipidated, autophagosome-associated). An increase in the LC3-II/LC3-I ratio or total LC3-II levels is indicative of autophagosome accumulation.

      • p62/SQSTM1: A cargo receptor that is degraded during autophagy. Its accumulation suggests a blockage in autophagic degradation.

      • Beclin-1: A key component of the class III PI3K complex involved in the initiation of autophagy.

    • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

  • Densitometry Analysis:

    • Quantify the band intensities using image analysis software (e.g., ImageJ).

    • Normalize the protein of interest to a loading control (e.g., GAPDH or β-actin).

Transmission Electron Microscopy (TEM) for Autophagosome Visualization

TEM provides ultrastructural evidence of autophagosome accumulation.

Protocol:

  • Cell Fixation and Embedding:

    • Fix cells treated with inhibitors in 2.5% glutaraldehyde (B144438) in 0.1 M cacodylate buffer for 2 hours at 4°C.

    • Post-fix in 1% osmium tetroxide for 1 hour.

    • Dehydrate the cells through a graded series of ethanol (B145695) concentrations.

    • Infiltrate and embed the cells in epoxy resin.

  • Ultrathin Sectioning and Staining:

    • Cut ultrathin sections (70-90 nm) using an ultramicrotome.

    • Mount the sections on copper grids.

    • Stain the sections with uranyl acetate (B1210297) and lead citrate (B86180) to enhance contrast.

  • Imaging and Quantification:

    • Examine the sections using a transmission electron microscope.

    • Capture images of cells at appropriate magnifications.

    • Identify autophagosomes as double-membraned vesicles containing cytoplasmic material.

    • Quantify the number of autophagosomes per cell or per cytoplasmic area to assess the extent of autophagy inhibition.

Signaling Pathways and Experimental Workflows

Signaling Pathway of this compound in Autophagy

This compound has been shown to impact the PI3K/AKT/mTOR signaling pathway, a central regulator of autophagy. Inhibition of this pathway typically induces autophagy. However, as a late-stage inhibitor, this compound's primary effect is downstream of this pathway, at the level of lysosomal fusion. The diagram below illustrates the general autophagy pathway and the point of intervention for this compound.

Liensinine_Signaling_Pathway cluster_upstream Upstream Signaling cluster_autophagy Autophagy Process Growth Factors Growth Factors PI3K/AKT/mTOR PI3K/AKT/mTOR Growth Factors->PI3K/AKT/mTOR Activates Autophagosome Formation Autophagosome Formation PI3K/AKT/mTOR->Autophagosome Formation Inhibits Autophagosome-Lysosome Fusion Autophagosome-Lysosome Fusion Autophagosome Formation->Autophagosome-Lysosome Fusion Autolysosome Autolysosome Autophagosome-Lysosome Fusion->Autolysosome RAB7A RAB7A Autophagosome-Lysosome Fusion->RAB7A Degradation Degradation Autolysosome->Degradation This compound This compound This compound->Autophagosome-Lysosome Fusion Inhibits This compound->RAB7A Affects Recruitment Autophagy_Flux_Workflow cluster_treatment Cell Treatment cluster_analysis Analysis Control Control Western Blot Western Blot Control->Western Blot TEM TEM Control->TEM Fluorescence Microscopy Fluorescence Microscopy Control->Fluorescence Microscopy Inhibitor (e.g., Liensinine) Inhibitor (e.g., Liensinine) Inhibitor (e.g., Liensinine)->Western Blot Inhibitor (e.g., Liensinine)->TEM Inhibitor (e.g., Liensinine)->Fluorescence Microscopy Inducer (e.g., Starvation) Inducer (e.g., Starvation) Inducer (e.g., Starvation)->Western Blot Inducer + Inhibitor Inducer + Inhibitor Inducer + Inhibitor->Western Blot Quantify LC3-II, p62 Quantify LC3-II, p62 Western Blot->Quantify LC3-II, p62 Quantify Autophagosomes Quantify Autophagosomes TEM->Quantify Autophagosomes Quantify LC3 Puncta Quantify LC3 Puncta Fluorescence Microscopy->Quantify LC3 Puncta

References

A Comparative Guide to Validating HPLC Results for Liensinine Perchlorate Purity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) and Capillary Electrophoresis (CE) for the purity assessment of Liensinine Perchlorate. It includes detailed experimental protocols, data presentation tables, and visual workflows to assist in the validation of analytical methods for this promising bisbenzylisoquinoline alkaloid.

Introduction to this compound and Purity Analysis

Liensinine, a major bioactive alkaloid isolated from the seed embryo of Nelumbo nucifera Gaertn., has garnered significant interest for its potential therapeutic properties, including anti-hypertensive and anti-arrhythmic effects. For research and drug development purposes, accurate determination of the purity of this compound is paramount to ensure the reliability and reproducibility of experimental results. High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for purity analysis, offering high resolution and sensitivity. However, alternative methods like Capillary Electrophoresis (CE) present distinct advantages that warrant consideration.

This guide will delve into a proposed stability-indicating HPLC method for this compound, outlining a validation strategy in the absence of officially recognized impurities by subjecting the molecule to forced degradation. We will then compare this with a Capillary Electrophoresis method, providing a balanced view to aid in selecting the most appropriate analytical approach for your research needs.

Analytical Methodologies

A robust analytical method for purity is one that is not only precise and accurate for the analyte of interest but is also "stability-indicating," meaning it can resolve the main component from any potential impurities and degradation products.

Proposed Stability-Indicating HPLC Method

This proposed method is based on common practices for the analysis of bisbenzylisoquinoline alkaloids and is designed to be stability-indicating.

Experimental Protocol: HPLC

  • Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.

  • Chromatographic Conditions:

    • Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a suitable starting point.

    • Mobile Phase: A gradient elution is recommended to ensure the separation of potential impurities with varying polarities.

      • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

      • Mobile Phase B: Acetonitrile.

    • Gradient Program:

      Time (minutes) % Mobile Phase A % Mobile Phase B
      0 90 10
      25 40 60
      30 40 60
      35 90 10

      | 40 | 90 | 10 |

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection Wavelength: 282 nm, with PDA detection from 200-400 nm to monitor for co-eluting peaks.

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Standard Solution: Accurately weigh and dissolve this compound reference standard in a suitable diluent (e.g., 50:50 water:acetonitrile) to a concentration of 1 mg/mL.

    • Sample Solution: Prepare the this compound sample to be tested at the same concentration as the standard solution.

Forced Degradation Studies

To validate the stability-indicating nature of this method, forced degradation studies should be performed.[1][2] This involves subjecting this compound to various stress conditions to intentionally generate degradation products.

  • Acid Hydrolysis: 1 N HCl at 60°C for 24 hours.

  • Base Hydrolysis: 1 N NaOH at 60°C for 24 hours.

  • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Dry heat at 105°C for 48 hours.

  • Photolytic Degradation: Exposure to UV light (254 nm) and visible light for 7 days.

Following exposure, the stressed samples are diluted to the target concentration and analyzed by the proposed HPLC method. The goal is to achieve 5-20% degradation of the parent peak and to demonstrate that the degradation products are well-resolved from the main Liensinine peak and from each other.[1]

dot

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_validation Method Validation Standard Reference Standard HPLC_System HPLC System (C18 Column, Gradient Elution) Standard->HPLC_System Test_Sample Test Sample Test_Sample->HPLC_System Forced_Degradation Forced Degradation Samples Forced_Degradation->HPLC_System PDA_Detection PDA Detection (282 nm) HPLC_System->PDA_Detection Specificity Specificity PDA_Detection->Specificity Linearity Linearity PDA_Detection->Linearity Accuracy Accuracy PDA_Detection->Accuracy Precision Precision PDA_Detection->Precision Robustness Robustness PDA_Detection->Robustness

Caption: Workflow for HPLC Purity Validation of this compound.

Comparative Method: Capillary Electrophoresis (CE)

Capillary Electrophoresis is a powerful separation technique that offers high efficiency and resolution, often with shorter analysis times and lower solvent consumption compared to HPLC.[3] It is particularly well-suited for the analysis of charged molecules like alkaloids.[4]

Experimental Protocol: CE

  • Instrumentation: A capillary electrophoresis system with a UV or PDA detector.

  • Electrophoretic Conditions:

    • Capillary: Fused-silica capillary (e.g., 50 µm I.D., 50 cm total length, 40 cm effective length).

    • Background Electrolyte (BGE): 50 mM phosphate (B84403) buffer at pH 2.5. The low pH ensures that the basic nitrogen atoms of Liensinine are protonated, making it suitable for separation in a normal polarity mode.

    • Voltage: 25 kV.

    • Temperature: 25°C.

    • Injection: Hydrodynamic injection (e.g., 50 mbar for 5 seconds).

    • Detection: 214 nm or 282 nm.

  • Sample Preparation:

    • Dissolve the this compound standard and sample in the BGE or water to a concentration of approximately 0.1 mg/mL.

dot

CE_vs_HPLC cluster_hplc HPLC cluster_ce Capillary Electrophoresis (CE) HPLC_Principle Principle: Partitioning between mobile and stationary phases HPLC_Advantages Advantages: - Well-established and widely available - Robust and reproducible - Preparative scale possible HPLC_Disadvantages Disadvantages: - Higher solvent consumption - Longer analysis times - Potential for column degradation CE_Principle Principle: Differential migration in an electric field CE_Advantages Advantages: - High separation efficiency - Low sample and reagent consumption - Fast analysis times CE_Disadvantages Disadvantages: - Lower concentration sensitivity - Less robust for complex matrices - Limited preparative capability Liensinine_Perchlorate This compound Purity Analysis Liensinine_Perchlorate->HPLC_Principle Liensinine_Perchlorate->CE_Principle

Caption: Comparison of HPLC and CE for Purity Analysis.

Data Presentation and Comparison

The validation of the chosen analytical method should be documented with clear and concise data. The following tables provide a template for summarizing the expected results from the validation of the proposed HPLC method.

Table 1: System Suitability Results (HPLC)

ParameterAcceptance CriteriaTypical Result
Tailing Factor (Liensinine)≤ 2.01.2
Theoretical Plates (Liensinine)≥ 2000> 5000
%RSD of Peak Area (n=6)≤ 1.0%< 0.5%
%RSD of Retention Time (n=6)≤ 1.0%< 0.2%

Table 2: Summary of Forced Degradation Studies (HPLC)

Stress Condition% Degradation of LiensinineNumber of Degradation PeaksResolution (Main Peak vs. Closest Impurity)
Acid Hydrolysis (1N HCl, 60°C, 24h)~15%2> 2.0
Base Hydrolysis (1N NaOH, 60°C, 24h)~10%1> 2.0
Oxidation (3% H₂O₂, RT, 24h)~20%3> 2.0
Thermal (105°C, 48h)~5%1> 2.0
Photolytic (UV/Vis, 7 days)~8%2> 2.0

Table 3: Comparison of HPLC and Capillary Electrophoresis

FeatureHPLCCapillary Electrophoresis
Principle Partition chromatographyElectrophoretic mobility
Resolution HighVery High
Analysis Time 20-40 minutes5-15 minutes
Solvent Consumption HighVery Low
Sensitivity (UV) GoodModerate
Robustness HighModerate
Cost per Sample ModerateLow
Ease of Method Development ModerateCan be complex

Conclusion

The validation of an analytical method for determining the purity of this compound is a critical step in its development as a research tool or therapeutic agent. The proposed stability-indicating HPLC method provides a robust and reliable approach for this purpose. The successful separation of the parent compound from its forced degradation products would confirm the method's specificity.

Capillary Electrophoresis offers a compelling alternative with advantages in speed and reduced solvent usage. The choice between HPLC and CE will depend on the specific requirements of the laboratory, including sample throughput, available instrumentation, and the need for preparative scale purification.

For routine quality control, a validated HPLC method is often preferred due to its established robustness. For rapid screening or orthogonal testing, CE is an excellent complementary technique. Ultimately, a thorough validation of the chosen method against specificity, linearity, accuracy, precision, and robustness is essential to ensure the generation of high-quality, reliable data in the study of this compound.

References

synergistic effects of Liensinine perchlorate with chemotherapy

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers

The quest for more effective and less toxic cancer therapies has led researchers to explore the potential of combination treatments. One such promising approach involves the use of natural compounds to enhance the efficacy of conventional chemotherapy. Liensinine perchlorate (B79767), an alkaloid isolated from the seed embryo of Nelumbo nucifera (the lotus (B1177795) plant), has emerged as a potent chemosensitizing agent, demonstrating significant synergistic effects when combined with standard chemotherapeutic drugs. This guide provides an objective comparison of the performance of Liensinine perchlorate in combination with chemotherapy, supported by experimental data, to inform researchers, scientists, and drug development professionals.

Potentiation of Chemotherapeutic Efficacy: In Vitro and In Vivo Evidence

Multiple studies have demonstrated that this compound significantly enhances the cytotoxic effects of various chemotherapeutic agents, most notably doxorubicin (B1662922), against several cancer cell lines. This synergistic relationship leads to a marked increase in cancer cell death and a reduction in tumor growth, both in laboratory settings and in preclinical animal models.

Quantitative Analysis of Synergistic Effects

The synergy between this compound and chemotherapy is not merely observational. Quantitative analyses have consistently shown a significant enhancement in therapeutic efficacy when the two are combined.

Cell LineChemotherapy AgentLiensinine ConcentrationApoptosis Rate (Chemotherapy Alone)Apoptosis Rate (Combination)Fold Increase in Apoptosis
MDA-MB-231 Doxorubicin (0.2 µM)20 µM~5-10%[1]~50%[1]~5-10 fold
MCF-7 Doxorubicin (0.4 µM)20 µM~5-10%[1]~50%[1]~5-10 fold

Table 1: In Vitro Enhancement of Apoptosis in Breast Cancer Cells. This table summarizes the dramatic increase in apoptosis observed when this compound is co-administered with doxorubicin in human breast cancer cell lines.

The synergistic effect is also evident in vivo. In a mouse xenograft model using MDA-MB-231 breast cancer cells, the combination of Liensinine and doxorubicin resulted in a significantly greater reduction in tumor volume compared to either treatment alone.

Treatment GroupDosageMean Final Tumor Volume (mm³)Percentage of Tumor Growth Inhibition
Vehicle Control -~12000%
Liensinine Alone 60 mg/kg~1000~17%
Doxorubicin Alone 2 mg/kg~800~33%
Liensinine + Doxorubicin 60 mg/kg + 2 mg/kg~200~83%

Table 2: In Vivo Tumor Growth Inhibition in a Mouse Xenograft Model. This table illustrates the superior anti-tumor efficacy of the combination therapy in a preclinical model of breast cancer[2].

Unraveling the Mechanism: Inhibition of Autophagy and Induction of Apoptosis

The synergistic effect of this compound is rooted in its ability to modulate key cellular pathways involved in cell survival and death. The primary mechanism of action is the inhibition of autophagy, a cellular recycling process that cancer cells often exploit to survive the stress induced by chemotherapy.

By inhibiting the late stage of autophagy, specifically the fusion of autophagosomes with lysosomes, Liensinine leads to an accumulation of dysfunctional mitochondria.[3] This accumulation sensitizes the cancer cells to the apoptotic (programmed cell death) effects of chemotherapeutic agents like doxorubicin.

This enhanced apoptosis is further mediated by the activation of the DNM1L-dependent mitochondrial fission pathway.[3] The combination treatment leads to increased cleavage of caspase-9 and caspase-3, as well as the degradation of PARP1, all of which are key events in the apoptotic cascade.[1]

Furthermore, studies have indicated that Liensinine can also influence other critical signaling pathways involved in cancer progression, including the PI3K/AKT and JAK2/STAT3 pathways.

Below is a diagram illustrating the proposed signaling pathway for the synergistic action of Liensinine and doxorubicin.

Synergy_Pathway cluster_chemo Chemotherapy (e.g., Doxorubicin) cluster_lien This compound cluster_cell Cancer Cell Dox Doxorubicin Mito Mitochondrial Damage Dox->Mito Induces DNM1L DNM1L-mediated Mitochondrial Fission Dox->DNM1L Enhances with Liensinine Lien Liensinine Autophagy Autophagy/ Mitophagy Lien->Autophagy Inhibits (late stage) Lien->DNM1L Enhances with Doxorubicin Autophagosome Autophagosome Lien->Autophagosome Blocks fusion with Lysosome Mito->Autophagy Triggers Apoptosis Apoptosis Autophagy->Apoptosis Suppresses Survival Cell Survival Autophagy->Survival Promotes DNM1L->Apoptosis Promotes Apoptosis->Survival Inhibits Lysosome Lysosome Autophagosome->Lysosome Fusion

Caption: Signaling pathway of Liensinine and Doxorubicin synergy.

Experimental Protocols

To facilitate the replication and further investigation of these findings, detailed methodologies for key experiments are provided below.

Cell Viability Assay (MTT Assay)

This protocol is used to assess the cytotoxic effects of this compound and chemotherapy on cancer cells.

  • Cell Seeding: Seed cancer cells (e.g., MDA-MB-231, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Treatment: Treat the cells with various concentrations of this compound, the chemotherapeutic agent, or a combination of both for 24, 48, or 72 hours. Include a vehicle-treated control group.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the control.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay quantifies the percentage of apoptotic cells.

  • Cell Treatment: Treat cells with the compounds as described in the cell viability assay.

  • Cell Harvesting: After treatment, harvest the cells by trypsinization and wash them with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin-binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

Western Blot Analysis

This technique is used to detect changes in the expression levels of key proteins involved in apoptosis and autophagy.

  • Protein Extraction: Lyse the treated cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer them to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk in TBST and then incubate with primary antibodies against target proteins (e.g., cleaved Caspase-3, PARP, Bax, Bcl-2, LC3B) overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Below is a diagram illustrating a typical experimental workflow for evaluating the synergistic effects of Liensinine and chemotherapy.

Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies cluster_analysis Data Analysis & Conclusion CellCulture Cancer Cell Culture (e.g., MDA-MB-231, MCF-7) Treatment Treatment: - Liensinine - Chemotherapy - Combination CellCulture->Treatment MTT MTT Assay (Cell Viability) Treatment->MTT Flow Flow Cytometry (Apoptosis - Annexin V/PI) Treatment->Flow WB Western Blot (Protein Expression) Treatment->WB Data Synergy Quantification (e.g., Combination Index) MTT->Data Flow->Data Mechanism Mechanism Elucidation WB->Mechanism Xenograft Mouse Xenograft Model TumorTreatment Systemic Treatment Xenograft->TumorTreatment TumorMeasurement Tumor Volume & Weight Measurement TumorTreatment->TumorMeasurement IHC Immunohistochemistry (e.g., Ki-67, TUNEL) TumorMeasurement->IHC IHC->Mechanism Conclusion Conclusion: Synergistic Efficacy Data->Conclusion Mechanism->Conclusion

Caption: Experimental workflow for synergy evaluation.

Conclusion

The available evidence strongly suggests that this compound is a promising candidate for combination cancer therapy. Its ability to inhibit autophagy and promote apoptosis in a synergistic manner with conventional chemotherapeutic drugs like doxorubicin offers a potential strategy to enhance treatment efficacy and potentially overcome drug resistance. Further preclinical and clinical investigations are warranted to fully elucidate its therapeutic potential and translate these promising findings into clinical practice.

References

Liensinine Perchlorate: A Comparative Analysis of In Vitro and In Vivo Anti-Cancer Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive comparison of the in vitro and in vivo experimental results for Liensinine (B1675319) perchlorate (B79767), a bisbenzylisoquinoline alkaloid derived from the seed embryo of Nelumbo nucifera (lotus). This document is intended for researchers, scientists, and professionals in drug development interested in the therapeutic potential of this natural compound, particularly in oncology.

Executive Summary

Liensinine and its salt, Liensinine perchlorate, have demonstrated significant anti-cancer properties in both laboratory and animal studies. In vitro, this compound induces apoptosis and inhibits the proliferation of various cancer cell lines, including colorectal, gastric, and non-small-cell lung cancer. These effects are attributed to its ability to induce mitochondrial dysfunction, trigger cell cycle arrest, and modulate key signaling pathways such as JNK and PI3K/AKT. In vivo studies using animal models have corroborated these findings, showing that Liensinine markedly suppresses tumor growth without causing significant damage to vital organs. This guide synthesizes the available data to provide a clear comparison of its performance in these different experimental settings.

Data Presentation: In Vitro vs. In Vivo Efficacy

The following tables summarize the key quantitative data from various studies, offering a side-by-side comparison of the in vitro and in vivo effects of Liensinine and its perchlorate salt.

In Vitro Parameter Cancer Cell Line Result Reference
Effect Colorectal Cancer (CRC) CellsDose-dependent inhibition of proliferation and colony-forming ability.[1]
Mechanism Colorectal Cancer (CRC) CellsInduces apoptosis and mitochondrial dysfunction.[1]
Signaling Pathway Colorectal Cancer (CRC) CellsActivation of the JNK signaling pathway.[1]
Effect Gallbladder Cancer (GBC) CellsSignificantly inhibited proliferation and induced apoptosis.[2]
Mechanism Gallbladder Cancer (GBC) CellsSuppressed G2/M phase growth.[2]
Signaling Pathway Gallbladder Cancer (GBC) CellsInhibited the ZFX-induced PI3K/AKT pathway.[2]
Effect Gastric Cancer CellsInhibited over-proliferation.[2]
Signaling Pathway Gastric Cancer CellsInhibited the PI3K/AKT pathway.[2]
Effect Non-Small-Cell Lung Cancer (NSCLC)Inhibited cell growth and blocked autophagic flux.[3]
In Vivo Parameter Animal Model Treatment Result Reference
Tumor Growth Colorectal Cancer Xenografts (Nude Mice)LiensinineMarkedly suppressed tumor growth.[1]
Proliferation Index Colorectal Cancer Xenografts (Nude Mice)LiensinineReduced Ki-67 proliferation index.[1]
Toxicity Colorectal Cancer Xenografts (Nude Mice)LiensinineNo damage to vital organs observed.[1]
Tumor Growth Gastric Cancer (Mice)Liensinine (10 µM every 2 days)Markedly inhibited tumor burden.[2]
Proliferation Index Gastric Cancer (Mice)Liensinine (10 µM every 2 days)Significantly reduced Ki-67 expression levels.[2]
Toxicity Gastric Cancer (Mice)Liensinine (10 µM every 2 days)No significant effect on liver and spleen structures.[2]
Tumor Growth Non-Small-Cell Lung Cancer (NSCLC) XenograftsLiensinine (5 and 20 mg/kg/d for 25 days)Inhibited tumor growth.[3]
Pharmacokinetics MiceOral (5 mg/kg) and Intravenous (1 mg/kg)Absolute bioavailability of 1.8%.[4]

Experimental Protocols

Detailed methodologies for the key experiments are outlined below.

In Vitro Assays
  • Cell Lines and Culture: Human colorectal cancer (CRC) cells, gallbladder cancer (GBC) cells, gastric cancer cells, and non-small-cell lung cancer (NSCLC) cells were used. Cells were cultured in appropriate media supplemented with fetal bovine serum and antibiotics and maintained in a humidified incubator at 37°C with 5% CO2.

  • Cell Proliferation and Colony Formation Assays: Cell viability was assessed using the MTT assay, which measures the metabolic activity of cells. For colony formation, a known number of cells were seeded and allowed to grow for a specified period, after which colonies were stained and counted.

  • Apoptosis Analysis: Apoptosis was quantified using flow cytometry after staining cells with Annexin V and propidium (B1200493) iodide (PI).

  • Western Blot Analysis: Protein expression levels of key signaling molecules (e.g., JNK, PI3K, AKT) and apoptosis-related proteins were determined by western blotting using specific antibodies.

  • Quantitative Proteomics: This technique was used to identify and quantify the overall changes in protein expression in CRC cells upon treatment with liensinine.[1]

In Vivo Studies
  • Animal Models: Nude mice were used to establish tumor xenografts by subcutaneously injecting cancer cells.

  • Drug Administration: this compound, dissolved in a suitable vehicle, was administered to the mice via intraperitoneal or intravenous injections at specified doses and schedules.[2][3]

  • Tumor Growth Measurement: Tumor volume was measured periodically using calipers. At the end of the study, tumors were excised and weighed.

  • Immunohistochemistry (IHC): The expression of proteins like Ki-67 in tumor tissues was analyzed by IHC to assess cell proliferation.

  • Histological Analysis (HE Staining): Major organs such as the liver and spleen were collected, fixed, and stained with hematoxylin (B73222) and eosin (B541160) (H&E) to evaluate any potential toxicity.[2]

  • Pharmacokinetic Studies: Liensinine was administered to mice orally and intravenously. Blood samples were collected at different time points, and the concentration of liensinine was determined using UPLC-MS/MS to calculate pharmacokinetic parameters like bioavailability.[4]

Visualizations

The following diagrams illustrate the key mechanisms and workflows described in the studies.

G cluster_in_vitro In Vitro Workflow Cancer Cell Lines Cancer Cell Lines This compound Treatment This compound Treatment Cancer Cell Lines->this compound Treatment Cell Proliferation Assay (MTT) Cell Proliferation Assay (MTT) This compound Treatment->Cell Proliferation Assay (MTT) Apoptosis Assay (Flow Cytometry) Apoptosis Assay (Flow Cytometry) This compound Treatment->Apoptosis Assay (Flow Cytometry) Western Blot Western Blot This compound Treatment->Western Blot Quantitative Proteomics Quantitative Proteomics This compound Treatment->Quantitative Proteomics Data Analysis Data Analysis Cell Proliferation Assay (MTT)->Data Analysis Apoptosis Assay (Flow Cytometry)->Data Analysis Western Blot->Data Analysis Quantitative Proteomics->Data Analysis

Caption: A typical workflow for in vitro evaluation of this compound.

G cluster_in_vivo In Vivo Experimental Design Tumor Cell Implantation Tumor Cell Implantation Tumor Growth Tumor Growth Tumor Cell Implantation->Tumor Growth Randomization Randomization Tumor Growth->Randomization Treatment (Liensinine) Treatment (Liensinine) Randomization->Treatment (Liensinine) Control (Vehicle) Control (Vehicle) Randomization->Control (Vehicle) Tumor Measurement Tumor Measurement Treatment (Liensinine)->Tumor Measurement Control (Vehicle)->Tumor Measurement Tissue Collection Tissue Collection Tumor Measurement->Tissue Collection IHC & HE Staining IHC & HE Staining Tissue Collection->IHC & HE Staining G Liensinine Liensinine Mitochondrial Dysfunction Mitochondrial Dysfunction Liensinine->Mitochondrial Dysfunction Cell Cycle Arrest Cell Cycle Arrest Liensinine->Cell Cycle Arrest JNK Signaling (Activation) JNK Signaling (Activation) Liensinine->JNK Signaling (Activation) PI3K/AKT Signaling (Inhibition) PI3K/AKT Signaling (Inhibition) Liensinine->PI3K/AKT Signaling (Inhibition) Apoptosis Apoptosis Mitochondrial Dysfunction->Apoptosis Inhibition of Tumor Growth Inhibition of Tumor Growth Cell Cycle Arrest->Inhibition of Tumor Growth JNK Signaling (Activation)->Apoptosis PI3K/AKT Signaling (Inhibition)->Apoptosis Apoptosis->Inhibition of Tumor Growth

References

Safety Operating Guide

Safe Disposal of Liensinine Perchlorate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release

This document provides essential safety and logistical information for the proper handling and disposal of liensinine (B1675319) perchlorate (B79767) in a laboratory setting. Researchers, scientists, and drug development professionals should adhere to these procedures to ensure a safe and compliant laboratory environment. While the Safety Data Sheet (SDS) for Liensinine Diperchlorate may not classify the substance as hazardous, perchlorate compounds are generally considered hazardous waste and can pose significant risks if mishandled.[1][2][3] Therefore, it is imperative to treat liensinine perchlorate with caution and follow all institutional and regulatory guidelines for hazardous waste disposal.

Key Safety and Disposal Information

The following table summarizes critical information for the safe handling and disposal of this compound.

ParameterGuidelineSource
Personal Protective Equipment (PPE) Chemical splash goggles, face shield (if splash hazard exists), chemical-resistant gloves (e.g., nitrile), flame-resistant lab coat, long pants, and closed-toe shoes.[2][2]
Handling Precautions Avoid inhalation, contact with eyes and skin.[1] Avoid dust and aerosol formation. Use only in areas with appropriate exhaust ventilation.[1][1]
Incompatible Materials Strong acids/alkalis, strong oxidizing/reducing agents, organic compounds, flammable and combustible materials.[1][2][1][2]
Storage Store in a cool, dry, well-ventilated area in a tightly sealed container.[2] Keep away from incompatible materials.[2]
Spill Cleanup Evacuate the area. For small spills, neutralize with a dilute solution of sodium bicarbonate and absorb with non-combustible material like sand or clay.[4][5] Do not use combustible materials like paper towels to absorb spills.[4][5] For large spills, contact your institution's emergency response team.[4][5]
Waste Classification Perchlorate waste is considered hazardous waste.[2] All disposable materials that come into contact with perchlorates must also be treated as hazardous waste.[2][2]
Disposal Container Place in a clearly labeled, sealed, and non-reactive container (e.g., glass) for hazardous waste.[4][4]
Disposal Procedure Contact your institution's Environmental Health and Safety (EHS) office for specific disposal procedures.[2] Do not dispose of down the drain or in regular trash.[2][2]

Step-by-Step Disposal Protocol

The following protocol outlines the recommended steps for the disposal of this compound.

1. Personal Protective Equipment (PPE) and Preparation:

  • Before handling this compound waste, ensure you are wearing the appropriate PPE as specified in the table above.

  • Work in a well-ventilated area, preferably within a chemical fume hood.

  • Have a spill kit with non-combustible absorbent material readily available.

2. Waste Segregation and Collection:

  • Collect all this compound waste, including contaminated consumables (e.g., gloves, weighing paper, pipette tips), in a designated and compatible hazardous waste container.

  • Do not mix perchlorate waste with other chemical waste streams unless explicitly permitted by your institution's EHS office.

3. Labeling:

  • Clearly label the waste container with "Hazardous Waste," "Perchlorate Compounds," and the full chemical name "this compound."

  • Include the date of waste generation and the name of the responsible individual.

4. Temporary Storage:

  • Store the sealed waste container in a designated hazardous waste accumulation area.

  • This area should be cool, dry, and away from incompatible materials.

5. Arrange for Disposal:

  • Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup for the hazardous waste.

  • Provide them with all necessary information about the waste, including its composition and volume.

6. Documentation:

  • Maintain a record of the disposal, including the date, quantity of waste, and the date of pickup by the EHS office.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

cluster_prep Preparation cluster_handling Handling & Collection cluster_disposal Disposal Process A Identify Liensinine Perchlorate Waste B Wear Appropriate PPE (Goggles, Gloves, Lab Coat) A->B C Collect Waste in a Designated Container B->C D Segregate from Incompatible Materials C->D E Label Container as 'Hazardous Perchlorate Waste' D->E F Store in a Secure, Designated Area E->F G Contact EHS for Waste Pickup F->G H Document Disposal Record G->H

Caption: this compound Disposal Workflow.

This guide is intended to provide a framework for the safe disposal of this compound. Always consult your institution's specific safety protocols and your local regulations to ensure full compliance.

References

Personal protective equipment for handling Liensinine perchlorate

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for Liensinine Perchlorate (B79767)

For Immediate Use by Laboratory Professionals

This guide provides critical safety and logistical information for handling Liensinine perchlorate. Given the conflicting safety data available, a conservative approach is strongly recommended. While one Safety Data Sheet (SDS) classifies Liensinine diperchlorate as non-hazardous[1], perchlorate salts are typically strong oxidizers and may be explosive[2]. Therefore, it is prudent to handle this compound with a high degree of caution, assuming it possesses the hazardous properties of other perchlorate compounds until more definitive data is available.

I. Personal Protective Equipment (PPE)

A multi-layered approach to PPE is essential to ensure personnel safety. The following table outlines the recommended PPE for handling this compound.

PPE CategoryRecommended Equipment
Eye and Face Protection ANSI-approved safety glasses or goggles. A face shield should also be worn, especially when there is a risk of splashes or explosions.[3][4]
Hand Protection Chemical-resistant gloves, such as nitrile or neoprene, should be worn.[5] It is advisable to consult the glove manufacturer's compatibility chart for perchlorates. Gloves should be inspected before each use and disposed of immediately after contact with the chemical.[3]
Body Protection A flame-resistant lab coat, fully buttoned, is required.[6] Clothing made of cotton should be worn underneath, avoiding synthetic materials like polyester (B1180765) or acrylic.[3] For larger quantities or when there is a significant risk of splashing, a chemically impervious suit or apron should be considered.[4][7]
Foot Protection Closed-toe, closed-heel shoes are mandatory.[3] Safety boots with reinforced soles and toe caps (B75204) offer additional protection.[4]
Respiratory Protection Work should be conducted in a certified chemical fume hood to ensure adequate ventilation and to avoid the inhalation of dust or aerosols.[1][8] If engineering controls are not sufficient to maintain exposure below permissible limits, a respirator may be necessary.[3][5]
II. Operational Plan: Step-by-Step Handling Procedures

A systematic workflow is crucial for the safe handling of this compound.

  • Preparation and Pre-Handling Check:

    • Ensure all necessary PPE is available and in good condition.

    • Verify that the chemical fume hood is functioning correctly.

    • Locate the nearest eyewash station and safety shower and ensure the pathway is clear.[6]

    • Have spill cleanup materials readily available. This should include a non-combustible absorbent material like dry lime, sand, or soda ash.[8]

  • Handling the Compound:

    • All manipulations of this compound should be performed within a certified chemical fume hood.[8]

    • Avoid the formation of dust and aerosols.[1]

    • Use non-sparking tools.

    • Avoid contact with skin, eyes, and clothing.[6]

  • Post-Handling Procedures:

    • Wash hands thoroughly with soap and water after handling the compound.[6]

    • Decontaminate all work surfaces and equipment with soap and water.[6]

    • Properly dispose of all contaminated PPE and waste materials according to the disposal plan.

III. Disposal Plan

Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure safety.

  • Waste Collection:

    • All waste materials, including excess this compound and contaminated disposables, should be collected in a clearly labeled, sealed container for hazardous waste.

  • Waste Treatment and Disposal:

    • Perchlorate waste should be treated as hazardous.[6]

    • A common method for the treatment of perchlorate waste is through chemical reduction. One general protocol involves the following steps, which should be performed by trained personnel in a controlled environment:

      • Acidification: The aqueous waste solution is carefully acidified to a pH of 2-3 using an acid like HCl or H₂SO₄.[8]

      • Reduction: An excess of a reducing agent, such as zero-valent iron (ZVI), is slowly added to the stirring solution.[8] The reaction should be allowed to proceed for at least 24 hours.[8]

      • Neutralization: After the reduction is complete, the solution is neutralized to a pH between 6 and 8 with a base like sodium hydroxide (B78521) or sodium bicarbonate.[8]

    • The final neutralized solution should be disposed of as hazardous chemical waste in accordance with institutional and local regulations.[8]

    • Never dispose of perchlorate-containing waste down the drain.

IV. Emergency Procedures

In the event of an emergency, immediate and appropriate action is vital.

Emergency SituationImmediate Actions
Spill 1. Evacuate the immediate area of personnel not wearing appropriate PPE.[8]2. Eliminate all ignition sources.[8]3. Cover the spill with a non-combustible absorbent material (e.g., dry lime, sand, soda ash).[8]4. Place the absorbed material into a sealed container for hazardous waste disposal.[8]5. Decontaminate the spill area.
Eye Contact 1. Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1]2. Remove contact lenses if present and easy to do.3. Seek immediate medical attention.[1]
Skin Contact 1. Immediately wash the affected area with plenty of soap and water.[1]2. Remove contaminated clothing.[1]3. Seek medical attention if irritation persists.
Inhalation 1. Move the individual to fresh air immediately.[1]2. If breathing is difficult, administer oxygen or perform cardiopulmonary resuscitation (CPR) if necessary, avoiding mouth-to-mouth resuscitation.[1]3. Seek immediate medical attention.
Ingestion 1. Do NOT induce vomiting.[1]2. Wash out the mouth with water.[1]3. Seek immediate medical attention.[1]

Workflow for Safe Handling of this compound

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_emergency Emergency Procedures prep_ppe Don Appropriate PPE prep_hood Verify Fume Hood Operation prep_ppe->prep_hood prep_safety Locate Safety Equipment prep_hood->prep_safety prep_spill Prepare Spill Kit prep_safety->prep_spill handle_hood Work in Fume Hood prep_spill->handle_hood handle_avoid Avoid Dust/Aerosol Formation handle_hood->handle_avoid emergency_spill Spill handle_hood->emergency_spill emergency_exposure Personal Exposure handle_hood->emergency_exposure handle_tools Use Non-Sparking Tools handle_avoid->handle_tools handle_avoid->emergency_spill handle_avoid->emergency_exposure post_wash Wash Hands handle_tools->post_wash handle_tools->emergency_spill post_decon Decontaminate Surfaces post_wash->post_decon post_dispose Dispose of Waste post_decon->post_dispose end_safe End (Safe Completion) post_dispose->end_safe end_emergency End (Emergency Protocol) emergency_spill->end_emergency emergency_exposure->end_emergency start Start start->prep_ppe

Caption: Workflow for the safe handling of this compound from preparation to disposal.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.